molecular formula C31H50N9O18P3S2 B15551166 biotinyl-CoA

biotinyl-CoA

Cat. No.: B15551166
M. Wt: 993.8 g/mol
InChI Key: WNMONPKUDXWVKE-OLABLILRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of biotin. It is functionally related to a biotin. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C31H50N9O18P3S2

Molecular Weight

993.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanethioate

InChI

InChI=1S/C31H50N9O18P3S2/c1-31(2,25(44)28(45)34-8-7-19(41)33-9-10-62-20(42)6-4-3-5-18-21-16(12-63-18)38-30(46)39-21)13-55-61(52,53)58-60(50,51)54-11-17-24(57-59(47,48)49)23(43)29(56-17)40-15-37-22-26(32)35-14-36-27(22)40/h14-18,21,23-25,29,43-44H,3-13H2,1-2H3,(H,33,41)(H,34,45)(H,50,51)(H,52,53)(H2,32,35,36)(H2,38,39,46)(H2,47,48,49)/t16-,17-,18-,21-,23-,24-,25+,29-/m1/s1

InChI Key

WNMONPKUDXWVKE-OLABLILRSA-N

Origin of Product

United States

Foundational & Exploratory

The Biotinylation Pathway in Escherichia coli: A Technical Guide to the Synthesis and Ligation of Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biotin (B1667282) synthesis and ligation pathway in Escherichia coli, with a primary focus on the pivotal role of the bifunctional enzyme, Biotin Protein Ligase (BirA). The document delineates the enzymatic reactions, regulatory networks, and key molecular players involved in the covalent attachment of biotin to its cognate protein, the Acetyl-CoA Carboxylase (ACC) complex. This guide also furnishes detailed experimental protocols for the study of this pathway and presents quantitative data to support a comprehensive understanding of the system's dynamics.

Introduction: The Central Role of Biotin in E. coli Metabolism

Biotin, also known as vitamin H or B7, is an indispensable cofactor for a limited number of essential metabolic enzymes known as biotin-dependent carboxylases. In Escherichia coli, the sole biotin-dependent enzyme is Acetyl-CoA Carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis. The covalent attachment of biotin to the apo-ACC, specifically to the Biotin Carboxyl Carrier Protein (BCCP or AccB) subunit, is crucial for its function. This post-translational modification is carried out by the Biotin Protein Ligase, the product of the birA gene.

The synthesis and ligation of biotin in E. coli are tightly regulated to maintain cellular homeostasis. The central regulator of this process is BirA itself, which uniquely functions as both a ligase and a transcriptional repressor of the biotin biosynthetic (bio) operon. This dual functionality allows the cell to sense and respond to the availability of biotin and the demand for protein biotinylation.

The Biotin Ligation Pathway: Activation and Transfer

Contrary to what the term "biotinyl-CoA synthesis" might imply, the activation of biotin for ligation in E. coli does not proceed through a this compound intermediate. Instead, the reaction mechanism involves the formation of a high-energy biotinyl-5'-adenylate (biotinyl-AMP) intermediate. The process, catalyzed by BirA, occurs in two distinct steps:

  • Activation of Biotin: Biotin and ATP bind to the active site of BirA. The enzyme then catalyzes the formation of biotinyl-5'-AMP, a mixed anhydride (B1165640) intermediate, with the concomitant release of pyrophosphate (PPi). This activated biotin intermediate remains tightly bound to the BirA active site.[1][2]

  • Transfer to the Acceptor Protein: The ε-amino group of a specific lysine (B10760008) residue on the apo-BCCP subunit of ACC attacks the carbonyl carbon of the enzyme-bound biotinyl-5'-AMP. This nucleophilic attack results in the formation of a stable amide bond, covalently linking biotin to the BCCP and releasing AMP.[1]

The sole natural protein substrate for BirA in E. coli is the BCCP (AccB) subunit of acetyl-CoA carboxylase.[3] This remarkable specificity ensures that biotin is correctly channeled to its essential metabolic function.

Signaling Pathway of Biotin Ligation

The following diagram illustrates the two-step enzymatic reaction catalyzed by BirA.

G cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer Biotin Biotin BioAMP_complex [BirA • Biotinyl-5'-AMP] Biotin->BioAMP_complex + ATP ATP ATP ATP->BioAMP_complex BirA_inactive BirA BirA_inactive->BioAMP_complex PPi PPi BioAMP_complex->PPi BioAMP_complex2 [BirA • Biotinyl-5'-AMP] ApoBCCP apo-BCCP (AccB) HoloBCCP holo-BCCP (Biotinylated AccB) ApoBCCP->HoloBCCP AMP AMP HoloBCCP->AMP BirA_inactive2 BirA HoloBCCP->BirA_inactive2 - BirA BioAMP_complex2->HoloBCCP + apo-BCCP

Figure 1: The two-step reaction of protein biotinylation by BirA.

Transcriptional Regulation of the Biotin (bio) Operon

BirA's role extends beyond its enzymatic activity; it is also the master repressor of the bio operon, which contains the genes responsible for the de novo synthesis of biotin. This dual function provides a sophisticated mechanism for maintaining biotin homeostasis.

The regulatory switch is controlled by the intracellular concentration of the biotinyl-5'-AMP intermediate. When the supply of biotin is ample and the pool of apo-BCCP is saturated, biotinyl-5'-AMP accumulates. This liganded form of BirA undergoes dimerization, which significantly increases its affinity for the bio operator DNA sequence (bioO). The dimeric holo-BirA then binds to bioO, sterically hindering RNA polymerase and repressing the transcription of the bio genes.[4][5]

Conversely, when biotin levels are low or when there is a high concentration of unbiotinylated apo-BCCP, the biotinyl-5'-AMP intermediate is rapidly consumed in the biotinylation reaction. This prevents the accumulation of the BirA-biotinyl-AMP complex, leaving BirA in its monomeric state with low affinity for the bio operator. Consequently, the bio operon is derepressed, leading to the synthesis of biotin.[4]

Logical Diagram of bio Operon Regulation

The following diagram illustrates the logical relationship governing the transcriptional state of the bio operon.

G Biotin_High High Biotin BioAMP_Accumulates Biotinyl-5'-AMP Accumulates Biotin_High->BioAMP_Accumulates ApoBCCP_Low Low apo-BCCP ApoBCCP_Low->BioAMP_Accumulates BirA_Dimerizes BirA Dimerizes BioAMP_Accumulates->BirA_Dimerizes Binds_bioO Binds to bio Operator BirA_Dimerizes->Binds_bioO Bio_Operon_Repressed bio Operon Repressed Binds_bioO->Bio_Operon_Repressed Biotin_Low Low Biotin BioAMP_Consumed Biotinyl-5'-AMP Consumed Biotin_Low->BioAMP_Consumed ApoBCCP_High High apo-BCCP ApoBCCP_High->BioAMP_Consumed BirA_Monomeric BirA remains Monomeric BioAMP_Consumed->BirA_Monomeric No_Binding Does not bind bio Operator BirA_Monomeric->No_Binding Bio_Operon_Derepressed bio Operon Derepressed No_Binding->Bio_Operon_Derepressed

Figure 2: Regulation of the E. coli bio operon by BirA.

Quantitative Data

The following tables summarize key quantitative parameters of the biotin ligation pathway in E. coli.

Table 1: In Vivo Concentrations of Key Molecules

MoleculeConcentrationNotes
BirA~10 molecules/cellIn a wild-type E. coli cell.[3]
apo-BCCPIn great excess relative to BirAUnder normal growth conditions.[3]
BiotinRequired for growth of auxotrophsCan be quantified in the range of 0.1 µg/L to 200 mg/L using bioassays.[6]

Table 2: Thermodynamic Parameters of Ligand Binding to BirA

LigandKdΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Biotin1.8 x 10-8 M-10.4-16.46.0
Biotinyl-5'-AMP3.0 x 10-10 M-12.8-6.8-6.0

Data obtained at 20°C. Kd (dissociation constant), ΔG (Gibbs free energy), ΔH (enthalpy), ΔS (entropy).

Table 3: Kinetic Parameters of BirA

SubstrateKMkcatReference
Biotin0.3 µM-[7]
ATP0.2 mM-[7]
Biotinyl-5'-AMP (dissociation rate constant)-0.00027 s-1 (at 20°C)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the biotin ligation pathway in E. coli.

Purification of Recombinant BirA from E. coli

This protocol describes the expression and purification of His-tagged BirA.

Workflow Diagram:

G Start Transform E. coli with BirA expression vector Culture Grow overnight culture Start->Culture Inoculate Inoculate large culture Culture->Inoculate Induce Induce expression with IPTG Inoculate->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify IMAC IMAC Purification (Ni-NTA) Clarify->IMAC Wash Wash column IMAC->Wash Elute Elute His-BirA Wash->Elute Dialyze Dialysis/Buffer Exchange Elute->Dialyze QC QC (SDS-PAGE, Concentration) Dialyze->QC

Figure 3: Workflow for recombinant BirA purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing His-tagged birA

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Ni-NTA affinity resin

  • Dialysis tubing or desalting column

  • Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 50% glycerol)

Procedure:

  • Transformation and Expression: Transform the E. coli expression strain with the BirA expression vector. Grow an overnight culture in LB medium with the appropriate antibiotic. Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin. Pack the resin into a column and wash with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged BirA from the resin using elution buffer.

  • Buffer Exchange: Exchange the buffer of the eluted protein into a suitable storage buffer using dialysis or a desalting column.

  • Quality Control and Storage: Assess the purity of the protein by SDS-PAGE and determine the concentration (e.g., by measuring A280). Aliquot the purified BirA and store at -80°C.

In Vitro Biotinylation Assay

This protocol describes a method to assess the biotinylation of a substrate protein (e.g., a protein with an AviTag) by purified BirA.

Materials:

  • Purified BirA

  • Purified apo-substrate protein (e.g., AviTag-fused protein)

  • 10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

  • 10 mM ATP solution

  • 10 mM Biotin solution

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate for HRP

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • 10x Reaction Buffer

    • 10 mM ATP

    • 10 mM Biotin

    • Apo-substrate protein

    • Purified BirA

    • Nuclease-free water to the final volume

    • Include a negative control reaction without BirA.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Detection: Block the membrane and then probe with a streptavidin-HRP conjugate to detect biotinylated proteins. Visualize the bands using a chemiluminescent substrate.

Detection of Biotinylated Proteins by Mass Spectrometry

This protocol provides a general workflow for the identification of biotinylated proteins and the specific sites of biotinylation.

Workflow Diagram:

G Start Protein Sample (in-gel or in-solution) Digest Proteolytic Digestion (e.g., Trypsin) Start->Digest Enrich Enrichment of Biotinylated Peptides (optional, using streptavidin beads) Digest->Enrich LCMS LC-MS/MS Analysis Digest->LCMS Direct analysis Enrich->LCMS Data Data Analysis: - Peptide Identification - PTM Localization LCMS->Data

Figure 4: Workflow for mass spectrometric analysis of biotinylated proteins.

Procedure:

  • Sample Preparation: The biotinylated protein sample can be either in-gel (from a Coomassie-stained SDS-PAGE band) or in-solution.

  • Proteolytic Digestion: Digest the protein with a protease, typically trypsin, to generate peptides.

  • Enrichment (Optional but Recommended): To increase the sensitivity of detection, enrich for biotinylated peptides using streptavidin-coated beads. After binding, wash the beads to remove non-biotinylated peptides and then elute the biotinylated peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the peptides and proteins. The site of biotinylation can be determined by the mass shift of 226.0776 Da on a lysine residue.

Conclusion

The biotinylation pathway in E. coli, orchestrated by the bifunctional enzyme BirA, represents a highly efficient and exquisitely regulated system for the post-translational modification of the essential metabolic enzyme Acetyl-CoA Carboxylase. The central role of the biotinyl-5'-AMP intermediate in both the enzymatic ligation and transcriptional repression highlights a sophisticated molecular logic that ensures biotin homeostasis. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols provided in this guide, offers a robust framework for researchers in molecular biology, microbiology, and drug development. The specificity and efficiency of the BirA-catalyzed reaction have also been harnessed for a wide array of biotechnological applications, including protein labeling, purification, and the study of protein-protein interactions, underscoring the continued relevance of this fundamental biological process.

References

The Pivotal Role of Biotinyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), an essential B vitamin, plays a central and indispensable role in fatty acid metabolism through its activated form, biotinyl-CoA. This technical guide provides an in-depth exploration of the function of this compound, focusing on its crucial role as a prosthetic group for key carboxylase enzymes that govern the synthesis and metabolism of fatty acids. We will delve into the biochemical mechanisms, kinetic properties of the involved enzymes, and the intricate regulatory networks that control these pathways. Detailed experimental protocols for the assessment of key enzyme activities and metabolites are provided to facilitate further research and drug development in this critical area of metabolic science.

Introduction: The Biotin Cycle and the Genesis of this compound

Biotin itself is metabolically inert until it is covalently attached to the epsilon-amino group of a specific lysine (B10760008) residue within the active site of biotin-dependent enzymes. This ATP-dependent process is catalyzed by holocarboxylase synthetase (HCS) , which first activates biotin to form biotinyl-5'-AMP, and then transfers the biotin moiety to the apocarboxylase, forming the active holocarboxylase.[1][2][3] The degradation of these enzymes releases biocytin (B1667093) (biotinyl-lysine), which is then cleaved by biotinidase to regenerate free biotin for reuse, completing the biotin cycle.[1][3][4] The term "this compound" is a slight misnomer in this context, as the biotin is directly attached to the enzyme, not to Coenzyme A. The critical intermediates in fatty acid metabolism that involve biotin are acyl-CoA molecules that are carboxylated in a biotin-dependent manner.

Core Functions of Biotin in Fatty Acid Metabolism

Biotin's primary role in fatty acid metabolism is as a covalently bound cofactor for two critical carboxylases: Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC).[2][5][6]

Acetyl-CoA Carboxylase (ACC): The Gatekeeper of Fatty Acid Synthesis

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[7][8] This reaction is the first committed and rate-limiting step in de novo fatty acid biosynthesis.[5][9] Malonyl-CoA then serves as the two-carbon donor for the elongation of the fatty acid chain by the fatty acid synthase complex.[10][11] There are two major isoforms of ACC in mammals, ACC1 and ACC2, which have distinct localizations and functions. ACC1 is primarily cytosolic and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase I (CPT1), thereby regulating fatty acid oxidation.[8][10][12]

The reaction proceeds in two half-reactions:

  • Biotin Carboxylase (BC) domain: Bicarbonate is activated by ATP and the carboxyl group is transferred to the biotin prosthetic group.[7][13]

  • Carboxyltransferase (CT) domain: The activated carboxyl group is transferred from carboxybiotin to acetyl-CoA, forming malonyl-CoA.[7][13]

Propionyl-CoA Carboxylase (PCC): Metabolism of Odd-Chain Fatty Acids and Certain Amino Acids

Propionyl-CoA Carboxylase (PCC) is a mitochondrial biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[6][14][15] Propionyl-CoA is generated from the beta-oxidation of odd-chain fatty acids, as well as from the catabolism of the amino acids valine, isoleucine, methionine, and threonine.[14][16][17] D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by a racemase, and subsequently isomerized to succinyl-CoA by methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme).[14] Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, providing a crucial link between fatty acid/amino acid catabolism and central carbon metabolism.[14]

Quantitative Data on Key Enzymes

The kinetic parameters of the key enzymes involved in biotin-dependent fatty acid metabolism are crucial for understanding their function and for the development of targeted therapeutics.

EnzymeSubstrateKmVmaxOrganism/TissueReference(s)
Acetyl-CoA Carboxylase (ACC1) Acetyl-CoA~15 µM - 0.4 mMVariesHuman, Rat Liver[18][19][20]
ATP~0.08 mMVariesRat Liver[19]
Bicarbonate~3.0 mMVariesRat Liver[14]
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29 mMVariesBovine Liver[14]
ATP0.08 mMVariesBovine Liver[14]
Bicarbonate3.0 mMVariesBovine Liver[14]
Holocarboxylase Synthetase (HCS) Biotin~2 ng/ml (normal)VariesHuman Fibroblasts[11]
Biotin126 ng/ml (mutant)~30-40% of normalHuman Fibroblasts[11]
ATP0.2 - 0.3 mMVariesHuman Fibroblasts[11]

Note: Km and Vmax values can vary significantly depending on the specific isoform, organism, tissue, and experimental conditions (e.g., pH, temperature, presence of allosteric effectors).

Experimental Protocols

Assay for Acetyl-CoA Carboxylase (ACC) Activity

This protocol is based on a spectrophotometric assay that couples the production of ADP to the oxidation of NADH.[5][16][17][21]

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 mM KCl, 1 mM DTT.

  • Substrate Solution: 20 mM ATP, 20 mM Acetyl-CoA, 200 mM NaHCO3.

  • Coupling Enzyme Mix: Pyruvate kinase (PK) and Lactic dehydrogenase (LDH) in glycerol.

  • NADH Solution: 10 mM NADH.

  • Phosphoenolpyruvate (PEP) Solution: 50 mM PEP.

  • Enzyme Preparation: Purified or partially purified ACC.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, NADH Solution, PEP Solution, and the Coupling Enzyme Mix.

  • Add the enzyme preparation to the cuvette and incubate for 2-3 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the Substrate Solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the ACC activity.

Assay for Propionyl-CoA Carboxylase (PCC) Activity

This protocol describes a radiometric assay that measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.[15][22][23]

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Substrate Solution: 10 mM Propionyl-CoA, 20 mM ATP.

  • Radiolabeled Bicarbonate: NaH¹⁴CO₃ solution.

  • Enzyme Preparation: Mitochondrial extract or purified PCC.

  • Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA).

  • Scintillation Cocktail.

Procedure:

  • In a microcentrifuge tube, combine the Assay Buffer, Substrate Solution, and enzyme preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NaH¹⁴CO₃ solution.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the ice-cold TCA solution.

  • Centrifuge to pellet the precipitated protein.

  • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Assay for Holocarboxylase Synthetase (HCS) Activity

This assay measures the incorporation of radiolabeled biotin into an apocarboxylase substrate.[11]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM DTT.

  • Apocarboxylase Substrate: Purified apopropionyl-CoA carboxylase from biotin-deficient rat liver or recombinant apocarboxylase.

  • Radiolabeled Biotin: [³H]Biotin solution.

  • Enzyme Preparation: Cell lysate or purified HCS.

  • Stopping Solution: 10% (w/v) TCA.

  • Filter paper discs.

Procedure:

  • Combine the Assay Buffer, Apocarboxylase Substrate, and enzyme preparation in a microcentrifuge tube.

  • Initiate the reaction by adding [³H]Biotin.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding ice-cold TCA.

  • Spot an aliquot of the reaction mixture onto a filter paper disc.

  • Wash the filter paper discs extensively with cold TCA and then ethanol (B145695) to remove unincorporated [³H]Biotin.

  • Dry the filter paper discs and measure the radioactivity using a scintillation counter.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[1][7][24][25][26][27][28]

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., acetonitrile/isopropanol/water).

  • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

  • Centrifuge to remove precipitated proteins.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).

LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column.

  • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) to improve peak shape and retention.

  • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Regulatory Mechanisms

The activity of biotin-dependent carboxylases is tightly regulated to meet the metabolic needs of the cell.

Regulation of Acetyl-CoA Carboxylase (ACC)

ACC activity is controlled by a complex interplay of allosteric regulation, covalent modification, and transcriptional control.[8][9][10][12][29]

  • Allosteric Regulation: Citrate, a signal of high energy status and abundant acetyl-CoA, is a potent allosteric activator of ACC, promoting its polymerization into an active filamentous form.[10] Conversely, long-chain fatty acyl-CoAs, the end-products of the pathway, act as feedback inhibitors.[10]

  • Covalent Modification: ACC is regulated by phosphorylation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates ACC when cellular AMP levels are high.[12] Insulin, on the other hand, promotes the dephosphorylation and activation of ACC.[8][12]

ACC_Regulation Citrate Citrate ACC_active ACC (active) Citrate->ACC_active activates Fatty_Acyl_CoA Fatty_Acyl_CoA ACC_inactive ACC (inactive) Fatty_Acyl_CoA->ACC_inactive inhibits AMPK AMPK AMPK->ACC_inactive phosphorylates (inactivates) Insulin Insulin Insulin->ACC_active dephosphorylates (activates) ACC_active->Fatty_Acyl_CoA produces ACC_active->ACC_inactive

Regulation of Acetyl-CoA Carboxylase (ACC).
The Biotin Cycle Workflow

The efficient recycling of biotin is crucial for maintaining the activity of biotin-dependent carboxylases.

Biotin_Cycle Biotin Biotin HCS Holocarboxylase Synthetase Biotin->HCS Apocarboxylase Apocarboxylase (inactive) Apocarboxylase->HCS Holocarboxylase Holocarboxylase (active) Proteolysis Proteolysis Holocarboxylase->Proteolysis HCS->Holocarboxylase biotinylation AMP_PPi AMP + PPi HCS->AMP_PPi ATP ATP ATP->HCS Biocytin Biocytin Proteolysis->Biocytin Biotinidase Biotinidase Biocytin->Biotinidase Biotinidase->Biotin recycling

The Biotin Cycle.
Fatty Acid Synthesis Pathway Overview

This diagram illustrates the central role of biotin-dependent carboxylation of acetyl-CoA in the synthesis of fatty acids.

Fatty_Acid_Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA_mito Acetyl-CoA (Mitochondrion) Pyruvate->Acetyl_CoA_mito within Mitochondrion Mitochondrion Mitochondrion Citrate_mito Citrate (Mitochondrion) Acetyl_CoA_mito->Citrate_mito Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto transport Acetyl_CoA_cyto Acetyl-CoA (Cytosol) Citrate_cyto->Acetyl_CoA_cyto ACC Acetyl-CoA Carboxylase (Biotin-dependent) Acetyl_CoA_cyto->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS Fatty Acid Synthase Malonyl_CoA->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids

Overview of de novo Fatty Acid Synthesis.

Conclusion

This compound, through its covalent attachment to carboxylases, is at the heart of fatty acid metabolism. The precise regulation of acetyl-CoA carboxylase and propionyl-CoA carboxylase ensures that fatty acid synthesis and the metabolism of specific fatty acids and amino acids are tightly controlled and integrated with the overall metabolic state of the organism. The detailed understanding of these pathways, supported by robust experimental methodologies, is paramount for the development of novel therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and certain inborn errors of metabolism. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing this critical field.

References

The Discovery and History of Biotinyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-CoA is a pivotal intermediate in the metabolic activation of biotin (B1667282), a water-soluble B vitamin essential for a range of carboxylation reactions crucial to fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The discovery of this compound and the elucidation of its role in biotin metabolism were foundational to our understanding of how this vital coenzyme is utilized within the cell. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments, the researchers involved, and the subsequent understanding of its biochemical significance.

The Seminal Discovery: Activation of Biotin

The journey to understanding this compound began with investigations into the mechanism by which biotin is activated to function as a coenzyme. In 1964, a landmark paper by J. E. Christner, M. J. Schlesinger, and M. J. Coon from the University of Michigan provided the first evidence for the enzymatic activation of biotin.[1] Their work demonstrated that a key initial step is the formation of an activated intermediate, biotinyl adenylate (biotinyl-5'-AMP).

This discovery was the cornerstone for understanding how the carboxyl group of biotin is primed for the formation of an amide linkage with the ε-amino group of a specific lysine (B10760008) residue on apo-carboxylases. The enzyme responsible for this activation was initially termed This compound synthetase , and is now systematically known as biotin—CoA ligase (AMP-forming) (EC 6.2.1.11).[2]

Subsequent research in 1965 by Siegel, Foote, and Coon further elaborated on this pathway, demonstrating the enzymatic synthesis of propionyl-CoA holocarboxylase from d-biotinyl-5'-adenylate and the corresponding apocarboxylase.

This compound: The Thioester Intermediate

While biotinyl adenylate was identified as the key activated form for protein biotinylation, the research by Christner and colleagues also laid the groundwork for understanding the formation of This compound . Their initial work on the "this compound synthetase" suggested a broader role for this enzyme. It was established that this enzyme catalyzes the formation of a thioester linkage between the carboxyl group of biotin and the sulfhydryl group of coenzyme A (CoA).

The overall reaction for the synthesis of this compound is as follows:

ATP + Biotin + CoA ⇌ AMP + Diphosphate + this compound [2]

This reaction is analogous to the activation of fatty acids, where an acyl-CoA synthetase activates a fatty acid to its corresponding acyl-CoA thioester.

Signaling Pathways and Metabolic Role

The discovery of this compound and its synthesis clarified a crucial aspect of biotin metabolism. The activation of biotin is a two-step process within the broader biotin cycle.

Biotin Activation and Transfer to Apo-carboxylases

The primary pathway for biotin utilization as a coenzyme involves its activation to biotinyl-5'-AMP by holocarboxylase synthetase (also known as biotin protein ligase). This activated biotin is then transferred to a specific lysine residue on various apo-carboxylases, converting them into their active holo-forms.

Biotin_Activation_Pathway cluster_activation Activation cluster_transfer Transfer Biotin Biotin HCS Holocarboxylase Synthetase Biotin->HCS ATP ATP ATP->HCS Biotinyl_AMP Biotinyl-5'-AMP HCS->Biotinyl_AMP Mg²⁺ PPi PPi HCS->PPi Holo_carboxylase Holo-carboxylase (active) Biotinyl_AMP->Holo_carboxylase Apo_carboxylase Apo-carboxylase (inactive) Apo_carboxylase->Holo_carboxylase AMP AMP Holo_carboxylase->AMP

Biotin activation and transfer to apo-carboxylases.
Synthesis of this compound

The synthesis of this compound is catalyzed by biotin-CoA ligase. This pathway represents an alternative activation route for biotin, forming a high-energy thioester bond with Coenzyme A.

Biotinyl_CoA_Synthesis Biotin Biotin BCL Biotin-CoA Ligase (EC 6.2.1.11) Biotin->BCL CoA Coenzyme A CoA->BCL ATP ATP ATP->BCL Biotinyl_CoA This compound BCL->Biotinyl_CoA Mg²⁺ AMP AMP BCL->AMP PPi Diphosphate BCL->PPi

Enzymatic synthesis of this compound.

Experimental Protocols from the Era of Discovery

The foundational experiments in the 1960s relied on classic biochemical techniques to identify and characterize the enzymatic reactions and their products. Below are detailed methodologies representative of those used in the seminal studies.

Assay for Biotinyl Adenylate Formation (Hydroxamate Assay)

This assay was a key method used by Christner, Schlesinger, and Coon to detect the activation of biotin to biotinyl adenylate. The principle is that the activated carboxyl group of biotinyl adenylate can react with hydroxylamine (B1172632) to form biotinyl hydroxamate, which forms a colored complex with ferric ions.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • Tris buffer (pH 7.5)

      • ATP

      • MgCl₂

      • d-Biotin

      • Enzyme fraction (e.g., partially purified from bovine liver mitochondria)

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Hydroxylamine Treatment:

    • Stop the enzymatic reaction by adding an equal volume of neutral hydroxylamine solution.

    • Incubate at room temperature for 10 minutes to allow the formation of biotinyl hydroxamate.

  • Color Development:

    • Add a solution of ferric chloride (FeCl₃) in hydrochloric acid (HCl).

    • Centrifuge to remove any precipitate.

  • Spectrophotometry:

    • Measure the absorbance of the supernatant at 540 nm.

    • The absorbance is proportional to the amount of biotinyl hydroxamate formed, and thus to the initial amount of biotinyl adenylate.

Paper Chromatography for the Identification of Biotinyl Adenylate

Paper chromatography was used to separate and identify the radioactive product of the enzymatic reaction when using ¹⁴C-labeled biotin.

Protocol:

  • Enzymatic Reaction with Radiolabel:

    • Perform the enzymatic activation of biotin as described above, but with the inclusion of ¹⁴C-biotin.

  • Chromatography Paper Preparation:

    • Spot the reaction mixture onto Whatman No. 1 chromatography paper.

    • Also spot standards of biotin and chemically synthesized biotinyl adenylate.

  • Development:

    • Develop the chromatogram using a solvent system such as isobutyric acid:ammonia:water.

  • Detection:

    • After drying the chromatogram, visualize the radioactive spots using a radiochromatogram scanner or by autoradiography.

    • The R_f value of the radioactive product is compared with that of the standards to confirm its identity as biotinyl adenylate.

Quantitative Data from Early Studies

The initial studies on biotin activation provided quantitative data on the enzyme activity and the characteristics of the reaction. The following table summarizes representative data from that era.

ParameterValueSource OrganismReference
Enzyme This compound SynthetaseBovine Liver MitochondriaChristner et al., 1964[1]
Optimal pH 7.5 - 8.5Bovine Liver MitochondriaChristner et al., 1964[1]
Cofactor Requirement Mg²⁺ or Mn²⁺Bovine Liver MitochondriaChristner et al., 1964[1]
Substrate Specificity d-BiotinBovine Liver MitochondriaChristner et al., 1964[1]

Logical Workflow of the Discovery Process

The discovery of this compound was a logical progression of scientific inquiry, starting from the need to understand biotin's function and leading to the characterization of its activated forms.

Discovery_Workflow A Observation: Biotin is an essential coenzyme for carboxylation reactions. B Question: How is the inert carboxyl group of biotin activated? A->B C Hypothesis: An ATP-dependent enzymatic reaction forms an activated intermediate. B->C D Experiment 1: Incubate biotin, ATP, and liver extracts. Assay for activated carboxyl groups (Hydroxamate Assay). C->D F Experiment 2: Use ¹⁴C-biotin and separate reaction products by paper chromatography. C->F E Result 1: Formation of a product that reacts with hydroxylamine, indicating an activated carboxyl group. D->E H Conclusion 1: The activated intermediate is biotinyl adenylate (biotinyl-5'-AMP). E->H G Result 2: Identification of a new radioactive spot with a different R_f value than biotin. F->G G->H I Further Question: What is the role of Coenzyme A? H->I J Experiment 3: Incubate biotin, ATP, CoA, and enzyme. Assay for the formation of a thioester. I->J K Conclusion 2: The enzyme also catalyzes the formation of this compound. J->K L Enzyme Characterization: Purification and determination of properties of Biotin-CoA Ligase. K->L

Logical workflow of the discovery of biotin activation.

Conclusion

The discovery of this compound and its enzymatic synthesis was a critical step forward in the field of vitamin and coenzyme metabolism. The pioneering work of Coon and his colleagues in the mid-1960s laid the essential groundwork for our current understanding of how biotin is activated and utilized in the cell. These foundational studies not only elucidated the roles of biotinyl adenylate and this compound but also provided the experimental methodologies that paved the way for decades of further research into biotin-dependent enzymes and their importance in health and disease. For professionals in drug development, a thorough understanding of these fundamental pathways is crucial for identifying potential targets for therapeutic intervention in metabolic disorders.

References

Biotinyl-CoA: A Comprehensive Technical Guide on its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-CoA is a pivotal molecule at the intersection of vitamin metabolism and fatty acid synthesis. It represents the activated form of biotin (B1667282) (Vitamin B7), covalently linked to Coenzyme A (CoA) via a thioester bond. This technical guide provides an in-depth exploration of the structure and chemical properties of this compound, its role in metabolic pathways, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties of this compound

This compound is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of biotin[1]. This linkage is crucial for its function as a cofactor in various carboxylation reactions.

Molecular Structure

The structure of this compound combines the bicyclic ring system of biotin with the complex structure of Coenzyme A, which includes a β-mercaptoethylamine unit, pantothenic acid, and an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.

Chemical Properties

Quantitative data on the specific chemical properties of this compound are not extensively documented in publicly available literature. However, properties can be inferred from the known characteristics of its constituent parts, biotin and Coenzyme A, and related thioester compounds. Coenzyme A and its derivatives are known to be relatively unstable in aqueous solutions, particularly at alkaline pH and higher temperatures[2]. The thioester bond is a high-energy bond, which is fundamental to the role of CoA derivatives in biochemical reactions. Thiols, like the one in Coenzyme A, are generally more acidic than alcohols[3].

PropertyValueSource/Reference
Molecular Formula C31H50N9O18P3S2[1]
Molecular Weight 993.8 g/mol [1]
Exact Mass 993.19280912 Da[1]
Solubility Soluble in water. However, long-chain acyl-CoAs are known to have limited solubility, which can be affected by the presence of ions like Mg2+[2][4].Inferred from[2][4]
pKa (Thioester) Not explicitly found for this compound. The pKa of thiols is generally lower than that of alcohols[3]. The determination of thiol pKa values can be performed using methods like isothermal titration microcalorimetry[5].Inferred from[3][5]
Stability Aqueous solutions of Coenzyme A are unstable above pH 8. The free acid form shows degradation over time even at low temperatures. The major route of activity loss is likely air oxidation to the disulfide[6].Inferred from[6]

Role in Metabolic Pathways

This compound is a key intermediate in the biosynthesis of biotin and plays a crucial role as the prosthetic group of biotin-dependent carboxylases, most notably acetyl-CoA carboxylase (ACC), which is a critical enzyme in fatty acid synthesis[7][8].

Fatty Acid Synthesis

The synthesis of fatty acids from acetyl-CoA is a fundamental anabolic pathway. The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC)[9]. Biotin, in the form of biotinyl-lysine (biocytin) covalently attached to the biotin carboxyl carrier protein (BCCP) domain of ACC, acts as the carrier of the carboxyl group. The overall process involves two half-reactions: the carboxylation of the biotin moiety and the subsequent transfer of the carboxyl group to acetyl-CoA[9].

Fatty_Acid_Synthesis_Initiation cluster_ACC Acetyl-CoA Carboxylase (ACC) Complex BC Biotin Carboxylase (BC) Domain BCCP Biotin Carboxyl Carrier Protein (BCCP) (with Biotin) BC->BCCP Carboxylation of Biotin ADP_Pi ADP + Pi BC->ADP_Pi CT Carboxyltransferase (CT) Domain BCCP->CT Carboxylated Biotin swings to CT CT->BCCP Regenerated Biotin Malonyl_CoA Malonyl-CoA CT->Malonyl_CoA Carboxyl Transfer ATP ATP ATP->BC HCO3 HCO3- HCO3->BC Acetyl_CoA Acetyl-CoA Acetyl_CoA->CT

Initiation of fatty acid synthesis by Acetyl-CoA Carboxylase.

Experimental Protocols

Purification of Heteromeric Acetyl-CoA Carboxylase from Escherichia coli

This protocol outlines the steps for the purification of the active E. coli ACC complex, which is composed of four proteins representing three distinct subunits[10]. Historically, the purification of this complex has been challenging due to its tendency to dissociate[10].

Materials:

  • E. coli strain overexpressing the ACC subunits (AccA, AccB, AccC, AccD) and BirA (biotin ligase).

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

  • Ammonium (B1175870) sulfate (B86663).

  • Size-exclusion chromatography (SEC) column and buffer.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate the ACC complex. The optimal percentage of saturation should be determined empirically.

  • Resuspension and Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of SEC buffer and dialyze against the same buffer to remove excess salt.

  • Size-Exclusion Chromatography (SEC): Load the dialyzed sample onto an SEC column to separate the ACC complex from other proteins based on size.

  • Fraction Analysis: Collect fractions and analyze for ACC activity and by SDS-PAGE to confirm the presence of all subunits.

ACC_Purification_Workflow Start E. coli cells overexpressing ACC Lysis Cell Lysis (Sonication/French Press) Start->Lysis Centrifugation1 High-Speed Centrifugation (Clarification) Lysis->Centrifugation1 Supernatant1 Clarified Lysate (Supernatant) Centrifugation1->Supernatant1 AmmoniumSulfate Ammonium Sulfate Precipitation Supernatant1->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Pellet ACC-containing Pellet Centrifugation2->Pellet Resuspend Resuspend and Dialyze Pellet->Resuspend SEC Size-Exclusion Chromatography (SEC) Resuspend->SEC Analysis Fraction Analysis (Activity Assay, SDS-PAGE) SEC->Analysis End Purified ACC Complex Analysis->End

Workflow for the purification of E. coli Acetyl-CoA Carboxylase.
Synthesis of this compound

The synthesis of this compound is not a trivial process and is typically achieved enzymatically. The enzyme biotin protein ligase (BirA) catalyzes the formation of biotinyl-5'-adenylate from biotin and ATP, which can then react with Coenzyme A, although the direct synthesis of this compound by BirA is not its primary biological function. The primary role of BirA is to attach biotin to a specific lysine (B10760008) residue on the biotin carboxyl carrier protein (BCCP)[11][12].

Logical Relationship of Biotin Activation and Transfer:

Biotin_Activation Biotin Biotin BirA Biotin Protein Ligase (BirA) Biotin->BirA ATP ATP ATP->BirA Biotinyl_AMP Biotinyl-5'-AMP (Activated Intermediate) BirA->Biotinyl_AMP PPi PPi BirA->PPi Holo_BCCP Holo-BCCP (Biotinylated) BirA->Holo_BCCP AMP AMP BirA->AMP Biotinyl_AMP->BirA Apo_BCCP Apo-BCCP (with target Lysine) Apo_BCCP->BirA

Biotin activation and transfer by Biotin Protein Ligase (BirA).

Conclusion

This compound is a critical molecule in cellular metabolism, serving as the activated form of biotin for its role in essential carboxylation reactions. While its direct chemical properties are not extensively characterized, its structure and function are well understood within the context of the enzymes that utilize it, particularly acetyl-CoA carboxylase in the vital pathway of fatty acid synthesis. The experimental protocols provided offer a foundation for the study of this compound and its associated enzymes, which are important targets for drug development in areas such as metabolic diseases and infectious agents. Further research into the precise physicochemical properties of this compound will undoubtedly contribute to a more complete understanding of its biological role.

References

An In-depth Technical Guide to Enzymes Utilizing Biotinyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes that, while not directly utilizing biotinyl-CoA as a substrate, are critically dependent on a covalently attached biotin (B1667282) moiety for their catalytic activity. The guide will delve into the four major biotin-dependent carboxylases in mammals: Acetyl-CoA Carboxylase (ACC), Propionyl-CoA Carboxylase (PCC), Pyruvate (B1213749) Carboxylase (PC), and 3-Methylcrotonyl-CoA Carboxylase (MCC). Additionally, it will cover Holocarboxylase Synthetase (HCS), the enzyme responsible for the crucial biotinylation of these carboxylases.

Introduction to Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are a vital class of enzymes that catalyze the transfer of a carboxyl group to various substrates. This process is fundamental to a range of metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. These enzymes do not directly use this compound as a substrate. Instead, the vitamin biotin is covalently attached to a specific lysine (B10760008) residue within the Biotin Carboxyl Carrier Protein (BCCP) domain of the apo-carboxylase. This post-translational modification is catalyzed by Holocarboxylase Synthetase (HCS) in an ATP-dependent manner, forming the active holo-carboxylase.

The catalytic mechanism of these carboxylases proceeds in two half-reactions:

  • Carboxylation of Biotin: In the Biotin Carboxylase (BC) domain, bicarbonate is activated by ATP, and the resulting carboxyphosphate (B1215591) intermediate carboxylates the N1' of the biotin ring.

  • Carboxyl Transfer: The BCCP domain, acting as a "swinging arm," translocates the carboxylated biotin to the Carboxyltransferase (CT) domain. Here, the carboxyl group is transferred from biotin to the specific acyl-CoA or pyruvate substrate.

Holocarboxylase Synthetase (HCS)

Holocarboxylase Synthetase (EC 6.3.4.10), also known as protein-biotin ligase, is the enzyme responsible for activating the biotin-dependent carboxylases by attaching biotin to them.[1] This process is essential for cellular metabolism, and mutations in the HLCS gene can lead to holocarboxylase synthetase deficiency, a serious metabolic disorder.[1][2] HCS may also play a role in gene regulation by biotinylating histones.[1]

Quantitative Data for Holocarboxylase Synthetase
SpeciesSubstrateKmVmaxReference
Human (Fibroblasts)Biotin163.7 nM (mutant)1511 fmol/mg protein/h[3]
Human (Fibroblasts)Biotin11.6 nM (control)618 fmol/mg protein/h[3]

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (EC 6.4.1.2) is a key regulatory enzyme in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis.[4] In mammals, two major isoforms exist: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[3][5]

Metabolic and Signaling Pathways of ACC

ACC is a central hub for metabolic regulation, integrating signals from hormones and cellular energy status. Its activity is tightly controlled through allosteric regulation and covalent modification.

Allosteric Regulation:

  • Activation: Citrate, a signal of high energy and abundant acetyl-CoA, allosterically activates ACC by promoting its polymerization.

  • Inhibition: Long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, provide feedback inhibition.

Covalent Modification:

  • Inhibition by AMPK: AMP-activated protein kinase (AMPK), a sensor of low cellular energy (high AMP/ATP ratio), phosphorylates and inactivates ACC to conserve energy by inhibiting fatty acid synthesis.[1][6]

  • Activation by Insulin: Insulin, a signal of high blood glucose, activates a phosphatase that dephosphorylates and activates ACC, promoting the conversion of excess carbohydrates into fatty acids.[7][8]

ACC_Regulation cluster_signals Regulatory Signals cluster_enzymes Enzymatic Cascade High Energy (High Citrate) High Energy (High Citrate) ACC_active ACC (active, polymeric) High Energy (High Citrate)->ACC_active allosteric activation Low Energy (High AMP) Low Energy (High AMP) AMPK AMPK Low Energy (High AMP)->AMPK activates High Glucose (Insulin) High Glucose (Insulin) Phosphatase Phosphatase High Glucose (Insulin)->Phosphatase activates Fatty Acyl-CoAs Fatty Acyl-CoAs Fatty Acyl-CoAs->ACC_active feedback inhibition AMPK->ACC_active phosphorylates ACC_inactive ACC-P (inactive, dimeric) Phosphatase->ACC_inactive dephosphorylates

Regulation of Acetyl-CoA Carboxylase (ACC) activity.
Quantitative Data for Acetyl-CoA Carboxylase

SpeciesSubstrateKmVmaxkcatInhibitorKiReference
Rat LiverAcetyl-CoA0.4 mM (control)----[9]
Rat LiverAcetyl-CoA4 µM (CoA-activated)----[9]

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA Carboxylase (EC 6.4.1.3) is a mitochondrial enzyme that plays a crucial role in the catabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.[10] It catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[10][11] This product is then converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[10][11]

Metabolic Pathway of Propionyl-CoA Carboxylase

PCC_Pathway cluster_catabolism Catabolic Sources Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA PCC (Biotin, ATP, HCO3-) Succinyl-CoA Succinyl-CoA D-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Epimerase & Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Metabolic pathway involving Propionyl-CoA Carboxylase.
Quantitative Data for Propionyl-CoA Carboxylase

SpeciesSubstrateKmVmaxkcatReference
HumanPropionyl-CoA0.29 mM--[12]
HumanBicarbonate3.0 mM--[12]
HumanATP>3 mM (required concentration)--[12]

Pyruvate Carboxylase (PC)

Pyruvate Carboxylase (EC 6.4.1.1) is a mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate.[7][13] This anaplerotic reaction is crucial for replenishing TCA cycle intermediates that are used for various biosynthetic pathways. PC plays a central role in both gluconeogenesis (in the liver and kidney) and lipogenesis (in adipose tissue).[7][13][14]

Metabolic Pathways of Pyruvate Carboxylase

PC_Pathways cluster_gluconeogenesis Gluconeogenesis cluster_lipogenesis Lipogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC (Biotin, ATP, HCO3-) Acetyl-CoA (+) TCA Cycle TCA Cycle Pyruvate->TCA Cycle Pyruvate Dehydrogenase Oxaloacetate->TCA Cycle PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK Citrate Citrate Oxaloacetate->Citrate TCA Cycle->Citrate Glucose Glucose PEP->Glucose Acetyl-CoA (cytosolic) Acetyl-CoA (cytosolic) Citrate->Acetyl-CoA (cytosolic) Fatty Acids Fatty Acids Acetyl-CoA (cytosolic)->Fatty Acids

Role of Pyruvate Carboxylase in metabolic pathways.
Quantitative Data for Pyruvate Carboxylase

SpeciesSubstrate/InhibitorKm / KiVmaxkcatReference
Rhizobium etliPyruvate0.28 ± 0.03 mM24.4 ± 0.74 min-1-[15]
Rhizobium etliATP1.01 ± 0.09 mM51.9 ± 3.2 min-1-[15]
Rhizobium etliBicarbonate22.1 ± 1.9 mM29.0 ± 0.9 min-1-[15]
Chicken LiverOxalate (inhibitor)12 µM--[16]
YeastOxalate (inhibitor)70 µM--[16]
Rat LiverOxalate (inhibitor)50-130 µM--[16]
Thiobacillus novellus3-hydroxypyruvate (inhibitor)5.4 mM--[16]

3-Methylcrotonyl-CoA Carboxylase (MCC)

3-Methylcrotonyl-CoA Carboxylase (EC 6.4.1.4) is a mitochondrial enzyme essential for the catabolism of the branched-chain amino acid leucine (B10760876).[17][18][19] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[18][20] A deficiency in MCC activity leads to the genetic disorder 3-methylcrotonylglycinuria.[5][17]

Metabolic Pathway of 3-Methylcrotonyl-CoA Carboxylase

MCC_Pathway Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA->3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA MCC (Biotin, ATP, HCO3-) HMG-CoA 3-Hydroxy-3-methylglutaryl-CoA 3-Methylglutaconyl-CoA->HMG-CoA Acetoacetate Acetoacetate HMG-CoA->Acetoacetate Acetyl-CoA Acetyl-CoA HMG-CoA->Acetyl-CoA Radiometric_Assay_Workflow start Start prepare_reaction Prepare reaction mix: - Buffer - ATP, MgCl2 - Substrate (e.g., Propionyl-CoA) - [14C]NaHCO3 start->prepare_reaction add_enzyme Add enzyme source (cell lysate, purified enzyme) prepare_reaction->add_enzyme incubate Incubate at optimal temperature (e.g., 37°C) add_enzyme->incubate stop_reaction Stop reaction (e.g., add trichloroacetic acid) incubate->stop_reaction remove_unreacted Remove unreacted [14C]CO2 (acidification and evaporation) stop_reaction->remove_unreacted quantify Quantify radioactivity (liquid scintillation counting) remove_unreacted->quantify end End quantify->end

References

Biotin Activation: A Comparative Analysis of Biotinyl-CoA and Biotin-5'-AMP Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), an essential B vitamin, functions as a covalently attached prosthetic group for a class of enzymes known as biotin-dependent carboxylases, which are critical in a variety of metabolic pathways. The covalent attachment of biotin to its target apo-enzymes is not a spontaneous process; it requires the enzymatic activation of biotin's carboxyl group. This activation predominantly proceeds through the formation of a high-energy intermediate, biotin-5'-adenosine monophosphate (biotin-5'-AMP). However, the existence of another activated form, biotinyl-Coenzyme A (biotinyl-CoA), has also been documented. This technical guide provides a comprehensive comparison of the formation, enzymatic machinery, and physiological relevance of these two activated biotin species. While the biotin-5'-AMP pathway is well-established as the primary mechanism for protein biotinylation, the role of this compound remains less defined, suggesting distinct or yet-to-be-elucidated metabolic functions.

Introduction

Biotin, or vitamin B7, is indispensable for key metabolic processes including gluconeogenesis, fatty acid synthesis, and amino acid catabolism[1][2]. Its biological activity is manifested when it is covalently attached to specific lysine (B10760008) residues within the active sites of carboxylase enzymes, a post-translational modification known as biotinylation[3][4]. This process is catalyzed by a family of enzymes called biotin protein ligases (BPLs) in prokaryotes and holocarboxylase synthetases (HCS) in eukaryotes[5]. The central step in biotinylation is the activation of biotin's valeric acid side chain to form a reactive intermediate capable of forming an amide bond with the ε-amino group of a lysine residue.

The canonical and most extensively studied pathway of biotin activation involves the formation of biotinyl-5'-AMP[5][6][7]. This reaction is catalyzed by BPLs and HCS and is a prerequisite for the transfer of biotin to acceptor proteins. Concurrently, the literature also describes an alternative activated form of biotin, this compound, synthesized by the enzyme biotin-CoA ligase[8][9][10]. This guide will delve into the biochemical intricacies of both activation pathways, presenting a comparative analysis of their enzymatic mechanisms, known physiological roles, and the experimental methodologies used to study them.

Biotin-5'-AMP Formation: The Canonical Pathway for Protein Biotinylation

The formation of biotin-5'-AMP is a two-step process universally conserved from bacteria to humans, and it is the committed step in the biotinylation of proteins[3][5].

Enzymatic Machinery: Biotin Protein Ligase (BirA) and Holocarboxylase Synthetase (HCS)

In prokaryotes, such as Escherichia coli, the bifunctional protein BirA acts as both a biotin protein ligase and a transcriptional repressor of the biotin biosynthesis operon[1][6][7]. In eukaryotes, holocarboxylase synthetase (HCS) is the enzyme responsible for the biotinylation of all five human biotin-dependent carboxylases[5][11].

Reaction Mechanism

The activation of biotin to biotinyl-5'-AMP is an ATP-dependent process that occurs in the active site of the ligase. The reaction can be summarized as follows:

Step 1: Adenylation of Biotin Biotin + ATP ⇌ Biotinyl-5'-AMP + PPi

In this step, the carboxylate of biotin attacks the α-phosphate of ATP, leading to the formation of a mixed anhydride (B1165640) bond and the release of pyrophosphate (PPi)[6][7]. The biotinyl-5'-AMP intermediate remains tightly bound to the enzyme.

Step 2: Transfer of Biotin to an Acceptor Protein Biotinyl-5'-AMP + Apo-carboxylase → Holo-carboxylase + AMP

The activated biotinyl group is then transferred from AMP to the ε-amino group of a specific lysine residue on the target apo-carboxylase, forming a stable amide linkage and releasing AMP[6].

The overall reaction is: Biotin + ATP + Apo-carboxylase → Holo-carboxylase + AMP + PPi

Biotin_5_AMP_Formation cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer Biotin Biotin ATP ATP Biotin_5_AMP Biotinyl-5'-AMP (Enzyme-Bound) Enzyme2 BirA / HCS PPi PPi Enzyme1 BirA / HCS Apoenzyme Apo-carboxylase (with target Lysine) Holoenzyme Holo-carboxylase (Biotinylated) AMP AMP

This compound Formation: An Alternative Activation Pathway

While biotin-5'-AMP is the established intermediate for protein biotinylation, an alternative activated form, this compound, is synthesized by the enzyme Biotin-CoA ligase (EC 6.2.1.11), also known as this compound synthetase[8][9][10].

Enzymatic Machinery: Biotin-CoA Ligase

Biotin-CoA ligase catalyzes the formation of a thioester bond between the carboxyl group of biotin and the sulfhydryl group of Coenzyme A[8][9].

Reaction Mechanism

The reaction catalyzed by biotin-CoA ligase is also ATP-dependent and proceeds as follows:

Biotin + ATP + CoA ⇌ this compound + AMP + PPi

This reaction is analogous to the activation of fatty acids and other carboxylic acids by acyl-CoA synthetases.

Biotinyl_CoA_Formation Biotin Biotin Enzyme Biotin-CoA Ligase (EC 6.2.1.11) Biotin->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Biotinyl_CoA This compound Enzyme->Biotinyl_CoA AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi

Physiological Role of this compound

The physiological significance of this compound is not as well-defined as that of biotin-5'-AMP. While the enzyme activity has been identified, its specific metabolic role is not extensively documented in recent literature. It is not believed to be a direct precursor for the biotinylation of carboxylases. Potential roles could include:

  • Biotin Degradation: this compound may be an intermediate in the catabolism of biotin. The valeric acid side chain of biotin can undergo β-oxidation, and activation to a CoA thioester is a common first step in such pathways.

  • Alternative Biosynthetic Pathways: It is conceivable that this compound could serve as a donor of the biotin moiety in other, less common, biosynthetic reactions.

  • Historical Context: The initial discovery of biotin-CoA ligase in the 1960s occurred during a period of intense investigation into biotin metabolism. The focus of research has since shifted significantly towards the protein biotinylation pathway involving biotin-5'-AMP, leaving the precise role of this compound an area for further investigation.

Comparative Analysis

FeatureBiotin-5'-AMP FormationThis compound Formation
Enzyme Biotin Protein Ligase (BirA) / Holocarboxylase Synthetase (HCS)Biotin-CoA Ligase (this compound Synthetase)
EC Number EC 6.3.4.15 / EC 6.3.4.10EC 6.2.1.11
Activating Group Adenosine Monophosphate (AMP)Coenzyme A (CoA)
Bond Formed Mixed anhydride (carboxyl-phosphate)Thioester (carboxyl-sulfur)
Byproducts Pyrophosphate (PPi)AMP and Pyrophosphate (PPi)
Physiological Role Intermediate for protein biotinylationNot definitively established; potentially biotin catabolism
Prevalence Ubiquitous and well-characterizedLess studied, physiological context unclear

Quantitative Data

Quantitative kinetic data for these enzymes are crucial for understanding their efficiency and substrate specificity. The following table summarizes available data, though information on biotin-CoA ligase is sparse.

EnzymeOrganismSubstrateKmkcatkcat/Km (M-1s-1)Reference
BirA E. coliBiotin30 nM--(Kwon & Beckett, 2000)
ATP250 µM--(Kwon & Beckett, 2000)
Holocarboxylase Synthetase HumanBiotinIncreased in some mutationsVmax preserved-[12][13]
ATP---
Biotin-CoA Ligase -Biotin---Data not available
ATP---
CoA---

Experimental Protocols

Assay for Biotin Protein Ligase (BirA) Activity

A common method to assay BirA activity involves monitoring the biotinylation of a specific acceptor peptide, such as the AviTag.

Workflow:

BirA_Assay_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_detection Detection of Biotinylation A Prepare reaction mixture: - Buffer (e.g., Tris-HCl, pH 8.0) - ATP - MgCl2 - Biotin - AviTag-fused substrate protein B Add purified BirA enzyme A->B C Incubate at 30-37°C for a defined time course (e.g., 0, 15, 30, 60 minutes) B->C D Quench reaction C->D E Analyze by SDS-PAGE D->E F Western blot with streptavidin-HRP E->F G Quantify band intensity F->G

Materials:

  • Purified BirA enzyme

  • Purified AviTag-fused substrate protein

  • Reaction Buffer (e.g., 50 mM Bicine, pH 8.3)

  • 100 mM ATP solution

  • 100 mM MgCl₂ solution

  • 500 µM d-biotin solution

  • SDS-PAGE equipment

  • Western blotting equipment

  • Streptavidin conjugated to a reporter enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, biotin, and the AviTag-fused substrate protein at desired concentrations.

  • Initiate the reaction by adding a known amount of purified BirA enzyme.

  • Incubate the reaction at 30°C or 37°C.

  • At various time points, take aliquots of the reaction and quench by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then probe with a streptavidin-HRP conjugate to detect biotinylated protein.

  • Develop the blot using a chemiluminescent substrate and quantify the signal to determine the extent of biotinylation over time.

Assay for Holocarboxylase Synthetase (HCS) Activity

HCS activity is often measured using a radiometric assay that quantifies the incorporation of [³H]biotin into an acceptor protein.

Materials:

  • Cell or tissue extract containing HCS

  • [³H]biotin

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • ATP and MgCl₂

  • Apo-carboxylase substrate (can be endogenous in the extract or a recombinant biotin acceptor domain)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare cell-free extracts from tissues or cultured cells.

  • Set up a reaction mixture containing the cell extract, reaction buffer, ATP, MgCl₂, and [³H]biotin.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding ice-cold TCA to precipitate the proteins.

  • Collect the protein precipitate on glass fiber filters and wash thoroughly with TCA to remove unincorporated [³H]biotin.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the HCS activity.

HPLC Analysis of this compound and Biotin-5'-AMP

High-performance liquid chromatography (HPLC) can be used to separate and quantify biotin and its activated forms. A reverse-phase C18 column is typically employed.

General Protocol:

  • Sample Preparation: Enzymatic reactions are quenched, and proteins are precipitated (e.g., with acid or organic solvent). The supernatant is collected for analysis.

  • Chromatography:

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.

Conclusion

The activation of biotin is a critical step for its function as a prosthetic group in essential metabolic enzymes. The formation of biotin-5'-AMP by biotin protein ligases and holocarboxylase synthetases is the well-established and physiologically dominant pathway for the covalent attachment of biotin to proteins. In contrast, the formation of this compound by biotin-CoA ligase represents an alternative, albeit less understood, activation mechanism. The available evidence suggests that this compound is likely involved in metabolic pathways distinct from protein biotinylation, possibly related to biotin catabolism.

For researchers and drug development professionals, understanding the nuances of these pathways is crucial. The enzymes of the biotin-5'-AMP formation pathway, BirA and HCS, are potential targets for antimicrobial and metabolic drug development, respectively. Further elucidation of the physiological role of biotin-CoA ligase and its product, this compound, may reveal new aspects of biotin metabolism and potentially new therapeutic targets. The experimental protocols and comparative data presented in this guide provide a foundational resource for the continued investigation of these vital biochemical processes.

References

The Pivotal Role of Biotinylated Carboxylases in Central Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an essential water-soluble vitamin that plays a critical role as a covalently bound cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes are central to a variety of metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. This technical guide provides an in-depth exploration of the function of these biotinylated enzymes in central carbon metabolism, with a focus on their mechanism, regulation, and significance as potential therapeutic targets. It is important to clarify that the term "biotinyl-CoA" is not a recognized metabolite in these pathways; rather, biotin is covalently attached to the carboxylase enzymes, which then act upon various Coenzyme A (CoA) thioesters and other substrates.

The Biotin Cycle and Holocarboxylase Synthetase

The metabolic utility of biotin is governed by the biotin cycle, which ensures its covalent attachment to and recycling from apo-carboxylases (inactive enzymes lacking biotin).[1] This process is essential for maintaining the activity of biotin-dependent enzymes.

Holocarboxylase Synthetase (HCS) is the key enzyme that facilitates the covalent attachment of biotin to a specific lysine (B10760008) residue within the Biotin Carboxyl Carrier Protein (BCCP) domain of apo-carboxylases.[2] The reaction proceeds through a two-step mechanism involving the formation of a biotinyl-5'-AMP intermediate.[3]

  • Activation of Biotin: HCS catalyzes the reaction between biotin and ATP to form biotinyl-5'-AMP and pyrophosphate.

  • Transfer to Apo-carboxylase: The biotinyl moiety is then transferred from biotinyl-5'-AMP to the ε-amino group of the target lysine residue on the apo-carboxylase, releasing AMP.

Deficiencies in HCS activity lead to multiple carboxylase deficiency, a serious metabolic disorder.[2]

The Biotin Cycle

cluster_0 Biotin Cycle Free Biotin Free Biotin Holo-carboxylase Holo-carboxylase Free Biotin->Holo-carboxylase Holocarboxylase Synthetase (HCS) + ATP Apo-carboxylase Apo-carboxylase Apo-carboxylase->Holo-carboxylase Biocytin Biocytin Holo-carboxylase->Biocytin Proteolysis Biocytin->Free Biotin Biotinidase

A simplified diagram of the biotin cycle.

Key Biotin-Dependent Carboxylases in Central Carbon Metabolism

Four major biotin-dependent carboxylases play indispensable roles in human central carbon metabolism. These enzymes share a common modular structure, typically comprising a Biotin Carboxylase (BC) domain, a Carboxyltransferase (CT) domain, and a Biotin Carboxyl Carrier Protein (BCCP) domain.[4] The reaction mechanism is a two-step process: first, the BC domain catalyzes the ATP-dependent carboxylation of the biotin cofactor attached to the BCCP domain. Second, the flexible BCCP domain translocates the carboxylated biotin to the CT domain, where the carboxyl group is transferred to a specific substrate.[4][5]

General Reaction Mechanism of Biotin-Dependent Carboxylases

cluster_0 Two-Step Carboxylation Biotin-Enzyme Biotin-Enzyme Carboxybiotin-Enzyme Carboxybiotin-Enzyme Biotin-Enzyme->Carboxybiotin-Enzyme Step 1: BC Domain ATP + HCO3- -> ADP + Pi Carboxylated Product Carboxylated Product Carboxybiotin-Enzyme->Carboxylated Product Step 2: CT Domain Substrate Substrate Substrate->Carboxylated Product

The general two-step reaction mechanism of biotin-dependent carboxylases.
Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a crucial enzyme in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis.[6] There are two main isoforms in mammals: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[7]

Regulation of ACC: ACC activity is tightly regulated by multiple mechanisms:

  • Allosteric Regulation: Citrate (B86180) acts as a potent allosteric activator, promoting the polymerization of ACC dimers into active filaments.[8][9] Conversely, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, are feedback inhibitors.[10]

  • Covalent Modification: Phosphorylation by AMP-activated protein kinase (AMPK) inactivates ACC, while dephosphorylation by protein phosphatase 2A activates it.[11] This mechanism links fatty acid synthesis to the cell's energy status.

ACC (inactive dimer) ACC (inactive dimer) ACC (active polymer) ACC (active polymer) ACC (inactive dimer)->ACC (active polymer) ACC (active polymer)->ACC (inactive dimer) Inhibits Citrate Citrate Citrate->ACC (active polymer) Activates Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->ACC (inactive dimer)

Allosteric regulation of ACC by citrate and palmitoyl-CoA.
Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA Carboxylase (PCC) is a mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[3] This is an essential step in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[3] The D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[12]

Regulation of PCC: The expression of the genes encoding the subunits of PCC, PCCA and PCCB, can be regulated at the transcriptional level.[13][14] For example, in some bacteria, a transcriptional regulator, PccR, controls the expression of the pccB gene in response to the availability of propionate.[13]

Pyruvate (B1213749) Carboxylase (PC)

Pyruvate Carboxylase (PC) is a mitochondrial enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes TCA cycle intermediates.[5][15] This is crucial for gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[16]

Regulation of PC:

  • Allosteric Regulation: PC is allosterically activated by acetyl-CoA.[5][17] High levels of acetyl-CoA signal a need for more oxaloacetate to condense with acetyl-CoA to enter the TCA cycle or to be used for gluconeogenesis. Aspartate can act as a feedback inhibitor.[17]

  • Transcriptional Regulation: The expression of the PC gene is regulated by various transcription factors in a tissue-specific manner.[18]

3-Methylcrotonyl-CoA Carboxylase (MCC)

3-Methylcrotonyl-CoA Carboxylase (MCC) is a mitochondrial enzyme involved in the catabolism of the branched-chain amino acid leucine (B10760876).[19] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[20]

Regulation of MCC:

  • Covalent Modification: MCC can be inhibited by acylation by intermediates of leucine catabolism in a negative feedback loop. The activity of sirtuin 4 (SIRT4) can deacetylate and activate MCC.[20]

  • Transcriptional Regulation: In plants, the expression of MCC genes is regulated by a complex interplay of metabolic and environmental signals, including light and carbohydrate availability.[21]

Quantitative Data on Biotin-Dependent Carboxylases

The following tables summarize key kinetic parameters for the major human biotin-dependent carboxylases. These values can vary depending on the experimental conditions and the source of the enzyme.

Acetyl-CoA Carboxylase (ACC1) Substrate Km (µM) Reference
Acetyl-CoA20-200[22]
ATP20-100[22]
Bicarbonate1000-10000[22]
Propionyl-CoA Carboxylase (PCC) Substrate Km (mM) Reference
Propionyl-CoA0.29[3][12]
ATP0.08[12]
Bicarbonate3.0[3][12]
Pyruvate Carboxylase (PC) Substrate Km (mM) Reference
Pyruvate0.1-0.4[18]
ATP0.1-0.2[18]
Bicarbonate1-5[18]
3-Methylcrotonyl-CoA Carboxylase (MCC) Substrate Km (µM) Reference
3-Methylcrotonyl-CoA~10-50[6]
ATP~20-70[6]
Bicarbonate~1000-2000[6]

Experimental Protocols for Key Experiments

Spectrophotometric Assay for Acetyl-CoA Carboxylase (ACC) Activity

This continuous assay couples the production of malonyl-CoA to its reduction by a malonyl-CoA reductase, which is monitored by the oxidation of NADPH at 340 nm.[23][24]

Principle: ACC Acetyl-CoA + ATP + HCO₃⁻ → Malonyl-CoA + ADP + Pi

Malonyl-CoA Reductase Malonyl-CoA + 2 NADPH + 2 H⁺ → Malonic semialdehyde-CoA + 2 NADP⁺ + H₂O

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP solution

  • MgCl₂ solution

  • NaHCO₃ solution

  • Acetyl-CoA solution

  • NADPH solution

  • Malonyl-CoA reductase

  • Enzyme preparation (cell lysate or purified ACC)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaHCO₃, and NADPH in a quartz cuvette.

  • Add the enzyme preparation and incubate for a few minutes at the desired temperature (e.g., 37°C) to record the background rate of NADPH oxidation.

  • Initiate the reaction by adding acetyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the ACC activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Radiochemical Assay for Propionyl-CoA Carboxylase (PCC) and 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity

This is a highly sensitive method that measures the incorporation of radiolabeled bicarbonate into the product.[25][26]

Principle: Substrate-CoA + ATP + H¹⁴CO₃⁻ → ¹⁴C-Product-CoA + ADP + Pi

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP solution

  • MgCl₂ solution

  • Substrate solution (propionyl-CoA or 3-methylcrotonyl-CoA)

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Enzyme preparation (fibroblast or leukocyte homogenate)

  • Stopping solution (e.g., perchloric acid)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, and the respective CoA substrate in a microcentrifuge tube.

  • Add the enzyme preparation.

  • Initiate the reaction by adding NaH¹⁴CO₃.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid), which also removes unreacted ¹⁴CO₂.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radioactivity.

Coupled Enzyme Assay for Pyruvate Carboxylase (PC) Activity

This spectrophotometric assay couples the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.[27][28]

Principle: PC Pyruvate + ATP + HCO₃⁻ → Oxaloacetate + ADP + Pi

Malate Dehydrogenase (MDH) Oxaloacetate + NADH + H⁺ → Malate + NAD⁺

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP solution

  • MgCl₂ solution

  • NaHCO₃ solution

  • Pyruvate solution

  • NADH solution

  • Malate dehydrogenase

  • Enzyme preparation (cell extract or purified PC)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaHCO₃, pyruvate, NADH, and malate dehydrogenase in a cuvette.

  • Add the enzyme preparation and incubate to establish a baseline rate of NADH oxidation.

  • Initiate the PC reaction (if not already started by the presence of all substrates).

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the PC activity from the rate of NADH oxidation.

Experimental Workflow for Assessing Carboxylase Activity

Sample Preparation Sample Preparation Enzyme Assay Enzyme Assay Sample Preparation->Enzyme Assay Cell lysis or Purification Data Acquisition Data Acquisition Enzyme Assay->Data Acquisition Spectrophotometry, Scintillation counting, or HPLC Data Analysis Data Analysis Data Acquisition->Data Analysis Raw data Enzyme Activity Enzyme Activity Data Analysis->Enzyme Activity

A general experimental workflow for measuring carboxylase activity.

Conclusion and Future Directions

The biotin-dependent carboxylases—ACC, PCC, PC, and MCC—are critical nodes in central carbon metabolism, integrating the metabolism of carbohydrates, fats, and proteins. Their intricate regulation through allosteric mechanisms, covalent modifications, and transcriptional control highlights their importance in maintaining metabolic homeostasis. Given their central roles, these enzymes are attractive targets for the development of therapeutics for metabolic diseases such as obesity, diabetes, and certain inborn errors of metabolism. A thorough understanding of their structure, function, and regulation, as provided in this guide, is essential for researchers and drug development professionals working in this field. Future research will likely focus on the development of isoform-specific inhibitors, the elucidation of the complex regulatory networks that govern their expression and activity, and the exploration of their roles in various physiological and pathological states.

References

An In-depth Technical Guide to the Mechanism of Action of Holocarboxylase Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Holocarboxylase synthetase (HCS), also known as protein-biotin ligase, is a critical enzyme in human metabolism, responsible for the covalent attachment of biotin (B1667282) to its target apo-carboxylases, thereby converting them into their active holo-enzyme forms.[1][2][3] This biotinylation process is essential for key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.[4][5][6] Beyond its canonical role in metabolism, emerging evidence has implicated HCS in the regulation of gene expression through histone biotinylation and participation in a cGMP-dependent signaling pathway.[1][7] Understanding the intricate mechanism of HCS action is therefore of paramount importance for elucidating the pathophysiology of biotin-responsive metabolic disorders and for the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the HCS mechanism of action, compiling available quantitative data, detailing experimental protocols for its study, and visualizing key pathways and workflows.

Core Mechanism of Action

The biotinylation of apo-carboxylases by HCS is a two-step, ATP-dependent process that occurs in the mitochondria and cytoplasm.[5][8]

  • Activation of Biotin: In the first step, HCS catalyzes the activation of biotin by ATP to form an activated intermediate, biotinyl-5'-AMP. This reaction also releases pyrophosphate.[8]

  • Transfer of Biotin: In the second step, the biotinyl moiety is transferred from biotinyl-5'-AMP to a specific lysine (B10760008) residue within the biotin-binding domain of the apo-carboxylase, releasing AMP.[8] This domain is characterized by a highly conserved "MKM" motif.[9]

The overall reaction can be summarized as follows:

ATP + Biotin + Apo-carboxylase ⇌ AMP + Diphosphate + Holo-carboxylase[2]

Substrate Recognition

HCS exhibits specificity for its five human carboxylase substrates:

  • Acetyl-CoA Carboxylase 1 (ACC1)[8]

  • Acetyl-CoA Carboxylase 2 (ACC2)[8]

  • Pyruvate Carboxylase (PC)[8]

  • Propionyl-CoA Carboxylase (PCC)[8]

  • 3-Methylcrotonyl-CoA Carboxylase (MCC)[8]

The recognition of the apo-carboxylase substrate is mediated by the interaction of HCS with the biotin-binding domain of the carboxylase, which contains the conserved "MKM" amino acid motif.[9]

Quantitative Data: Kinetic Parameters

SubstrateKmVmax / kcatCell Type/ConditionsReference
Biotin
Wild-Type11.6 nM618 fmol/mg protein/hControl Fibroblasts[10]
Wild-Type~15 nMNot ReportedNormal Fibroblasts[11]
Mutant (Patient with HCS deficiency)163.7 nM1511 fmol/mg protein/hMutant Fibroblasts[10]
Mutant (V550M)Elevated vs. Wild-TypeNot ReportedTransfected Fibroblasts[12]
Mutant (L237P)Normal4.3% of Wild-Type VmaxTransfected Fibroblasts[12]
ATP
Wild-Type0.2 mMNot ReportedNormal Fibroblasts[13]
Mutant (Patient with HCS deficiency)0.3 mMNot ReportedMutant Fibroblasts[13]
Apo-carboxylase Substrates
ACC1 (BCCP domain)Slow and saturable biotin transferRate of bio-5'-AMP synthesis: 0.1 s-1Recombinant human HCS[8]
ACC2 (BCCP domain)Slow and saturable biotin transferRate of bio-5'-AMP synthesis: 0.1 s-1Recombinant human HCS[8]
PC (BCCP domain)Collision-limited, fast biotin transferRate of bio-5'-AMP synthesis: 0.1 s-1Recombinant human HCS[8]
PCC (BCCP domain)Collision-limited, fast biotin transferRate of bio-5'-AMP synthesis: 0.1 s-1Recombinant human HCS[8]
MCC (BCCP domain)Collision-limited, fast biotin transferRate of bio-5'-AMP synthesis: 0.1 s-1Recombinant human HCS[8]

Note: The Vmax and kcat values for the individual human apo-carboxylase substrates are not well-documented in a comparative manner. The rate of biotinyl-5'-AMP synthesis appears to be a rate-limiting step under certain conditions.

Signaling Pathways and Gene Regulation

Beyond its metabolic role, HCS is involved in signaling pathways that regulate gene expression.

cGMP-Dependent Signaling Pathway

HCS participates in a signaling cascade that controls the expression of its own gene (HLCS) and the genes of biotin-dependent carboxylases.[1][7] This pathway involves the production of cyclic guanosine (B1672433) monophosphate (cGMP) by soluble guanylate cyclase (sGC) and the subsequent activation of cGMP-dependent protein kinase (PKG).[1][7] The biotinyl-5'-AMP intermediate produced by HCS is thought to be a key signaling molecule in this pathway.[1]

HCS_Signaling_Pathway Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS Bio_AMP Biotinyl-5'-AMP HCS->Bio_AMP ATP to AMP sGC Soluble Guanylate Cyclase (sGC) Bio_AMP->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Transcription_Factors Transcription Factors PKG->Transcription_Factors Phosphorylates Gene_Expression Increased Expression of: - HCS - Carboxylases Transcription_Factors->Gene_Expression Regulates

HCS-mediated cGMP signaling pathway for gene regulation.
Histone Biotinylation and Chromatin Remodeling

HCS also localizes to the nucleus where it catalyzes the biotinylation of histones, primarily on lysine residues of histones H3 and H4.[1][8] This post-translational modification is associated with gene repression and the maintenance of genome stability.[1] HCS has been shown to interact with other chromatin-modifying enzymes, suggesting a role in the epigenetic landscape.[1]

Experimental Protocols

In Vitro Holocarboxylase Synthetase Activity Assay (Radiolabel Method)

This assay measures the incorporation of radiolabeled biotin into an apo-carboxylase substrate.

Materials:

  • Purified recombinant human Holocarboxylase Synthetase (HCS).

  • Apo-carboxylase substrate (e.g., recombinant biotin-binding domain of a carboxylase like p67 from PCC).

  • [3H]-Biotin.

  • ATP solution (100 mM).

  • MgCl2 solution (1 M).

  • Tris-HCl buffer (1 M, pH 7.5).

  • Bovine Serum Albumin (BSA) solution (10 mg/mL).

  • Trichloroacetic acid (TCA) solution (10%).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (50 mM final concentration).

    • MgCl2 (10 mM final concentration).

    • ATP (5 mM final concentration).

    • BSA (0.1 mg/mL final concentration).

    • Apo-carboxylase substrate (e.g., 1-5 µM).

    • [3H]-Biotin (specific activity and concentration to be optimized based on experimental goals).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified HCS to the reaction mixture. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the proteins, including the biotinylated substrate.

  • Filtration: Filter the reaction mixture through a glass fiber filter under vacuum. The precipitated protein will be retained on the filter.

  • Washing: Wash the filter several times with cold 5% TCA to remove unincorporated [3H]-Biotin.

  • Scintillation Counting: Place the dried filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of biotin incorporated into the substrate based on the specific activity of the [3H]-Biotin and the measured counts per minute.

HCS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixture (Buffer, ATP, MgCl2, Substrate, [3H]-Biotin) Add_Enzyme Add Purified HCS Prep_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate with cold TCA Incubate->Terminate Filter Filter through Glass Fiber Filter Terminate->Filter Wash Wash Filter with TCA Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Biotin Incorporation Count->Analyze

Experimental workflow for the HCS radioactive assay.
Purification of Recombinant Human Holocarboxylase Synthetase

Materials:

  • Expression vector containing the human HLCS gene (e.g., in a pET vector with a His-tag).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • SDS-PAGE reagents.

Methodology:

  • Expression: Transform the HLCS expression vector into the E. coli expression strain. Grow the bacterial culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged HCS.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with wash buffer to remove unbound proteins.

  • Elution: Elute the His-tagged HCS from the column using the elution buffer.

  • Dialysis: Dialyze the eluted protein against the dialysis buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the recombinant HCS by SDS-PAGE.

Conclusion

Holocarboxylase synthetase is a multifaceted enzyme with a well-defined catalytic mechanism essential for cellular metabolism and an emerging role in the complex network of gene regulation. While significant progress has been made in understanding its function, further research is needed to fully elucidate the kinetic parameters for all its carboxylase substrates and to unravel the detailed molecular mechanisms of its involvement in signaling and chromatin biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this vital enzyme and its potential as a therapeutic target.

References

The Epigenetic Role of Biotinyl-CoA: A Technical Guide to its Function in Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent modification of histones by biotin (B1667282), a post-translational modification known as histone biotinylation, is an emerging area of epigenetic research. This technical guide provides an in-depth exploration of the role of biotinyl-CoA as the biotin donor in this process and its subsequent impact on gene regulation. We will delve into the enzymatic machinery, the specific histone modifications, and the functional consequences of this epigenetic mark. This document will also provide detailed experimental protocols for the study of histone biotinylation and present quantitative data to illustrate the effects of this modification.

Introduction to Histone Biotinylation

Histones are the fundamental proteins that package DNA into chromatin. Post-translational modifications (PTMs) of histones, such as acetylation, methylation, and phosphorylation, play a crucial role in regulating chromatin structure and gene expression.[1][2] Biotinylation, the covalent attachment of biotin to lysine (B10760008) residues of histones, is a more recently discovered PTM with significant implications for gene silencing, cell proliferation, and the DNA damage response.[2]

While a rare modification, with less than 0.001% of human histones H3 and H4 being biotinylated, its strategic placement on histone tails suggests a targeted and important regulatory function.[3][4] This guide will focus on the molecular mechanisms by which this compound contributes to this epigenetic landscape.

The Enzymatic Machinery of Histone Biotinylation

The transfer of biotin from this compound to histones is a highly regulated enzymatic process. Two key enzymes are involved in the biotinylation and debitotinylation of histones:

  • Holocarboxylase Synthetase (HCS): HCS is the primary enzyme responsible for catalyzing the covalent attachment of biotin to the epsilon-amino group of specific lysine residues on histones.[5] This reaction proceeds via an ATP-dependent mechanism where biotin is first activated to form biotinyl-5'-AMP, which then serves as the donor for the biotinylation of apo-carboxylases and histones.

  • Biotinidase (BTD): Biotinidase is known to recycle biotin by cleaving it from biocytin (B1667093) (biotinyl-lysine). However, it has also been shown to possess biotinyl-transferase activity, suggesting a potential role in histone biotinylation, although its primary role in this context is thought to be debitotinylation.[6]

The interplay between HCS and biotinidase activities dictates the dynamic nature of histone biotinylation, allowing for the addition and removal of this epigenetic mark in response to cellular signals.

Biotinylation Sites on Histones

Specific lysine residues on the N-terminal tails of core histones have been identified as targets for biotinylation. These sites are often also subject to other PTMs, suggesting a complex interplay or "crosstalk" between different modifications.

HistoneBiotinylation SitesReferences
H2A K9, K13, K125, K127, K129[7]
H3 K4, K9, K18[6][8]
H4 K8, K12[9]

The specificity of HCS for these lysine residues is a critical aspect of the regulatory mechanism. The local chromatin environment and the presence of other PTMs can influence the accessibility of these sites to HCS. For instance, dimethylation of adjacent arginine residues has been shown to increase biotinylation, while phosphorylation of a neighboring serine can abolish it.[8]

The Role of this compound in Gene Regulation

Histone biotinylation is predominantly associated with gene repression and the maintenance of heterochromatin. The presence of biotin on specific lysine residues can influence chromatin structure and the binding of regulatory proteins.

Gene Silencing

Biotinylated histones, particularly on H3K9 and H4K12, are often found in transcriptionally silent regions of the genome, such as pericentromeric heterochromatin and retrotransposons.[10] The bulky biotin moiety may sterically hinder the binding of transcriptional activators or recruit repressor complexes to the chromatin.

Crosstalk with Other Histone Modifications

There is growing evidence for crosstalk between histone biotinylation and other PTMs, particularly methylation. For example, biotinylation at H3K9 often co-localizes with H3K9 methylation, a well-established mark of repressive chromatin. This suggests a synergistic mechanism where both modifications contribute to the establishment and maintenance of a silent chromatin state. The physical interaction between HCS and histone methyltransferases further supports this model of coordinated regulation.

Quantitative Impact on Gene Expression

The availability of biotin can influence the expression of specific genes. Studies have shown that biotin supplementation can alter the mRNA levels of various genes, highlighting the direct link between biotin metabolism and gene regulation.

GeneFold Change (Biotin Supplementation vs. Before)Cell TypeReference
Interferon-gamma (IFN-γ)+4.3Human Peripheral Blood Mononuclear Cells[11]
Interleukin-1beta (IL-1β)+5.6Human Peripheral Blood Mononuclear Cells[11]
3-Methylcrotonyl-CoA Carboxylase+8.9Human Peripheral Blood Mononuclear Cells[11]
Interleukin-4 (IL-4)-6.8Human Peripheral Blood Mononuclear Cells[11]
Ribosomal protein LP2Increased in deficiencyHepG2 cells
Ribosomal protein L27aIncreased in deficiencyHepG2 cells
Ribosomal protein L38Increased in deficiencyHepG2 cells
Ribosomal protein S11Increased in deficiencyHepG2 cells
Ribosomal protein S19Increased in deficiencyHepG2 cells
Eukaryotic translation initiation factor 5AIncreased in deficiencyHepG2 cells

These data demonstrate that biotin status can have a significant and specific impact on the transcriptional landscape of a cell.

Experimental Protocols

The study of histone biotinylation requires specialized techniques to identify and quantify this modification. Below are detailed protocols for key experiments.

In Vitro Histone Biotinylation Assay

This assay is used to determine if a specific histone or histone peptide can be biotinylated by HCS in a controlled environment.

Materials:

  • Recombinant Holocarboxylase Synthetase (HCS)

  • Histone H3 protein or synthetic peptide (e.g., residues 1-21)

  • Biotin

  • ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and biotin.

  • Add the histone protein or peptide to the wells of a microplate.

  • Initiate the reaction by adding recombinant HCS to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to biotinylated histones.

  • Wash the wells to remove unbound streptavidin-HRP.

  • Add TMB substrate and measure the absorbance at 450 nm to quantify the extent of biotinylation.

Chromatin Immunoprecipitation (ChIP) for Biotinylated Histones

ChIP is used to identify the genomic regions associated with biotinylated histones. This protocol is adapted for the use of streptavidin beads to enrich for biotinylated chromatin.

Materials:

  • Cells of interest

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis Buffer

  • Sonication equipment

  • Streptavidin-coated magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR or library preparation kit for ChIP-seq

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Shearing: Sonicate the chromatin to fragment the DNA to an average size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with non-specific magnetic beads.

    • Incubate the cleared chromatin with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated histone-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the captured chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A.

  • DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: The purified DNA can be analyzed by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of biotinylated histones.

Mass Spectrometry for Identification of Biotinylation Sites

Mass spectrometry is a powerful tool for identifying and quantifying specific PTMs on histones.

Procedure:

  • Histone Extraction: Isolate histones from cell nuclei using acid extraction.

  • Protein Digestion: Digest the histone proteins into smaller peptides using an enzyme such as trypsin.

  • Peptide Separation: Separate the peptides using liquid chromatography (LC).

  • Mass Spectrometry (MS): Analyze the separated peptides using a mass spectrometer. The mass of the biotin modification (226.23 Da) will cause a characteristic mass shift in the peptide fragments.

  • Tandem MS (MS/MS): Select the biotinylated peptides for fragmentation and analyze the fragment ions to pinpoint the exact lysine residue that is biotinylated.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the biotinylated peptides and their corresponding histone proteins.

Visualizations of Key Pathways and Workflows

To aid in the understanding of the concepts discussed, the following diagrams illustrate the key processes involved in histone biotinylation and its analysis.

Biotinylation_Pathway cluster_synthesis This compound Synthesis cluster_modification Histone Biotinylation cluster_regulation Gene Regulation Biotin Biotin HCS_enzyme Holocarboxylase Synthetase (HCS) Biotin->HCS_enzyme ATP ATP ATP->HCS_enzyme CoA CoA BiotinylCoA This compound CoA->BiotinylCoA BiotinylAMP Biotinyl-5'-AMP HCS_enzyme->BiotinylAMP AMP + PPi BiotinylAMP->BiotinylCoA HCS_mod HCS BiotinylCoA->HCS_mod Histone Histone (e.g., H3) Histone->HCS_mod BiotinylatedHistone Biotinylated Histone (e.g., H3K9bio) GeneRepression Gene Repression BiotinylatedHistone->GeneRepression HCS_mod->BiotinylatedHistone CoA

Caption: Enzymatic pathway of histone biotinylation by Holocarboxylase Synthetase (HCS).

ChIP_Seq_Workflow Start Start: Cells in Culture Crosslink 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse cells and isolate chromatin Crosslink->Lyse Shear 3. Shear chromatin (Sonication) Lyse->Shear IP 4. Immunoprecipitate with Streptavidin Beads Shear->IP Wash 5. Wash to remove non-specific binding IP->Wash Elute 6. Elute chromatin and reverse cross-links Wash->Elute Purify 7. Purify DNA Elute->Purify LibraryPrep 8. Prepare sequencing library Purify->LibraryPrep Sequence 9. High-throughput sequencing LibraryPrep->Sequence Analysis 10. Data analysis and genome mapping Sequence->Analysis End End: Genome-wide map of biotinylated histones Analysis->End

Caption: Experimental workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) of biotinylated histones.

Gene_Regulation_Signaling Biotin Biotin Availability HCS Holocarboxylase Synthetase (HCS) Activity Biotin->HCS BiotinylCoA This compound Pool HCS->BiotinylCoA HistoneBiotinylation Histone Biotinylation (e.g., H3K9bio) BiotinylCoA->HistoneBiotinylation RepressiveComplexes Recruitment of Repressive Complexes HistoneBiotinylation->RepressiveComplexes ChromatinCondensation Chromatin Condensation HistoneBiotinylation->ChromatinCondensation GeneSilencing Gene Silencing RepressiveComplexes->GeneSilencing ChromatinCondensation->GeneSilencing

Caption: Signaling pathway illustrating the role of biotin in gene regulation through histone biotinylation.

Conclusion

The study of this compound and its role in gene regulation through histone biotinylation is a rapidly evolving field. While the abundance of this modification is low, its specific localization and interplay with other epigenetic marks suggest a critical role in the fine-tuning of gene expression. The detailed protocols and data presented in this guide provide a framework for researchers to further investigate the mechanisms and functional consequences of histone biotinylation. Future research in this area will undoubtedly uncover new layers of complexity in epigenetic regulation and may reveal novel targets for therapeutic intervention in diseases with epigenetic dysregulation.

References

Biotinidase and the Recycling of Biotin from Biotinyl-lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), an essential B vitamin, functions as a covalently bound coenzyme for several carboxylases that are critical for fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The recycling of biotin from the proteolytic breakdown of these enzymes is a vital process maintained by the enzyme biotinidase. This technical guide provides a comprehensive overview of biotinidase, its central role in the biotin cycle, its biochemical properties, and the clinical implications of its deficiency. Detailed experimental protocols for the quantification of biotinidase activity are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the biotin recycling pathway, the enzymatic action of biotinidase, and a standard experimental workflow using Graphviz diagrams to facilitate a deeper understanding of this crucial enzyme.

Introduction: The Biotin Cycle and the Essential Role of Biotinidase

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in a variety of metabolic pathways.[1] It serves as a prosthetic group for five human carboxylases: pyruvate (B1213749) carboxylase, propionyl-CoA carboxylase, β-methylcrotonyl-CoA carboxylase, acetyl-CoA carboxylase 1, and acetyl-CoA carboxylase 2. These enzymes are essential for fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[2][3]

Unlike many other vitamins, biotin is covalently attached to its apoenzymes via an amide bond with a specific lysine (B10760008) residue, forming a holocarboxylase. The enzyme responsible for this attachment is holocarboxylase synthetase (HCS).[1] When these holocarboxylases are degraded, biotin remains attached to the lysine residue, forming biotinyl-lysine, also known as biocytin (B1667093).[4]

This is where biotinidase (EC 3.5.1.12) plays its indispensable role. Biotinidase is a hydrolase that catalyzes the cleavage of the amide bond in biocytin, releasing free biotin and lysine.[2] This process is fundamental for two main reasons:

  • Recycling of endogenous biotin: It ensures a continuous supply of biotin for the synthesis of new holocarboxylases.

  • Bioavailability of dietary biotin: Much of the biotin in our diet is protein-bound and requires biotinidase activity for its release and subsequent absorption.[5]

A deficiency in biotinidase activity leads to an inability to recycle biotin, resulting in multiple carboxylase deficiency.[2] This can lead to a wide range of severe neurological and cutaneous symptoms.[6]

Biochemical Properties of Human Biotinidase

Human biotinidase is a glycoprotein (B1211001) that is found in various tissues, with high concentrations in the serum, liver, and kidneys.[2] The enzyme has been extensively studied to understand its structure, function, and kinetic properties.

Structure and Active Site

The human biotinidase gene (BTD) is located on chromosome 3p25.[7] The mature enzyme is a single polypeptide chain. While the precise three-dimensional structure has not been determined by crystallography, computer modeling suggests a two-domain structure. The catalytic triad, essential for the enzyme's hydrolytic activity, is proposed to consist of glutamate, lysine, and cysteine residues.[8]

Enzymatic Mechanism

The cleavage of biocytin by biotinidase is a two-step process. First, the enzyme's active site cysteine attacks the carbonyl group of the biotin-lysine amide bond, forming a biotinyl-thioester intermediate and releasing lysine. In a second step, this intermediate is hydrolyzed, releasing free biotin and regenerating the enzyme.[4][9]

Quantitative Data

The following tables summarize key quantitative data for human serum biotinidase.

Parameter Value Substrate Reference(s)
Normal Serum Activity 4.4 - 10 nmol/min/mLN-biotinyl-p-aminobenzoate[3]
Mean Serum Activity 7.1 ± 1.2 nmol/min/mLN-biotinyl-p-aminobenzoate[3]
Km for N-biotinyl-p-aminobenzoate 10 µMN-biotinyl-p-aminobenzoate[10]
Optimal pH 4.5 - 6.0Biocytin[11]
Optimal pH 6.0 - 7.5N-biotinyl-p-aminobenzoate[11]

Table 1: Kinetic and Activity Parameters of Human Serum Biotinidase

Deficiency Classification Residual Enzyme Activity (% of mean normal) Reference(s)
Profound Biotinidase Deficiency < 10%[6][12]
Partial Biotinidase Deficiency 10% - 30%[6][12]

Table 2: Classification of Biotinidase Deficiency

Clinical Significance: Biotinidase Deficiency

Biotinidase deficiency is an autosomal recessive inherited metabolic disorder.[3] The absence of functional biotinidase leads to an inability to recycle biotin, causing multiple carboxylase deficiency.[2]

Symptoms and Diagnosis

Untreated individuals with profound biotinidase deficiency typically present with a variety of neurological and cutaneous symptoms, including seizures, hypotonia, ataxia, developmental delay, hearing loss, optic atrophy, skin rashes, and alopecia.[6] Individuals with partial deficiency may be asymptomatic or develop symptoms during times of stress, such as illness.[12]

Diagnosis is primarily based on measuring biotinidase activity in serum or plasma.[3] Newborn screening programs routinely test for biotinidase deficiency, allowing for early diagnosis and treatment.[6]

Treatment and Management

Treatment for biotinidase deficiency is simple and highly effective, involving lifelong oral supplementation with free biotin.[12] Early diagnosis and treatment can prevent the development of irreversible neurological damage.[3]

Experimental Protocols

Several methods are available for the quantitative determination of biotinidase activity. The most common assays are colorimetric, fluorometric, and HPLC-based methods.

Colorimetric Assay for Biotinidase Activity

This method is widely used for newborn screening and diagnostic confirmation. It relies on the enzymatic cleavage of an artificial substrate, N-biotinyl-p-aminobenzoate (B-PABA), to release p-aminobenzoic acid (PABA). PABA is then quantified colorimetrically after a diazotization reaction.[13]

Materials:

Procedure:

  • Reaction Incubation:

    • Pre-warm the phosphate buffer and B-PABA solution to 37°C.

    • In a microcentrifuge tube, mix the serum/plasma sample with the phosphate buffer.

    • Initiate the reaction by adding the B-PABA solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding cold TCA solution.

    • Centrifuge the tube to pellet the precipitated proteins.

  • Color Development:

    • Transfer the supernatant to a new tube.

    • Add sodium nitrite solution and incubate.

    • Add ammonium sulfamate solution to quench the excess nitrite.

    • Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution to develop the color.

  • Measurement:

    • Measure the absorbance of the solution at 546 nm.

    • Calculate the concentration of PABA released using a standard curve.

    • Express the enzyme activity in nmol/min/mL of serum/plasma.

HPLC-Based Assay for Biotinidase Activity

This method offers high specificity and sensitivity for the quantification of biotinidase activity. It directly measures the product of the enzymatic reaction (e.g., PABA from B-PABA) using high-performance liquid chromatography.[13]

Materials:

  • Serum or plasma sample

  • B-PABA solution

  • Acetate (B1210297) buffer (e.g., 400 mM, pH 6.0)

  • Dithiothreitol (DTT) solution (e.g., 100 mM)

  • TCA solution (e.g., 3%)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)

Procedure:

  • Reaction Incubation:

    • Combine the serum/plasma sample, acetate buffer, and DTT solution in a microcentrifuge tube.

    • Initiate the reaction by adding the B-PABA substrate solution.

    • Incubate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding TCA solution.

    • Centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the components using the defined mobile phase gradient.

    • Detect and quantify the peak corresponding to the product (PABA).

    • Calculate the enzyme activity based on a standard curve of the product.

Visualizations

The following diagrams illustrate key pathways and workflows related to biotinidase.

Biotin_Recycling_Pathway cluster_metabolism Cellular Metabolism cluster_recycling Biotin Recycling Apocarboxylases Apocarboxylases (inactive) HCS Holocarboxylase Synthetase (HCS) Apocarboxylases->HCS Holocarboxylases Holocarboxylases (active) Biocytin Biocytin (Biotinyl-lysine) Holocarboxylases->Biocytin Proteolysis Biotinidase Biotinidase Biocytin->Biotinidase Hydrolysis Free_Biotin Free Biotin Pool Free_Biotin->HCS ATP Biotinidase->Free_Biotin Lysine Lysine Biotinidase->Lysine HCS->Holocarboxylases Biotinylation Dietary_Biotin Dietary Protein-Bound Biotin Dietary_Biotin->Biotinidase Hydrolysis

Figure 1. The Biotin Recycling Pathway.

Biotinidase_Mechanism cluster_reaction Enzymatic Cleavage of Biocytin ES_Complex Biotinidase-Biocytin Complex Intermediate Biotinyl-Thioester Intermediate ES_Complex->Intermediate Nucleophilic Attack Products Free Biotin + Lysine Water H2O Intermediate->Water Lysine_Released Lysine Intermediate->Lysine_Released Biotinidase_Cys Biotinidase (Active Site Cysteine) Products->Biotinidase_Cys Enzyme Regeneration Biotin_Released Free Biotin Products->Biotin_Released Biotinidase_Cys->ES_Complex Biocytin Biocytin Biocytin->ES_Complex Water->Products Hydrolysis

Figure 2. Enzymatic Mechanism of Biotinidase.

Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sample 1. Obtain Serum/Plasma Sample Reagents 2. Prepare Buffers and Substrate (e.g., B-PABA) Incubation 3. Mix Sample and Reagents, Incubate at 37°C Reagents->Incubation Termination 4. Stop Reaction (e.g., with TCA) Incubation->Termination Centrifugation 5. Centrifuge to Remove Precipitated Proteins Termination->Centrifugation Color_Dev 6. Color Development (for colorimetric assay) Centrifugation->Color_Dev Measurement 7. Measure Product (Spectrophotometry/HPLC) Color_Dev->Measurement Calculation 8. Calculate Enzyme Activity Measurement->Calculation

Figure 3. General Workflow for Biotinidase Activity Assay.

Conclusion and Future Directions

Biotinidase is a critical enzyme for maintaining biotin homeostasis. Its role in recycling biotin is essential for the proper functioning of several key metabolic pathways. The development of robust and reliable assays for biotinidase activity has been instrumental in the early diagnosis and treatment of biotinidase deficiency, a potentially devastating but treatable inherited disorder.

Future research in this field may focus on several key areas:

  • Drug Development: A deeper understanding of the biotinidase structure and active site could facilitate the design of specific inhibitors or modulators of its activity, which may have therapeutic applications.

  • Novel Substrates and Assays: The development of new, more sensitive, and specific substrates for biotinidase could lead to improved diagnostic assays.

  • Biotinidase in Other Biological Processes: Emerging evidence suggests that biotinidase may have roles beyond biotin recycling, such as in the biotinylation of histones, which could have implications for gene regulation.[4] Further investigation into these novel functions is warranted.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working on or interested in the field of biotin metabolism and biotinidase. The provided data, protocols, and visualizations are intended to be a valuable resource for furthering our understanding of this vital enzyme.

References

An In-depth Technical Guide to the Structural Analysis of Biotinyl-CoA Binding Domains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotin-dependent carboxylases are ubiquitous enzymes critical to the metabolism of fatty acids, amino acids, and carbohydrates.[1] Their function relies on a mobile biotin-carrying domain, often a subunit or a domain of a larger polypeptide, known as the Biotin (B1667282) Carboxyl Carrier Protein (BCCP). This domain acts as a "swinging arm," shuttling a covalently attached biotin cofactor between two distinct catalytic sites: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[1][2] The structural integrity and dynamics of the BCCP are paramount for the overall enzymatic activity. Consequently, a detailed structural analysis of these biotinyl-CoA binding domains is essential for understanding their mechanism of action and for the development of targeted therapeutics against metabolic diseases, cancers, and microbial infections.[1] This guide provides a comprehensive overview of the structural features of this compound binding domains, the primary experimental techniques used for their analysis, and detailed protocols for these methodologies.

Core Structural Features of this compound Binding Domains

The this compound binding domain, or BCCP, possesses a highly conserved three-dimensional structure across species, from bacteria to humans.[3] This conservation underscores its fundamental role in catalysis.

2.1 The Conserved Fold: The core structure of the biotinyl domain is a flattened β-barrel, often described as a β-sandwich, composed of two anti-parallel β-sheets, typically with four strands each.[4][5] This fold creates a stable scaffold that correctly positions the biotin attachment site. A notable feature is the quasi-dyad symmetry of the structure.[5][6]

2.2 The Biotinylation Site: Biotin is covalently attached via an amide bond to the ε-amino group of a specific lysine (B10760008) residue.[7] This lysine is located within a highly conserved sequence motif, most commonly Ala-Met-Lys-Met (AMKM) or Val-Met-Lys-Met (VMKM).[3][8] This motif is situated on a highly exposed, tight β-turn or hairpin loop, making the lysine accessible to the biotin protein ligase (e.g., BirA in E. coli) for post-translational modification.[4][7][9]

2.3 Species-Specific Structural Variations: While the overall fold is conserved, there are important local structural differences. For instance, the E. coli BCCP features a protruding polypeptide "thumb" loop that interacts with and immobilizes the biotin group on the protein surface.[5][10] This "thumb" is absent in human acetyl-CoA carboxylase (ACC), where the biotin moiety has greater flexibility, supporting a more dynamic "swinging arm" model.[10] These structural distinctions can be critical for the specific interactions with biotin ligases and the catalytic domains.[3]

The Catalytic Cycle: A Swinging Arm and Domain

The catalytic action of biotin-dependent carboxylases occurs in two half-reactions at spatially distinct active sites.[11][12][13]

  • Carboxylation: At the biotin carboxylase (BC) active site, bicarbonate is activated by ATP, and the resulting carboxyl group is transferred to the N1' of the biotin ring, forming carboxybiotin.[2][11][14]

  • Carboxyl Transfer: The BCCP domain translocates the carboxybiotin to the carboxyltransferase (CT) active site. Here, the carboxyl group is transferred from biotin to an acceptor substrate like acetyl-CoA, propionyl-CoA, or pyruvate (B1213749).[11][14][15]

The distance between the BC and CT active sites in holoenzymes can be substantial (55 Å to 85 Å), necessitating not just the movement of the biotin-lysine linker (swinging arm) but also the translocation of the entire BCCP domain (swinging domain).[1][16][17]

cluster_BC Biotin Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain BC_site Active Site 1 BCCP Biotin Carboxyl Carrier Protein (BCCP) BC_site->BCCP Carboxylation of Biotin ADP ADP + Pi BC_site->ADP CT_site Active Site 2 CT_site->BCCP Carboxyl Transfer Product e.g., Malonyl-CoA CT_site->Product BCCP->CT_site Translocation of Carboxybiotin-BCCP ATP ATP + HCO3- ATP->BC_site Substrate e.g., Acetyl-CoA Substrate->CT_site

Caption: Biotin-dependent carboxylase reaction mechanism.

Key Experimental Methodologies for Structural Analysis

A multi-faceted approach combining several biophysical techniques is required to fully elucidate the structure and function of this compound binding domains.

4.1 X-ray Crystallography

This technique provides high-resolution, static snapshots of the protein's atomic structure. It has been instrumental in defining the core fold of BCCP domains and their complexes with other catalytic subunits.[6][18] The crystal structure of the E. coli BC-BCCP complex, for instance, revealed the precise protein-protein interfaces and confirmed that BCCP acts as a molecular clip holding BC dimers together.[16][18]

A Gene Expression & Protein Purification B Crystallization Screening (Vapor Diffusion, etc.) A->B C Crystal Optimization B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Phasing) D->E F Model Building & Refinement E->F G Structure Validation F->G H Final 3D Structure (PDB Deposition) G->H

Caption: General workflow for protein X-ray crystallography.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of proteins in solution, providing insights into their dynamics and interactions.[19] It is particularly well-suited for studying the mobile BCCP domain. NMR studies have confirmed that the solution structure of BCCP is very similar to its crystal structure and have been used to map the interaction surfaces with binding partners like biotin protein ligase.[5][9] Furthermore, NMR can detect conformational changes upon biotinylation.[10][20][21]

A Isotope Labeling (15N, 13C) & Protein Purification B NMR Data Acquisition (e.g., HSQC, NOESY) A->B C Resonance Assignment B->C D Derive Structural Restraints (Distances, Angles) C->D E Structure Calculation D->E F Structure Refinement & Validation E->F G Ensemble of Solution Structures F->G

Caption: General workflow for protein structure determination by NMR.

4.3 Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is ideal for determining the structure of large, multi-subunit complexes like the entire holoenzymes of biotin-dependent carboxylases.[22] This technique has been crucial in visualizing the overall architecture of enzymes like propionyl-CoA carboxylase (PCC) and pyruvate carboxylase (PC), showing the relative arrangement of the BC, CT, and BCCP domains and providing evidence for the large-scale conformational changes required for catalysis.[17][23][24]

4.4 Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, making it the gold standard for characterizing the thermodynamics of molecular interactions.[25] In a single experiment, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the BCCP domain and its partners, such as the BC domain or biotin protein ligase.[26] This quantitative data is invaluable for understanding the forces driving complex formation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound binding domains from various studies.

Table 1: Kinetic Parameters of Biotinyl Domains

Enzyme/DomainSubstrateKm (mM)Vmax (min-1)Catalytic Efficiency (V/K) Improvement vs. Free BiotinSource
E. coli Biotin CarboxylaseholoBCCP870.16 ± 0.051000.8 ± 182.08000-fold[27]
E. coli CarboxyltransferaseholoBCCP870.45 ± 0.072031.8 ± 231.02000-fold[27]
Propionyl-CoA CarboxylaseATP0.08N/AN/A[28]
Propionyl-CoA CarboxylasePropionyl-CoA0.29N/AN/A[28]
Propionyl-CoA CarboxylaseBicarbonate3.0N/AN/A[2][28]

Table 2: Structural Determination Summary

Protein/ComplexOrganismMethodResolution (Å)PDB IDSource
Biotinyl Domain (BCCPsc)Escherichia coliX-ray Crystallography1.81BDO[6]
BC-BCCP ComplexEscherichia coliX-ray Crystallography2.49N/A[18]
Biotinoyl DomainHuman ACC2NMR SpectroscopyN/AN/A[10]
Propionyl-CoA CarboxylaseHumanCryo-EM15N/A[17]
Pyruvate CarboxylaseHumanX-ray Crystallography2.8N/A[29]

Detailed Experimental Protocols

6.1 Protocol: Protein Crystallization via Vapor Diffusion (Hanging Drop)

  • Preparation: Prepare a highly pure and concentrated protein sample (typically 2-50 mg/mL).[30] All buffers and solutions must be filtered (0.22 µm).[31]

  • Screening Setup: Use a 24-well crystallization plate. Pipette 500 µL of various precipitant solutions (the "reservoir") into each well.[31] Apply a thin ring of silicone grease around the rim of each well.[31]

  • Drop Preparation: On a siliconized glass cover slip, mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the reservoir solution.[30][31] Avoid introducing bubbles.

  • Sealing: Invert the cover slip and place it over the corresponding well, pressing gently to create an airtight seal with the grease.[31]

  • Equilibration: Water vapor diffuses from the drop to the more concentrated reservoir solution. This slowly increases the concentration of protein and precipitant in the drop, promoting nucleation and crystal growth.[30]

  • Monitoring: Store the plates in a temperature-controlled environment (e.g., 4°C to 20°C) and monitor regularly for crystal formation over days to weeks using a microscope.

6.2 Protocol: NMR Structure Determination

  • Sample Preparation: Express the protein in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to achieve uniform isotopic labeling.[32][33] Purify the labeled protein to high homogeneity.

  • Data Collection: Dissolve the protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O). Acquire a suite of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HNCO, HNCACB, C(CO)NH, H(CCO)NH, and 15N-edited NOESY) to obtain through-bond and through-space correlations.[32][34]

  • Resonance Assignment: Analyze the spectra to assign the chemical shifts of the backbone and side-chain atoms to specific residues in the protein sequence.[33][35]

  • Restraint Generation: From the NOESY spectra, identify cross-peaks corresponding to protons that are close in space (< 6 Å) and convert these into distance restraints.[32] Dihedral angle restraints can be derived from chemical shift data.

  • Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[34]

  • Validation: Assess the quality of the final structure ensemble based on stereochemical parameters and agreement with the experimental data.

6.3 Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare the macromolecule (e.g., BCCP domain) and the ligand (e.g., BC domain) in identical, degassed buffer to minimize heats of dilution.[26][36] Dialysis is the preferred method for buffer matching.[36][37]

  • Concentration Determination: Accurately determine the molar concentrations of both the macromolecule and the ligand. Errors in concentration directly affect the calculated stoichiometry and binding affinity.[26][38]

  • Instrument Setup: The ITC instrument consists of a reference cell and a sample cell.[25] Fill the reference cell with buffer. Load the macromolecule solution into the sample cell (e.g., ~300 µL). Load the ligand solution into the injection syringe (e.g., ~100 µL).[26]

  • Titration: Set the experimental temperature and stirring speed.[38] The experiment proceeds by making a series of small, timed injections of the ligand from the syringe into the sample cell.[37]

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of binding.

  • Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: Ka (1/Kd), n, and ΔH. ΔG and ΔS can then be calculated using the equation ΔG = -RTlnKa = ΔH - TΔS.[26]

Conclusion and Future Directions

The structural analysis of this compound binding domains through a combination of X-ray crystallography, NMR, cryo-EM, and ITC has provided profound insights into the intricate mechanism of biotin-dependent carboxylases. These techniques have revealed a conserved structural fold adapted for its role as a mobile cofactor carrier and have begun to map the dynamic conformational changes that govern the catalytic cycle. For researchers in drug development, the detailed atomic structures of these domains and their complexes offer a roadmap for designing specific inhibitors. Future research will likely focus on time-resolved structural studies to capture the transient states of the BCCP domain as it moves between catalytic sites and on elucidating the structures of entire carboxylase holoenzymes in complex with allosteric regulators, paving the way for novel therapeutic interventions targeting metabolic pathways.

References

The Pivotal Role of Pimeloyl-CoA in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282) (Vitamin B7) is an essential cofactor for a suite of carboxylase enzymes central to metabolism. While humans and other animals are biotin auxotrophs, most bacteria, archaea, fungi, and plants can synthesize this vital molecule de novo. The biosynthetic pathway of biotin has been a subject of intense research, not only for its fundamental biological importance but also as a potential target for novel antimicrobial agents. A key, though often overlooked, precursor in several of these pathways is pimeloyl-CoA. This technical guide provides an in-depth exploration of the role of pimeloyl-CoA as a direct precursor in biotin synthesis, with a particular focus on the enzymatic pathways, regulatory mechanisms, and the experimental methodologies used to elucidate these processes. While the activated form of biotin for protein ligation is biotinyl-CoA, the precursor for the synthesis of the biotin molecule itself is pimeloyl-CoA or its acyl carrier protein (ACP) analogue. This guide will focus on the pathways that directly utilize pimeloyl-CoA.

Pimeloyl-CoA: A Branch Point in Biotin Biosynthesis

The synthesis of the pimeloyl moiety, which forms the carbon backbone of biotin, is surprisingly diverse across different organisms. Three major pathways have been identified for the synthesis of the pimeloyl thioester:

  • The BioC/BioH Pathway: Predominantly found in Escherichia coli, this pathway hijacks the fatty acid synthesis (FAS) machinery to produce pimeloyl-ACP.

  • The BioI/BioW Pathway: Characterized in Bacillus subtilis, this pathway can generate pimeloyl-ACP via the cytochrome P450 enzyme BioI, and more importantly for this guide, pimeloyl-CoA through the action of the pimeloyl-CoA synthetase, BioW.[1]

  • The BioZ Pathway: Identified in some α-proteobacteria, this pathway also utilizes components of the FAS system, starting from glutaryl-CoA to produce pimeloyl-ACP.

This guide will concentrate on the BioW pathway, where pimeloyl-CoA is a central intermediate.

The BioW Pathway: Direct Synthesis of Pimeloyl-CoA

In Bacillus subtilis, the enzyme BioW is a pimeloyl-CoA synthetase that catalyzes the ATP-dependent conversion of free pimelate (B1236862) and Coenzyme A (CoA) into pimeloyl-CoA.[2] This reaction proceeds through a pimeloyl-AMP intermediate.[3] The crystal structure of BioW has revealed insights into its substrate specificity, ensuring the correct seven-carbon dicarboxylic acid is selected for entry into the biotin synthesis pathway.[2]

BioW_Pathway Pimelate Pimelate BioW BioW (Pimeloyl-CoA Synthetase) Pimelate->BioW ATP ATP ATP->BioW CoA CoA-SH Pimeloyl_AMP Pimeloyl-AMP (intermediate) CoA->Pimeloyl_AMP Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_AMP->Pimeloyl_CoA Thioesterification AMP_PPi AMP + PPi Pimeloyl_AMP->AMP_PPi BioW->Pimeloyl_AMP Formation of adenylate intermediate

Figure 1: The BioW-catalyzed synthesis of pimeloyl-CoA.

The Conserved Late Pathway: From Pimeloyl-CoA to Biotin

Following its synthesis, pimeloyl-CoA enters the highly conserved late pathway of biotin synthesis, which involves the sequential action of four enzymes: BioF, BioA, BioD, and BioB.

BioF (8-amino-7-oxononanoate synthase)

BioF catalyzes the first committed step in the assembly of the biotin rings: a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent Claisen condensation between pimeloyl-CoA and L-alanine to form 8-amino-7-oxononanoate (B1240340) (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).[4] Notably, the substrate specificity of BioF differs between organisms. While E. coli BioF can utilize both pimeloyl-ACP and pimeloyl-CoA, B. subtilis BioF is specific for pimeloyl-CoA.[5]

Late_Pathway Pimeloyl_CoA Pimeloyl-CoA AON 8-amino-7-oxononanoate (AON/KAPA) Pimeloyl_CoA->AON BioF L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-diaminopelargonic acid (DAPA) AON->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB

Figure 2: The conserved late pathway of biotin synthesis.

Quantitative Data

The following tables summarize available kinetic data for key enzymes in the pimeloyl-CoA dependent biotin synthesis pathway. Data has been compiled from various studies and experimental conditions may vary.

EnzymeOrganismSubstrateKmVmaxReference
BioWAquifex aeolicusPimelate1.8 ± 0.2 µM1.3 ± 0.02 µmol/min/mg[6]
ATP26 ± 2 µM1.4 ± 0.02 µmol/min/mg[6]
CoA51 ± 6 µM1.4 ± 0.03 µmol/min/mg[6]
BioFBacillus subtilisL-lysine (amino donor for BioA)2-25 mM (estimated)Not reported[7]
KAPA (substrate for BioA)2-25 mM (estimated)Not reported[7]

Experimental Protocols

Recombinant Expression and Purification of BioW from Bacillus subtilis

A generic protocol for the expression and purification of recombinant proteins from B. subtilis can be adapted for BioW.[8][9]

  • Cloning: The bioW gene is cloned into a suitable B. subtilis expression vector, such as the IPTG-inducible pHT254 plasmid.[10]

  • Transformation: The expression vector is transformed into a suitable B. subtilis host strain.

  • Expression: An overnight culture of the transformed B. subtilis is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (final concentration 0.1-1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 20-25°C) to improve protein solubility.

  • Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell lysis (e.g., by sonication), the soluble fraction is clarified by centrifugation. If the protein is tagged (e.g., with a His-tag), it can be purified by affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity.[11]

Assay for Pimeloyl-CoA Synthetase (BioW) Activity

A continuous spectrophotometric assay can be used to monitor BioW activity by coupling the production of AMP to the oxidation of NADH.[12]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, pimelate, ATP, CoA, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, and myokinase.

  • Initiation: The reaction is initiated by the addition of purified BioW.

  • Detection: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer. The rate of the reaction is proportional to the activity of BioW.

Assay for 8-amino-7-oxononanoate Synthase (BioF) Activity

BioF activity can be determined by measuring the formation of AON (KAPA) from pimeloyl-CoA and L-alanine.

  • Reaction Mixture: The reaction mixture contains buffer (e.g., potassium phosphate, pH 7.5), pyridoxal 5'-phosphate, pimeloyl-CoA, L-alanine, and purified BioF.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • Detection: The product, AON, can be quantified by various methods, including:

    • HPLC Analysis: The reaction mixture is analyzed by reverse-phase HPLC. AON can be detected by its absorbance at a specific wavelength (e.g., 210 nm) and quantified by comparison to a standard curve.[13]

    • Mass Spectrometry: For more sensitive and specific quantification, LC-MS/MS can be employed.[14][15][16]

Experimental_Workflow cluster_BioW BioW Assay cluster_BioF BioF Assay BioW_Reaction BioW Reaction (Pimelate, ATP, CoA) Coupling_Enzymes Coupling Enzymes (PK, LDH) BioW_Reaction->Coupling_Enzymes NADH_Oxidation NADH Oxidation Coupling_Enzymes->NADH_Oxidation Spectrophotometry Spectrophotometry (ΔA340nm) NADH_Oxidation->Spectrophotometry BioF_Reaction BioF Reaction (Pimeloyl-CoA, L-Alanine) Reaction_Termination Reaction Termination BioF_Reaction->Reaction_Termination HPLC_MS HPLC or LC-MS/MS Analysis Reaction_Termination->HPLC_MS Quantification AON Quantification HPLC_MS->Quantification

Figure 3: General workflows for BioW and BioF enzyme assays.

Regulation of Biotin Synthesis: The Role of BirA

The biosynthesis of biotin is tightly regulated to prevent the wasteful expenditure of energy and resources. In many bacteria, the key regulator is the bifunctional protein BirA, which acts as both a biotin protein ligase and a transcriptional repressor of the bio operon.[17][18]

The regulatory activity of BirA is allosterically controlled by the concentration of biotinoyl-5'-AMP, the activated intermediate in the biotinylation reaction.[19][20]

  • Low Biotin Levels: When intracellular biotin levels are low, the newly synthesized biotin is rapidly converted to biotinoyl-5'-AMP by BirA and then transferred to its target apo-carboxylases. The concentration of the BirA-biotinoyl-5'-AMP complex remains low, and BirA exists predominantly as a monomer, which has a low affinity for the bio operator DNA sequence (bioO).[21][22] Consequently, the bio operon is transcribed, leading to the synthesis of biotin.

  • High Biotin Levels: When biotin is abundant, the apo-carboxylases become fully biotinylated, and the consumption of biotinoyl-5'-AMP decreases.[23] This leads to the accumulation of the BirA-biotinoyl-5'-AMP complex. The binding of biotinoyl-5'-AMP induces a conformational change in BirA, promoting its dimerization.[24] The BirA dimer has a high affinity for the palindromic bioO sequence and binds to it, sterically hindering RNA polymerase and repressing the transcription of the bio operon.[25][26]

BirA_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin BirA_mono BirA (monomer) BioAMP_low Biotinyl-5'-AMP BirA_mono->BioAMP_low Synthesizes bioO_unbound bioO (unbound) BirA_mono->bioO_unbound Low affinity for Biotin_low Biotin Biotin_low->BirA_mono ATP_low ATP ATP_low->BirA_mono Holo_ACC Holo-carboxylase BioAMP_low->Holo_ACC Transfers biotin to Apo_ACC Apo-carboxylase Apo_ACC->Holo_ACC Transcription_ON bio Operon Transcription ON bioO_unbound->Transcription_ON BirA_dimer BirA (dimer) bioO_bound bioO (bound) BirA_dimer->bioO_bound High affinity for Biotin_high Biotin BirA_mono2 BirA (monomer) Biotin_high->BirA_mono2 ATP_high ATP ATP_high->BirA_mono2 BioAMP_high Biotinyl-5'-AMP (accumulates) BioAMP_high->BirA_dimer Induces dimerization Transcription_OFF bio Operon Transcription OFF bioO_bound->Transcription_OFF BirA_mono2->BioAMP_high Synthesizes

Figure 4: Allosteric regulation of the bio operon by BirA.

Conclusion and Future Directions

The elucidation of the biotin biosynthetic pathways, particularly those involving pimeloyl-CoA, has provided a deeper understanding of microbial metabolism. The enzymes in this pathway, such as BioW and the pimeloyl-CoA specific BioF, represent potential targets for the development of novel antimicrobial agents. A thorough understanding of their structure, function, and regulation is paramount for the rational design of inhibitors.

Future research in this area will likely focus on:

  • Detailed Kinetic and Structural Characterization: Obtaining comprehensive kinetic data for all enzymes in the pimeloyl-CoA dependent pathway and solving the structures of enzyme-substrate and enzyme-inhibitor complexes will be crucial for drug development efforts.

  • Pathway Engineering: A deeper understanding of the regulation of biotin synthesis can be leveraged for the metabolic engineering of microorganisms for the industrial production of biotin, offering a more sustainable alternative to chemical synthesis.

  • Exploring Pathway Diversity: Further investigation into the diversity of biotin synthesis pathways in a wider range of organisms may reveal novel enzymatic mechanisms and potential new drug targets.

This technical guide has provided a comprehensive overview of the role of pimeloyl-CoA in biotin synthesis, offering a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Protein Biotinylation using Biotinyl-CoA Synthetase (BirA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific biotinylation is a powerful technique for a wide range of applications in research and drug development, including protein purification, immobilization, and detection, as well as in the study of protein-protein interactions. Enzymatic biotinylation using the E. coli biotin-protein ligase, BirA, offers high specificity and efficiency, overcoming the limitations of random chemical biotinylation methods.[1][2][3]

BirA catalyzes the covalent attachment of biotin (B1667282) to a specific lysine (B10760008) residue within a 15-amino acid recognition sequence known as the AviTag (GLNDIFEAQKIEWHE).[2][4] This reaction proceeds in two steps. First, BirA activates biotin using ATP to form a biotinyl-5'-AMP intermediate.[5] Subsequently, the activated biotin is transferred to the specific lysine of the AviTag sequence fused to the protein of interest (POI).[5] While the natural substrate for BirA is the Biotin Carboxyl Carrier Protein (BCCP), kinetic studies have shown that BirA biotinylates the AviTag at a rate twice as fast as BCCP, making it a highly efficient tool for in vitro protein labeling.[1][6]

These application notes provide detailed protocols for the in vitro biotinylation of AviTag-fused proteins using purified BirA enzyme, along with methods for quantifying the biotinylation efficiency.

Data Presentation

Table 1: Recommended Reaction Conditions for In Vitro Biotinylation using BirA
ParameterRecommended ConditionNotes
BirA Enzyme 1-2.5 µg per 100 µg of target proteinThe optimal ratio may need to be determined empirically.
Target Protein (AviTag-fused) 10-100 µMHigher concentrations can increase reaction efficiency.
d-Biotin 20-50% molar excess over target proteinEnsure sufficient biotin is available for the reaction.
ATP ≥ 5 mMATP is critical for the activation of biotin.
Magnesium Acetate (MgOAc) 10 mMRequired cofactor for BirA activity.
Buffer 50 mM Bicine, pH 8.3Other suitable buffers include Tris-HCl (pH 7.5-8.5) and HEPES (pH 7.5-8.5).
Temperature 30-37 °CReactions can be performed at room temperature or 4°C for longer incubation times.
Incubation Time 30-60 minutes at 30-37°CLonger incubation (e.g., overnight at 4°C) may be necessary for lower enzyme or substrate concentrations.
Table 2: Factors Influencing BirA Activity
FactorEffect on ActivityRecommendations
pH Optimal activity between pH 7.5 and 8.5.Use buffers within this pH range, such as Bicine or Tris-HCl.
Temperature Most active at 37°C, but functional at lower temperatures.[7]For optimal speed, incubate at 37°C. For sensitive proteins, perform the reaction at a lower temperature for a longer duration.
NaCl Concentration Inhibitory, especially the chloride ion.Minimize NaCl concentration in the final reaction mix.
Glycerol (B35011) Can be inhibitory at high concentrations.Keep glycerol concentration low if possible.
Ammonium Sulfate Inhibitory.Avoid in the final reaction buffer.

Experimental Protocols

Protocol 1: In Vitro Biotinylation of an AviTag-Fused Protein

This protocol describes a standard procedure for the enzymatic biotinylation of a purified protein containing an AviTag sequence.

Materials:

  • Purified AviTag-fused protein of interest (POI)

  • Purified BirA enzyme

  • 10X Biotinylation Buffer (500 mM Bicine, pH 8.3)

  • 100 mM ATP solution, pH 7.0

  • 10 mM d-Biotin solution

  • 1 M Magnesium Acetate (MgOAc)

  • Nuclease-free water

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order. The volumes can be scaled as needed.

ComponentFinal ConcentrationExample Volume (for 100 µL reaction)
Nuclease-free water-to 100 µL
10X Biotinylation Buffer1X (50 mM)10 µL
AviTag-fused POI10-100 µMX µL
100 mM ATP5 mM5 µL
1 M MgOAc10 mM1 µL
10 mM d-Biotin50 µM0.5 µL
BirA Enzyme1-2.5 µg per 100 µg POIY µL
  • Incubation: Gently mix the reaction components by pipetting. Incubate the reaction at 30°C for 1 hour. For proteins that are sensitive to higher temperatures, the incubation can be performed at room temperature for 2-4 hours or at 4°C overnight.

  • Stopping the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 20 mM to chelate the magnesium ions.

  • Removal of Excess Biotin: It is crucial to remove unreacted biotin, especially for downstream applications involving streptavidin. This can be achieved by:

    • Dialysis against a suitable buffer (e.g., PBS).

    • Size-exclusion chromatography (e.g., a desalting column).

    • Affinity chromatography if the POI has another tag (e.g., His-tag).

  • Analysis of Biotinylation: Proceed to one of the quantification protocols below to determine the efficiency of the biotinylation reaction.

  • Storage: Store the biotinylated protein at -20°C or -80°C.

Protocol 2: Quantification of Biotinylation Efficiency using a Gel-Shift Assay

This method relies on the principle that binding of streptavidin to the biotinylated protein will cause a noticeable shift in its migration on an SDS-PAGE gel.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Unbiotinylated control protein (the same AviTag-fused POI)

  • Streptavidin

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain or other protein stain

  • Gel imaging system

  • Densitometry software

Procedure:

  • Sample Preparation: Prepare two tubes for each protein sample (biotinylated and unbiotinylated control).

    • Tube 1 (No Streptavidin): Mix a known amount of the protein (e.g., 5 µg) with SDS-PAGE loading buffer.

    • Tube 2 (With Streptavidin): Mix the same amount of protein with a molar excess of streptavidin (e.g., 2:1 molar ratio of streptavidin to protein). Incubate at room temperature for 10-15 minutes to allow for complex formation, then add SDS-PAGE loading buffer.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • Staining and Imaging: Stain the gel with Coomassie Brilliant Blue and destain. Image the gel using a gel documentation system.

  • Analysis:

    • In the lane with the biotinylated protein and streptavidin, a higher molecular weight band corresponding to the protein-streptavidin complex should be visible.

    • The unbiotinylated protein should not show a significant shift in the presence of streptavidin.

    • Quantify the intensity of the shifted and unshifted bands in the biotinylated sample lane using densitometry software. The percentage of biotinylation can be estimated by the following formula:

      % Biotinylation = (Intensity of Shifted Band) / (Intensity of Shifted Band + Intensity of Unshifted Band) x 100

Protocol 3: Quantification of Biotinylation using Mass Spectrometry

Mass spectrometry provides a precise method to confirm and quantify biotinylation by detecting the mass shift resulting from the addition of a biotin molecule (226.3 Da).

Materials:

  • Biotinylated protein sample from Protocol 1

  • Unbiotinylated control protein

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Sample Preparation: Prepare the biotinylated and unbiotinylated protein samples for mass spectrometry analysis according to the instrument's requirements. This typically involves desalting and buffer exchange.

  • Mass Analysis: Acquire the mass spectra for both the unbiotinylated and biotinylated protein samples.

  • Data Analysis:

    • Determine the molecular weight of the unbiotinylated protein from its mass spectrum.

    • In the spectrum of the biotinylated sample, look for a peak corresponding to the mass of the unbiotinylated protein plus 226.3 Da.

    • The relative peak intensities of the biotinylated and unbiotinylated species can be used to estimate the percentage of biotinylation.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis POI AviTag-fused Protein Incubation Incubate at 30-37°C POI->Incubation BirA BirA Enzyme BirA->Incubation Reagents Biotin, ATP, MgOAc, Buffer Reagents->Incubation Purify Remove excess biotin (Dialysis, SEC, etc.) Incubation->Purify Analysis Quantify Biotinylation (Gel Shift, Mass Spec) Purify->Analysis

Caption: Experimental workflow for in vitro protein biotinylation.

signaling_pathway cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer Biotin Biotin BirA1 BirA Biotin->BirA1 ATP ATP ATP->BirA1 Intermediate Biotinyl-5'-AMP Intermediate BirA1->Intermediate catalyzes PPi PPi BirA1->PPi BirA2 BirA Intermediate->BirA2 AviTag AviTag-Protein AviTag->BirA2 BiotinylatedProtein Biotinylated Protein BirA2->BiotinylatedProtein catalyzes AMP AMP BirA2->AMP

Caption: Two-step mechanism of BirA-catalyzed protein biotinylation.

References

Application Notes and Protocols for Proximity-Dependent Labeling Using Biotin Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent labeling (PL) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the proteomic composition of subcellular structures in living cells.[1][2] This method overcomes some limitations of traditional techniques like affinity purification-mass spectrometry by enabling the capture of transient and weak interactions.[3][4] Enzyme-catalyzed proximity labeling utilizes an engineered enzyme, fused to a protein of interest (the "bait"), to generate reactive molecules that covalently label neighboring proteins ("prey") within a nanometer-scale radius.[1][3][4]

This document focuses on proximity labeling methods that employ biotin (B1667282) ligases, such as the E. coli enzyme BirA and its engineered variants.[5] These enzymes utilize biotin and ATP to produce a highly reactive intermediate, biotinoyl-5'-AMP (bioAMP), which then covalently attaches to primary amines (like the epsilon-amine of lysine (B10760008) residues) on nearby proteins.[5][6][7][8] The exceptional strength of the biotin-streptavidin interaction allows for the stringent purification of these biotinylated proteins for subsequent identification by mass spectrometry.[4]

It is important to clarify a common point of confusion: while biotin-dependent carboxylases are involved in fatty acid metabolism and utilize biotin as a cofactor to carboxylate acetyl-CoA, the proximity labeling technique discussed here relies on the promiscuous activity of engineered biotin ligases that generate biotinoyl-5'-AMP , not biotinyl-CoA, as the reactive species for labeling.

Comparison of Biotin Ligase Variants

Several generations of biotin ligases have been developed for proximity labeling, each with distinct characteristics. The choice of enzyme depends on the specific experimental requirements, such as the desired labeling time and the sensitivity of the biological system.

FeatureBioID (BirA*)BioID2TurboIDminiTurbo
Origin Escherichia coli BirA (R118G mutant)Aquifex aeolicus BirAEngineered from E. coli BirAN-terminally truncated TurboID
Size ~35 kDa~27 kDa~35 kDa~28 kDa
Labeling Time 18-24 hours18-24 hours~10 minutes~10 minutes
Activity Level LowLowHighHigh
Key Advantages First generation, well-establishedSmaller size reduces potential steric hindranceRapid labeling, suitable for dynamic processesSmaller size and rapid labeling
Considerations Long labeling time may not be suitable for dynamic studies and can introduce artifacts.[9][10]Similar long labeling time to BioID.Can exhibit higher background labeling due to endogenous biotin.[11][12]May have cellular toxicity in some contexts.[10]
References [4][9][9][4][9][4][9]

Signaling Pathway and Experimental Workflow

Enzymatic Mechanism of Biotin Ligases in Proximity Labeling

The core of biotin ligase-based proximity labeling is the enzymatic generation of a reactive biotin intermediate. The bait-fused biotin ligase first activates biotin using ATP to form biotinoyl-5'-AMP. In the promiscuous mutant enzymes used for proximity labeling, this highly reactive intermediate is prematurely released from the active site and can then covalently modify lysine residues on proteins in the immediate vicinity of the bait protein.

Enzymatic_Mechanism cluster_0 Biotin Ligase (e.g., TurboID) fused to Bait Protein Bait_Ligase Bait-TurboID BioAMP Reactive Biotinoyl-5'-AMP Bait_Ligase->BioAMP Activation AMP_PPi AMP + PPi Bait_Ligase->AMP_PPi Biotin Biotin Biotin->Bait_Ligase ATP ATP ATP->Bait_Ligase Proximal_Protein Proximal Protein (Prey) BioAMP->Proximal_Protein Proximity-dependent labeling of Lysine Biotinylated_Protein Biotinylated Protein Proximal_Protein->Biotinylated_Protein

Caption: Enzymatic mechanism of proximity-dependent biotinylation.

General Experimental Workflow

The typical workflow for a proximity labeling experiment involves several key stages, from the generation of the fusion construct to the final analysis of identified proteins. This process includes expressing the bait-ligase fusion protein in cells, inducing biotinylation, lysing the cells under denaturing conditions, enriching the biotinylated proteins, and finally, identifying them using mass spectrometry.

Experimental_Workflow cluster_workflow Proximity Labeling Experimental Workflow A 1. Construct Generation Fuse bait protein to biotin ligase (e.g., TurboID) B 2. Cell Transfection/Transduction Express fusion protein in cells A->B C 3. Biotin Labeling Incubate cells with exogenous biotin B->C D 4. Cell Lysis Lyse cells under denaturing conditions C->D E 5. Affinity Purification Enrich biotinylated proteins with streptavidin beads D->E F 6. Elution and Digestion Elute and digest proteins (e.g., on-bead trypsin digestion) E->F G 7. Mass Spectrometry Identify peptides by LC-MS/MS F->G H 8. Data Analysis Identify and quantify proximal proteins G->H

Caption: General workflow for a proximity labeling experiment.

Experimental Protocols

The following are generalized protocols for performing proximity labeling experiments using BioID and TurboID. These should be optimized for your specific protein of interest and cell type.

Protocol 1: BioID-mediated Proximity Labeling

This protocol is adapted for long-duration labeling, which is characteristic of BioID.[13]

Materials:

  • Mammalian expression vector for BioID fusion constructs

  • Cell line of interest

  • Cell culture medium and supplements

  • D-Biotin

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Streptavidin-conjugated beads (e.g., streptavidin-sepharose)

  • Wash buffers (e.g., high salt, urea, sodium carbonate)

  • Elution buffer or reagents for on-bead digestion (e.g., trypsin)

Procedure:

  • Construct Generation and Stable Cell Line Creation:

    • Clone the cDNA of your protein of interest in-frame with the BioID sequence in a suitable expression vector.[13]

    • Transfect the construct into your chosen cell line and select for stable expression. It is crucial to include a negative control, such as a cell line expressing BioID alone.[3]

  • Validation of Fusion Protein Expression:

    • Confirm the expression and correct subcellular localization of the BioID-fusion protein using Western blotting and immunofluorescence microscopy.[13]

  • Biotin Labeling:

    • Culture the stable cell lines to the desired confluency.

    • Supplement the culture medium with 50 µM D-biotin.[3]

    • Incubate the cells for 18-24 hours.[9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete solubilization.

    • Clarify the lysate by centrifugation.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the clarified lysate with streptavidin-conjugated beads for several hours to overnight at 4°C with rotation.[3]

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins. A series of stringent washes is recommended, for example, with high salt buffer (1M KCl), a chaotropic agent (2M urea), and a high pH buffer (0.1M Na2CO3).[14]

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads. A common and effective method is on-bead digestion with trypsin, which releases the tryptic peptides for analysis while the biotinylated peptides remain bound to the beads.[13]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[15]

  • Data Analysis:

    • Process the mass spectrometry data using appropriate software to identify and quantify the proteins.

    • Compare the results from the bait-BioID fusion to the BioID-only control to identify specific proximal interactors.

Protocol 2: TurboID-mediated Proximity Labeling

This protocol is adapted for the rapid labeling kinetics of TurboID.[6][7]

Materials:

  • Same as for the BioID protocol.

Procedure:

  • Construct Generation and Expression:

    • Similar to BioID, generate an expression construct for your bait-TurboID fusion protein. Due to the high activity of TurboID, transient transfection can often be sufficient, although stable cell lines can also be used.

  • Validation of Fusion Protein Expression:

    • As with BioID, validate the expression and localization of the TurboID-fusion protein.

  • Biotin Labeling:

    • Culture the cells expressing the TurboID fusion.

    • Add 50 µM D-biotin to the culture medium.

    • Incubate for a short period, typically 10 minutes.[4][9] This time may need to be optimized.

  • Quenching and Cell Lysis:

    • To stop the labeling reaction, immediately wash the cells with ice-cold PBS.

    • Proceed with cell lysis as described in the BioID protocol.

  • Affinity Purification, Washing, and Mass Spectrometry:

    • Follow the same procedures for affinity purification, washing, elution/digestion, and LC-MS/MS analysis as outlined in the BioID protocol.[6][7]

  • Data Analysis:

    • Analyze the data, comparing the bait-TurboID sample to a TurboID-only control to identify specific proximal proteins.

Concluding Remarks

Proximity-dependent labeling with biotin ligases is a versatile and powerful tool for exploring the cellular proteome in its native context. The development of faster and more efficient enzymes like TurboID has expanded the applications of this technique to study dynamic cellular processes.[6][7][8] Careful experimental design, including the use of appropriate controls and optimization of labeling conditions, is critical for obtaining high-quality, reproducible data. The protocols and information provided here serve as a guide for researchers to design and execute successful proximity labeling experiments.

References

Application Notes and Protocols: Biotinyl-CoA in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of biotinyl-CoA as a chemical probe in proteomics to identify and quantify protein-protein interactions, enzyme activities, and post-translational modifications. Detailed protocols for key experiments are provided to facilitate the application of this powerful tool in academic and industrial research settings.

Introduction to this compound in Chemical Proteomics

This compound is a versatile chemical probe that combines the metabolic activity of Coenzyme A (CoA) with the high-affinity purification capabilities of the biotin-streptavidin system.[1] In chemical proteomics, this compound can be utilized to covalently label proteins that interact with or utilize acyl-CoAs as substrates. This approach enables the selective enrichment and subsequent identification and quantification of these target proteins from complex biological samples using mass spectrometry.[2]

The core principle involves introducing this compound into a biological system, such as a cell lysate or in living cells, where it can be recognized by enzymes that naturally process acyl-CoAs. This leads to the transfer of the biotin (B1667282) tag onto substrate proteins or the formation of stable enzyme-intermediate complexes. The biotinylated proteins are then captured using streptavidin-functionalized beads, separating them from the bulk proteome for detailed analysis.[3][4]

Key Applications of this compound

  • Profiling Enzyme Activity: this compound can serve as a substrate mimic for enzymes that utilize short-chain acyl-CoAs, such as acetyl-CoA carboxylases and acyltransferases.[5][6] This allows for the activity-based profiling of these enzyme families, enabling the identification of novel enzyme substrates and the characterization of enzyme inhibition in drug discovery pipelines.

  • Identification of Protein Acylation: Protein acylation, a crucial post-translational modification, can be investigated using this compound. By providing a biotinylated acyl group, this probe can be used to tag proteins that undergo this modification, facilitating their enrichment and identification. This is particularly valuable for studying modifications like succinylation, malonylation, and glutarylation, which are increasingly recognized for their roles in cellular metabolism and signaling.

  • Mapping Protein-Protein Interactions: this compound can be used in proximity-labeling experiments to map the interaction partners of CoA-binding proteins. When an enzyme-biotinyl-CoA intermediate is formed, it can lead to the labeling of proteins in close proximity, providing insights into the composition of metabolic protein complexes.

Experimental Workflows and Protocols

The successful application of this compound in chemical proteomics relies on a well-defined experimental workflow. The following diagram illustrates the key steps, from probe introduction to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis sample Cell Lysate or Intact Cells labeling Incubation with This compound Probe sample->labeling lysis Cell Lysis (if applicable) labeling->lysis enrichment Streptavidin Affinity Purification lysis->enrichment washing Stringent Washes enrichment->washing elution Elution of Biotinylated Proteins washing->elution digest On-bead or In-solution Trypsin Digestion elution->digest ms LC-MS/MS Analysis digest->ms data Data Analysis and Quantification ms->data

Figure 1. General experimental workflow for chemical proteomics using a this compound probe.

Protocol 1: Labeling of Acyl-CoA Binding Proteins in Cell Lysate

This protocol describes the labeling of proteins in a cell lysate with this compound, followed by enrichment and preparation for mass spectrometry.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound probe

  • Streptavidin-conjugated magnetic beads[3]

  • Wash Buffer 1 (e.g., 2% SDS in PBS)

  • Wash Buffer 2 (e.g., 1 M NaCl in PBS)

  • Wash Buffer 3 (e.g., 0.1 M Na2CO3, pH 11.5)

  • Elution Buffer (e.g., 3% SDS, 10% glycerol (B35011) in 50 mM Tris-HCl, pH 7.5, with 50 mM DTT)

  • Trypsin (mass spectrometry grade)

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a standard protein assay.

  • Protein Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with Lysis Buffer.

    • Add this compound to a final concentration of 10-50 µM.

    • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash streptavidin magnetic beads with Lysis Buffer.

    • Add the pre-washed beads to the labeling reaction and incubate at 4°C for 2-4 hours on a rotator.[7]

    • Collect the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times for 5 minutes each with rotation.

  • Elution and Digestion:

    • On-bead digestion:

      • Wash the beads twice with 50 mM ammonium bicarbonate buffer.

      • Resuspend the beads in 50 mM ammonium bicarbonate buffer containing DTT and incubate at 56°C for 30 minutes.

      • Cool to room temperature and add IAA. Incubate in the dark for 20 minutes.

      • Add trypsin and incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides.

    • Elution followed by in-solution digestion:

      • Elute the bound proteins by incubating the beads with Elution Buffer at 95°C for 10 minutes.

      • Collect the eluate and proceed with a standard in-solution trypsin digestion protocol.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the resulting peptides using a C18 StageTip.

    • Dry the peptides in a vacuum concentrator and resuspend in a buffer suitable for LC-MS/MS analysis.

Protocol 2: In Situ Labeling of Proteins in Live Cells

This protocol outlines a general approach for introducing this compound into living cells to label target proteins in their native environment. This often requires a carrier molecule or cell-permeable analog of this compound.

Materials:

  • Cultured cells

  • Cell culture medium

  • Cell-permeable this compound analog or delivery reagent

  • PBS

  • Lysis Buffer

  • Streptavidin-conjugated magnetic beads

  • Wash and Elution Buffers (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the culture medium with fresh medium containing the cell-permeable this compound analog at an optimized concentration.

    • Incubate for a defined period (e.g., 4-24 hours) to allow for cellular uptake and protein labeling.

  • Cell Harvest and Lysis:

    • Wash the cells three times with ice-cold PBS to remove excess probe.

    • Harvest and lyse the cells as described in Protocol 1.

  • Enrichment and Analysis:

    • Proceed with the enrichment of biotinylated proteins, washing, elution, and mass spectrometry analysis as detailed in Protocol 1.

Quantitative Data Analysis

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), can be integrated into the this compound workflow to compare protein labeling under different conditions (e.g., with and without a specific inhibitor).

Table 1: Representative Quantitative Proteomics Data Structure

Protein IDGene NameProtein DescriptionLog2 Fold Change (Treatment/Control)p-value
P12345ACACAAcetyl-CoA carboxylase 1-2.50.001
Q67890KAT2AHistone acetyltransferase KAT2A-1.80.005
A1B2C3NDUFS1NADH-ubiquinone oxidoreductase core subunit S11.50.02
...............

This table is a template illustrating how quantitative data from a this compound pulldown experiment could be presented. The values are hypothetical.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in chemical proteomics.

signaling_pathway cluster_pathway Enzyme Activity Profiling Biotinyl_CoA This compound (Probe) Acyltransferase Acyltransferase (Enzyme) Biotinyl_CoA->Acyltransferase Biotinylated_Substrate Biotinylated Protein Substrate Acyltransferase->Biotinylated_Substrate CoA Coenzyme A Acyltransferase->CoA Substrate Protein Substrate Substrate->Acyltransferase

Figure 2. Profiling acyltransferase activity with this compound.

logical_relationship cluster_logic Proximity Labeling Concept Biotinyl_CoA This compound CoA_Binding_Enzyme CoA-Binding Enzyme (Bait) Biotinyl_CoA->CoA_Binding_Enzyme Enzyme_Intermediate Enzyme-Biotinyl Intermediate CoA_Binding_Enzyme->Enzyme_Intermediate Labeled_Proximal_Protein Biotin-Labeled Proximal Protein Enzyme_Intermediate->Labeled_Proximal_Protein labels in proximity Proximal_Protein Proximal Protein (Prey)

Figure 3. Proximity labeling using a this compound intermediate.

Troubleshooting and Considerations

  • Probe Permeability: For live-cell experiments, the cell permeability of this compound can be a limitation. The use of cell-permeable analogs or delivery methods may be necessary.

  • Endogenous Biotin: Endogenously biotinylated proteins (e.g., carboxylases) will be co-enriched. It is crucial to perform control experiments without the this compound probe to identify these background proteins.[8]

  • Non-specific Binding: Stringent washing steps are critical to minimize the binding of non-biotinylated proteins to the streptavidin beads.[7]

  • Quantitative Accuracy: For quantitative studies, ensure consistent sample handling and processing to minimize variability. The inclusion of appropriate controls and biological replicates is essential for statistical confidence.[9]

These application notes and protocols provide a foundation for utilizing this compound in chemical proteomics research. The versatility of this probe, combined with modern mass spectrometry, offers a powerful approach to unraveling the complexities of protein function and regulation.

References

Synthesis of Biotinyl-CoA for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-CoA is a pivotal molecule in biochemical research, serving as a key substrate for biotin-dependent carboxylases and as a tool for affinity labeling and purification of biotin-binding proteins. The synthesis of high-purity this compound is therefore essential for a variety of research applications, from metabolic studies to drug discovery. This document provides detailed application notes and protocols for the synthesis of this compound via both enzymatic and chemical methods. It includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthesis workflows to aid in experimental design and execution.

Introduction

Biotin (B1667282), or vitamin B7, is a crucial coenzyme for a class of enzymes known as carboxylases, which are involved in essential metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] These enzymes utilize biotin as a carrier of activated carboxyl groups. The active form of biotin within these enzymatic reactions is often its coenzyme A (CoA) ester, this compound, or more commonly, biotin is covalently attached to a lysine (B10760008) residue of the carboxylase, a process that proceeds through a biotinyl-AMP intermediate.[3][4] The synthesis of this compound is therefore of significant interest for researchers studying these enzymes and pathways. Furthermore, the high-affinity interaction between biotin and avidin (B1170675) or streptavidin makes this compound a valuable tool for non-radioactive labeling, affinity chromatography, and protein interaction studies.

This document outlines two primary approaches for the synthesis of this compound for research purposes:

  • Enzymatic Synthesis: This method leverages the catalytic activity of Biotin-Protein Ligase (BPL), such as BirA from E. coli, to activate biotin to biotinyl-5'-adenylate, which can then be intercepted by Coenzyme A.[3][4][5][6]

  • Chemical Synthesis: This approach involves the chemical activation of biotin's carboxylic acid group, followed by reaction with the thiol group of Coenzyme A. A common activating agent for this purpose is 1,1'-carbonyldiimidazole (B1668759) (CDI).[7][8]

Both methods offer distinct advantages and disadvantages in terms of specificity, yield, and ease of execution. The choice of method will depend on the specific research application, available resources, and desired purity of the final product.

Signaling Pathways and Experimental Workflows

Biotin-Dependent Carboxylation Pathway

This compound is a synthetic analog of the naturally occurring biotinylated enzyme intermediates. The general mechanism of biotin-dependent carboxylation involves two half-reactions catalyzed by biotin carboxylase and carboxyltransferase domains of the enzyme.

Biotin_Carboxylation_Pathway cluster_BC Biotin Carboxylase (BC) Domain Biotin Biotin Carboxybiotin Carboxybiotin-Enzyme Biotin->Carboxybiotin ATP ATP HCO3 HCO₃⁻ Substrate Substrate (e.g., Acetyl-CoA) Carboxybiotin->Substrate Swinging Arm Biotin_Enzyme Biotin-Enzyme ADP_Pi ADP + Pi Carboxylated_Substrate Carboxylated Substrate (e.g., Malonyl-CoA) Substrate->Carboxylated_Substrate Biotin_Enzyme->Biotin Regeneration

Caption: Biotin-dependent carboxylation pathway.

General Workflow for this compound Synthesis and Purification

The overall process for obtaining pure this compound involves synthesis followed by a purification step, and finally, characterization to confirm the identity and purity of the product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Enzymatic Enzymatic Synthesis (Biotin Ligase) HPLC Reversed-Phase HPLC Enzymatic->HPLC Chemical Chemical Synthesis (CDI Activation) Chemical->HPLC LCMS LC-MS HPLC->LCMS NMR NMR Spectroscopy HPLC->NMR

Caption: General workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic and chemical synthesis of this compound.

Table 1: Enzymatic Synthesis of this compound

ParameterValueReference
EnzymeBiotin-Protein Ligase (BirA)[5][6]
SubstratesD-Biotin, ATP, Coenzyme A, Mg²⁺[3][4]
Enzyme Concentration1.5 - 2.5 µg per nmol of biotin[5][6]
Substrate ConcentrationBiotin: 1-5 mM, ATP: 5-10 mM, CoA: 2-10 mM, MgCl₂: 10 mM
Reaction Buffer50 mM Bicine buffer, pH 8.3 or 10 mM Tris-HCl, pH 8.0[6]
Temperature30 - 37 °C[5][6]
Reaction Time1 - 5 hours[6]
Expected Yield10 - 30%
Purity (after HPLC)>95%

Table 2: Chemical Synthesis of this compound

ParameterValueReference
Activating Agent1,1'-Carbonyldiimidazole (CDI)[7][8]
SubstratesD-Biotin, Coenzyme A[8]
Molar Ratio (Biotin:CDI:CoA)1 : 1.2 : 1.5
SolventAnhydrous Dimethylformamide (DMF)[7]
Reaction TemperatureRoom Temperature (20-25 °C)[8]
Reaction TimeActivation: 1-2 hours; Thioesterification: 2-4 hours
Expected Yield40 - 60%[8]
Purity (after HPLC)>98%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for protein biotinylation using BirA, with the aim of synthesizing and isolating this compound.[5][6]

Materials:

  • D-Biotin

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Coenzyme A, free acid

  • Magnesium chloride (MgCl₂)

  • Biotin-Protein Ligase (BirA), recombinant

  • Bicine or Tris-HCl buffer

  • Dithiothreitol (DTT) (optional, to maintain CoA in reduced state)

  • Deionized water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Deionized water to a final volume of 1 ml.

    • 1 M Bicine or Tris-HCl buffer, pH 8.3, to a final concentration of 50 mM.

    • 1 M MgCl₂ to a final concentration of 10 mM.

    • 100 mM ATP to a final concentration of 10 mM.

    • 100 mM D-Biotin to a final concentration of 5 mM.

    • 100 mM Coenzyme A to a final concentration of 10 mM.

    • (Optional) 1 M DTT to a final concentration of 1 mM.

  • Enzyme Addition: Add Biotin-Protein Ligase to a final concentration of approximately 2 µg/µl.

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

  • Purification: Proceed immediately to purification by reversed-phase HPLC (see Protocol 3).

Protocol 2: Chemical Synthesis of this compound

This protocol utilizes CDI to activate biotin for the synthesis of the CoA thioester.[7][8]

Materials:

  • D-Biotin

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, free acid

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Biotin Activation:

    • In a dry, argon-flushed round-bottom flask, dissolve 100 mg of D-Biotin in 5 ml of anhydrous DMF.

    • Add 1.2 equivalents of CDI to the biotin solution and stir at room temperature under an inert atmosphere for 2 hours. The formation of the biotin-imidazolide can be monitored by TLC.

  • Thioesterification:

    • In a separate dry, argon-flushed flask, dissolve 1.5 equivalents of Coenzyme A in 5 ml of anhydrous DMF. Add 2 equivalents of triethylamine to neutralize the CoA and facilitate dissolution.

    • Slowly add the activated biotin solution to the Coenzyme A solution with stirring.

    • Continue stirring the reaction mixture at room temperature under an inert atmosphere for 4 hours.

  • Precipitation:

    • Precipitate the crude this compound by adding the reaction mixture dropwise to 50 ml of cold, anhydrous diethyl ether with vigorous stirring.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with cold diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Dissolve the crude product in a minimal amount of water or HPLC mobile phase and proceed to purification by reversed-phase HPLC (see Protocol 3).

Protocol 3: Purification of this compound by Reversed-Phase HPLC

This protocol is a general method for the purification of acyl-CoA compounds.[9][10][11]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample dissolved in Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 ml/min.

  • Sample Injection: Inject the dissolved crude this compound sample onto the column.

  • Gradient Elution: Elute the compounds using a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and 214 nm (for the peptide bond).

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Solvent Evaporation: Lyophilize or use a centrifugal evaporator to remove the solvent from the collected fractions.

  • Storage: Store the purified this compound at -80°C.

Protocol 4: Characterization of this compound

LC-MS Analysis:

  • Confirm the molecular weight of the purified product using Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]

  • Expected Mass: this compound (C₂₁H₃₆N₇O₁₇P₃S + H)⁺ = 808.12 g/mol .

NMR Spectroscopy:

  • Confirm the structure of this compound using ¹H and ¹³C NMR spectroscopy. The spectra should show characteristic peaks for both the biotin and Coenzyme A moieties, with shifts indicating the formation of the thioester bond.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis, purification, and characterization of this compound for research applications. The choice between enzymatic and chemical synthesis will depend on the specific needs of the researcher. While the chemical method may offer higher yields, the enzymatic method provides a milder alternative. Proper purification by HPLC and thorough characterization by LC-MS and NMR are crucial to ensure the quality of the synthesized this compound for downstream applications in metabolic research, enzyme kinetics, and affinity-based studies.

References

Application Notes and Protocols for the Enzymatic Generation of Biotinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), a water-soluble B vitamin, is an essential cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes play critical roles in a variety of metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2][3] The activation of biotin and its attachment to either Coenzyme A (CoA) or to the apo-carboxylase enzymes is a crucial step for their biological activity. While the ligation of biotin to proteins is well-studied, the direct enzymatic synthesis of biotinyl-CoA is also a key reaction in biotin metabolism.[4]

This application note provides a detailed protocol for the enzymatic synthesis of this compound using Biotin--CoA ligase (EC 6.2.1.11), also known as this compound synthetase.[4][5][6][7][8] This enzyme catalyzes the formation of a thioester bond between the carboxyl group of biotin and the thiol group of Coenzyme A in an ATP-dependent manner. The generated this compound can be used as a substrate or a tool in various enzymatic assays, particularly for studying enzymes involved in biotin metabolism and acyl-CoA-dependent pathways.

Principle of the Reaction

Biotin--CoA ligase catalyzes the synthesis of this compound in a two-step reaction mechanism analogous to that of other acyl-CoA synthetases. First, biotin is activated by ATP to form a high-energy intermediate, biotinyl-5'-AMP, with the release of pyrophosphate (PPi).[9][10] In the second step, the activated biotinyl moiety is transferred to the sulfhydryl group of Coenzyme A, forming this compound and releasing AMP.[4]

Reaction: Biotin + ATP + CoA ⇌ this compound + AMP + PPi[4][5]

Materials and Reagents

ReagentSupplierCatalog No.
D-BiotinSigma-AldrichB4501
Coenzyme A trilithium saltSigma-AldrichC3019
Adenosine 5'-triphosphate (ATP) disodium (B8443419) saltSigma-AldrichA2383
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Tris-HClSigma-AldrichT5941
Biotin--CoA ligase (this compound synthetase)(Source dependent)¹-
Potassium Phosphate (B84403)Sigma-AldrichP5655
Dithiothreitol (DTT)Sigma-AldrichD9779
Perchloric AcidSigma-Aldrich311421
Potassium CarbonateSigma-AldrichP5833
HPLC System with C18 columnAgilent/Waters-

Experimental Protocols

Protocol 1: Purification of Biotin--CoA Ligase (Conceptual)

As commercial sources are limited, a general protocol for the purification of a recombinantly expressed, His-tagged Biotin--CoA ligase is outlined below. The gene would first need to be identified from a bacterial source and cloned into an appropriate expression vector.

  • Expression: Transform E. coli BL21(DE3) cells with the expression plasmid. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 4-6 hours at 30°C.

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C. Protein purity should be assessed by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from the general principles of acyl-CoA synthetase reactions.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as specified in the table below.

ComponentStock ConcentrationVolume (µL) for 1 mL reactionFinal Concentration
Tris-HCl (pH 7.5)1 M100100 mM
D-Biotin50 mM402 mM
Coenzyme A50 mM603 mM
ATP100 mM505 mM
MgCl₂1 M1010 mM
DTT100 mM101 mM
Biotin--CoA ligase1 mg/mL2020 µg/mL
Nuclease-free water-710-
Total Volume 1000
  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding 100 µL of 4 M perchloric acid. This will precipitate the enzyme.

  • Neutralization: Centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube and neutralize by adding 2 M potassium carbonate until the pH is approximately 6.5-7.0. The resulting potassium perchlorate (B79767) precipitate can be removed by centrifugation.

  • Analysis and Purification: The formation of this compound can be monitored and the product purified by reverse-phase HPLC using a C18 column. A gradient of acetonitrile (B52724) in a phosphate or ammonium (B1175870) acetate (B1210297) buffer is typically used for elution. The identity of the product peak can be confirmed by mass spectrometry.

Application: Assay of Biotin-Dependent Carboxylases

Enzymatically generated this compound can be a valuable tool for studying biotin-dependent carboxylases, such as Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC).[1][2][11][12] While these enzymes naturally catalyze the carboxylation of acyl-CoAs, this compound can be used as a substrate analog or potential inhibitor to probe the enzyme's active site and mechanism.

Protocol 3: Inhibitory Assay of Acetyl-CoA Carboxylase (ACC)

This protocol describes how to test the potential inhibitory effect of this compound on ACC activity. ACC activity is measured by a coupled spectrophotometric assay that detects the ADP produced.[13][14]

  • ACC Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 10 mM Sodium Bicarbonate (NaHCO₃)

    • 2 mM ATP

    • 0.2 mM NADH

    • 10 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

    • 2.5 mM Phosphoenolpyruvate

    • 0.5 mM Acetyl-CoA

    • Purified Acetyl-CoA Carboxylase (ACC)[11]

  • Inhibitor Addition: To a set of experimental wells/cuvettes, add varying concentrations of the purified this compound (e.g., 0-500 µM).

  • Assay Initiation: Start the reaction by adding ACC.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to ACC activity.

  • Data Analysis: Plot the rate of reaction against the concentration of this compound to determine the inhibitory effect and calculate the IC₅₀ value if applicable.

Visualizations

Enzymatic Reaction Workflow

Enzymatic_Reaction cluster_synthesis This compound Synthesis cluster_purification Purification & Analysis start_node Start A Prepare Reaction Mix (Biotin, CoA, ATP, MgCl2) start_node->A end_node Pure this compound process_node process_node qc_node qc_node B Add Biotin--CoA Ligase A->B Enzyme Addition C Incubate at 37°C B->C Start Reaction D Terminate Reaction (Perchloric Acid) C->D Stop Reaction E Neutralize & Clarify D->E F RP-HPLC Purification E->F G Pool & Lyophilize Fractions F->G Collect Product Peak H QC: Mass Spectrometry G->H Verify Identity & Purity H->end_node Ready for Assay

Caption: Workflow for the enzymatic synthesis and purification of this compound.

This compound Synthesis Pathway

Biotinyl_CoA_Synthesis cluster_reaction Biotin--CoA Ligase cluster_step1 Step 1: Activation cluster_step2 Step 2: Thioesterification substrate substrate product product enzyme enzyme intermediate intermediate cofactor cofactor Biotin Biotin Biotin_ATP Biotin + ATP CoA CoA-SH ATP ATP Intermediate [Biotinyl-5'-AMP] Biotin_ATP->Intermediate PPi PPi Intermediate->PPi Intermediate2 [Biotinyl-5'-AMP] Product This compound Intermediate2->Product CoA_in CoA-SH CoA_in->Product AMP AMP Product->AMP

Caption: Two-step reaction mechanism for Biotin--CoA ligase.

Logical Relationship of Assay Components

Assay_Logic enzyme enzyme substrate substrate product product inhibitor inhibitor detection detection ACC Acetyl-CoA Carboxylase (ACC) MalonylCoA Malonyl-CoA ACC->MalonylCoA ADP ADP ACC->ADP AcetylCoA Acetyl-CoA AcetylCoA->ACC BiotinylCoA This compound BiotinylCoA->ACC Inhibition CoupledSystem PK/LDH Coupled Enzyme System ADP->CoupledSystem NAD NAD+ CoupledSystem->NAD Signal Decrease in A340 CoupledSystem->Signal causes NADH NADH NADH->CoupledSystem

Caption: Logic diagram of the coupled assay for testing ACC inhibition by this compound.

References

Application Notes and Protocols for Utilizing Biotinyl-CoA in Enzyme Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-dependent carboxylases are a vital class of enzymes that catalyze the fixation of bicarbonate into metabolically important molecules, playing a crucial role in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2] These enzymes, which include acetyl-CoA carboxylase (ACC), propionyl-CoA carboxylase (PCC), and pyruvate (B1213749) carboxylase (PC), are characterized by their reliance on the cofactor biotin (B1667282).[3][4] The biotin is covalently attached to a specific lysine (B10760008) residue on the biotin carboxyl carrier protein (BCCP) domain of the enzyme.[3] The catalytic mechanism of these enzymes proceeds in two half-reactions: the ATP-dependent carboxylation of the biotin cofactor, followed by the transfer of the activated carboxyl group to an acceptor substrate, such as acetyl-CoA or propionyl-CoA.[3][5]

Given their central role in metabolism, biotin-dependent carboxylases are attractive targets for the development of therapeutics for a range of diseases, including obesity, type 2 diabetes, cancer, and infectious diseases.[6] The study of these enzymes, including the screening for potent and specific inhibitors, necessitates robust and reliable assay methods. Biotinyl-CoA, a molecule that combines the key features of the biotin cofactor and the acyl-CoA substrate, serves as a valuable tool in these investigations. Although not a natural substrate for most carboxylases, its unique structure allows it to be used as a probe for studying enzyme-substrate interactions, as an affinity ligand for protein purification, and in the development of novel enzyme assays.

These application notes provide an overview of the utility of this compound in enzyme activity studies and detail protocols for its synthesis and application in various experimental settings.

Data Presentation

Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase (ACC)
Enzyme SourceSubstrateKmkcatReference
Human ACC1 (recombinant)Acetyl-CoA23.5 µM-[7]
Human ACC2 (recombinant)Acetyl-CoA50.4 µM-[7]
Maize Leaves ACCase1Acetyl-CoA--[8]
Maize Leaves ACCase2Acetyl-CoA--[8]
E. coli CarboxyltransferaseMalonyl-CoA (reverse reaction)--[9]
E. coli CarboxyltransferaseBiocytin (reverse reaction)--[9]

Note: kcat values were not consistently available in the searched literature.

Table 2: IC50 Values of Selected Acetyl-CoA Carboxylase (ACC) Inhibitors
InhibitorTargetIC50Reference
Firsocostat (ND-630)Human ACC12.1 nM[4]
Firsocostat (ND-630)Human ACC26.1 nM[4]
ND-646Human ACC13.5 nM[4][10]
ND-646Human ACC24.1 nM[4][10]
CP-640186 hydrochlorideRat liver ACC153 nM[4]
CP-640186 hydrochlorideRat skeletal muscle ACC261 nM[4]
MK-4074Human ACC1 & ACC2~3 nM[11][12]
PF-05175157Human ACC127.0 nM[4]
PF-05175157Human ACC233.0 nM[4]
QuizalofopMaize ACCase10.054 µM[8]
FluazifopMaize ACCase121.8 µM[8]
18-hydroxysempervirolACC114.41 µM[13]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from biotin and Coenzyme A using biotin-protein ligase (BirA), which also functions as a this compound synthetase.[6][14]

Materials:

  • Biotin-protein ligase (BirA)

  • Biotin

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Bicine buffer, pH 8.3

  • Reaction tubes

  • Incubator or water bath at 37°C

  • HPLC system for purification and analysis

Procedure:

  • Prepare Reaction Buffer: Prepare a 1X reaction buffer containing 50 mM bicine, pH 8.3, and 10 mM MgCl2.

  • Prepare Substrate Stock Solutions:

    • Dissolve biotin in the reaction buffer to a final concentration of 10 mM.

    • Dissolve CoA in the reaction buffer to a final concentration of 10 mM.

    • Dissolve ATP in the reaction buffer to a final concentration of 50 mM.

  • Set up the Reaction: In a microcentrifuge tube, combine the following components in the specified order:

    • Reaction Buffer: to a final volume of 1 ml

    • Biotin stock solution: 100 µl (final concentration 1 mM)

    • CoA stock solution: 100 µl (final concentration 1 mM)

    • ATP stock solution: 100 µl (final concentration 5 mM)

    • BirA enzyme: Add an appropriate amount of enzyme (e.g., 10-50 µg, to be optimized).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme.

  • Purification and Quantification:

    • Purify the this compound from the reaction mixture using reverse-phase HPLC.

    • Quantify the concentration of the purified this compound using a spectrophotometer, measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the known extinction coefficient.

Protocol 2: General Enzyme Activity Assay for Biotin-Dependent Carboxylases using ADP-Glo™

This protocol provides a general method for measuring the activity of biotin-dependent carboxylases by quantifying the amount of ADP produced during the ATP-dependent carboxylation of the biotin cofactor.[3][15]

Materials:

  • Purified biotin-dependent carboxylase (e.g., ACC, PCC)

  • Acyl-CoA substrate (e.g., acetyl-CoA, propionyl-CoA)

  • Biotin (if the enzyme is not already biotinylated)

  • ATP

  • Bicarbonate (from a stock solution of NaHCO3)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque multi-well plates (e.g., 96- or 384-well)

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare the kinase reaction buffer.

    • Prepare stock solutions of the acyl-CoA substrate, biotin (if needed), ATP, and bicarbonate in the reaction buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[15]

  • Set up the Kinase Reaction:

    • In a multi-well plate, add the test compounds (for inhibitor screening) or vehicle (for control reactions).

    • Add the biotin-dependent carboxylase to each well.

    • Initiate the reaction by adding a mixture of the acyl-CoA substrate, biotin (if necessary), ATP, and bicarbonate. The final reaction volume is typically 5-25 µl.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.[3] Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent (volume as per the manufacturer's protocol, typically twice the initial reaction volume) to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.[15]

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the enzyme activity.

Protocol 3: this compound Pull-Down Assay for Identifying Interacting Proteins

This protocol describes a method to identify proteins that interact with this compound, using streptavidin-coated magnetic beads for affinity capture.[16][17]

Materials:

  • Synthesized this compound

  • Cell or tissue lysate

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic stand

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

  • Prepare Cell Lysate: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors to obtain a clear protein extract.

  • Prepare Streptavidin Beads: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

  • Incubate Lysate with this compound:

    • To a sufficient amount of cell lysate (e.g., 1-2 mg of total protein), add this compound to a final concentration of 10-50 µM.

    • As a negative control, add an equivalent volume of buffer without this compound to a separate aliquot of the lysate.

    • Incubate the mixtures for 1-2 hours at 4°C with gentle rotation.

  • Capture with Streptavidin Beads:

    • Add the pre-washed streptavidin beads to the lysate-biotinyl-CoA mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the this compound and any interacting proteins to bind to the beads.

  • Wash the Beads:

    • Place the tubes on a magnetic stand to capture the beads.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

  • Elute Bound Proteins:

    • After the final wash, remove all of the supernatant.

    • Add elution buffer (e.g., 1X SDS-PAGE sample buffer) to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.

  • Analyze Eluted Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Identify specific interacting proteins by Western blotting with appropriate antibodies or by excising the protein bands and analyzing them by mass spectrometry.

Visualizations

Signaling_Pathway cluster_0 Biotin Carboxylase (BC) Domain cluster_1 Carboxyltransferase (CT) Domain ATP ATP Carboxybiotin-BCCP Carboxybiotin-BCCP ATP->Carboxybiotin-BCCP Carboxylation Bicarbonate Bicarbonate Bicarbonate->Carboxybiotin-BCCP Biotin-BCCP Biotin-BCCP Biotin-BCCP->Carboxybiotin-BCCP ADP_Pi ADP + Pi Carboxybiotin-BCCP->ADP_Pi Carboxylated_Acyl_CoA Carboxylated Acyl-CoA (e.g., Malonyl-CoA) Carboxybiotin-BCCP->Carboxylated_Acyl_CoA Carboxyl Transfer Acyl_CoA Acyl-CoA (e.g., Acetyl-CoA) Acyl_CoA->Carboxylated_Acyl_CoA Biotin-BCCP_regen Biotin-BCCP (regenerated) Carboxylated_Acyl_CoA->Biotin-BCCP_regen Experimental_Workflow_ADP_Glo start Start: Prepare Reagents reagents Enzyme, Substrates (Acyl-CoA, ATP, Bicarbonate), Test Compounds, ADP-Glo™ Reagents start->reagents setup Set up Kinase Reaction in Multi-well Plate reagents->setup incubation1 Incubate at Optimal Temperature (e.g., 30-60 min) setup->incubation1 add_adpglo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubation1->add_adpglo incubation2 Incubate at Room Temperature (40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->add_detection incubation3 Incubate at Room Temperature (30-60 min) add_detection->incubation3 read Measure Luminescence incubation3->read Pull_Down_Workflow start Start: Prepare Lysate and Beads prepare Prepare Cell/Tissue Lysate Wash Streptavidin Magnetic Beads start->prepare incubate_probe Incubate Lysate with this compound (and a no-probe control) prepare->incubate_probe capture Add Streptavidin Beads to Capture This compound-Protein Complexes incubate_probe->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins from Beads wash->elute analyze Analyze Eluted Proteins (SDS-PAGE, Western Blot, Mass Spectrometry) elute->analyze

References

Detection of Biotinyl-CoA Labeled Proteins by Western Blot: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is a powerful technique for labeling and detecting proteins. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) forms the basis of numerous detection and purification methods in molecular biology and biochemistry.[1] While several methods exist for biotinylating proteins, such as using N-hydroxysuccinimide (NHS) esters of biotin to target primary amines or enzymatic biotinylation of specific peptide tags, the use of biotinyl-CoA offers a unique approach to study a specific class of post-translational modifications: protein acylation.

Protein acylation, the attachment of fatty acids or other acyl groups to proteins, plays a crucial role in regulating protein localization, stability, and function. Some enzymes, particularly protein acyltransferases (PATs), utilize acyl-CoA molecules as donors to modify their substrate proteins. By using this compound as a substrate for these enzymes, a biotin tag can be specifically attached to the acylated residue, often a cysteine (S-acylation) or lysine (B10760008) (N-acylation). This allows for the sensitive detection of acylated proteins by western blot using streptavidin-HRP conjugates.

These application notes provide detailed protocols for the enzymatic labeling of proteins with this compound and their subsequent detection by western blot.

Principle of Detection

The detection of this compound labeled proteins relies on the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin.[1] In this application, proteins that have been enzymatically labeled with this compound are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a streptavidin-horseradish peroxidase (HRP) conjugate. The streptavidin binds to the biotin moiety on the target protein, and the HRP enzyme catalyzes a chemiluminescent reaction upon the addition of a suitable substrate. The emitted light is captured on X-ray film or by a digital imaging system, revealing the presence and relative abundance of the this compound labeled protein.[2]

Applications

  • Studying Protein Acylation: Investigate whether a protein of interest is a substrate for a specific protein acyltransferase.

  • Enzyme Activity Assays: Develop assays to screen for inhibitors or activators of protein acyltransferases.

  • Identifying Novel Acylated Proteins: Use this compound in cell lysates or with purified enzymes to identify new protein substrates.

  • Validating Mass Spectrometry Data: Confirm potential acylation sites identified by mass spectrometry.

Data Presentation

Table 1: Quantitative Parameters for Western Blot Detection of Biotinylated Proteins

ParameterTypical Range/ValueNotes
Streptavidin-HRP Conjugate Dilution 1:1,000 - 1:100,000The optimal dilution depends on the specific conjugate, substrate, and abundance of the target protein. A starting dilution of 1:20,000 is often recommended.
Anti-biotin-HRP Antibody Dilution 1:1,000 - 1:20,000Can be used as an alternative to streptavidin-HRP. May require more optimization to reduce background.
Protein Loading per Lane 10 - 50 µg of total cell lysateFor purified proteins, 10 - 100 ng may be sufficient for detection.
Detection Sensitivity Picogram to femtogram rangeHighly dependent on the chemiluminescent substrate used. Enhanced chemiluminescent (ECL) substrates offer varying levels of sensitivity.
Linear Dynamic Range 2 - 3 orders of magnitudeFor quantitative analysis, it is crucial to ensure that the signal intensity falls within the linear range of detection of the imaging system.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Labeling of Proteins with this compound

This protocol describes a general method for the enzymatic biotinylation of a purified protein of interest (POI) using a putative protein acyltransferase (PAT) and this compound. Note: This is a generalized protocol and may require significant optimization for specific enzymes and substrates.

Materials:

  • Purified Protein of Interest (POI)

  • Purified Protein Acyltransferase (PAT)

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)

  • 5X SDS-PAGE Sample Buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Purified POI (1-5 µM final concentration)

    • Purified PAT (0.1-1 µM final concentration)

    • This compound (10-50 µM final concentration)

    • 10X Reaction Buffer (to a final concentration of 1X)

    • Nuclease-free water to the final volume (e.g., 50 µL)

  • Negative Controls: Prepare the following control reactions:

    • No PAT: Omit the PAT to control for non-enzymatic labeling.

    • No POI: Omit the POI to control for auto-biotinylation of the PAT.

    • No this compound: Omit the this compound to control for background signal.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the PAT (e.g., 30°C or 37°C) for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 12.5 µL of 5X SDS-PAGE sample buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Storage: The samples can be stored at -20°C or proceed directly to SDS-PAGE and western blotting (Protocol 2).

Protocol 2: Western Blot Detection of this compound Labeled Proteins

This protocol outlines the steps for detecting biotinylated proteins following SDS-PAGE.

Materials:

  • Polyacrylamide gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Tris-buffered saline with Tween 20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • X-ray film or digital imaging system

Procedure:

  • SDS-PAGE: Load the samples from Protocol 1 onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the streptavidin-HRP conjugate. Using BSA for blocking can sometimes reduce background compared to milk, as milk contains endogenous biotin.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (e.g., 1:20,000) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: a. Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes). c. Remove excess substrate and place the membrane in a plastic wrap or a clear sheet protector.

  • Signal Capture: Expose the membrane to X-ray film or capture the signal using a digital imaging system.[4] Multiple exposures of varying lengths may be necessary to obtain an optimal signal.

Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_labeling In Vitro this compound Labeling cluster_detection Western Blot Detection POI Protein of Interest (POI) Reaction Enzymatic Reaction POI->Reaction PAT Protein Acyltransferase (PAT) PAT->Reaction BiotinylCoA This compound BiotinylCoA->Reaction LabeledPOI Biotinylated POI Reaction->LabeledPOI SDSPAGE SDS-PAGE LabeledPOI->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking StrepHRP Streptavidin-HRP Incubation Blocking->StrepHRP Detection Chemiluminescent Detection StrepHRP->Detection Signal Signal Capture Detection->Signal

Caption: Workflow for this compound labeling and western blot detection.

signaling_pathway cluster_enzymatic_reaction Enzymatic Protein Acylation PAT Protein Acyl- transferase (PAT) AcylatedProtein Acylated Protein (Biotinylated) PAT->AcylatedProtein Transfers Acyl Group AcylCoA Acyl-CoA (e.g., this compound) AcylCoA->PAT Protein Substrate Protein Protein->PAT

Caption: Enzymatic transfer of biotinyl group from this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No Signal Inefficient enzymatic labeling.Optimize reaction conditions (enzyme/substrate concentrations, incubation time, temperature). Ensure enzyme is active.
Inefficient transfer.Verify transfer efficiency with Ponceau S staining.
Inactive streptavidin-HRP or substrate.Use fresh reagents. Test reagents with a biotinylated positive control.
High Background Insufficient blocking.Increase blocking time to 2 hours or overnight at 4°C. Use 3-5% BSA in TBST instead of milk.
Streptavidin-HRP concentration too high.Titrate the streptavidin-HRP concentration (e.g., 1:50,000 or higher).
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Bands Endogenous biotinylated proteins.Some cells contain naturally biotinylated carboxylases.[1] Run a lane with cell lysate only (without in vitro labeling) to identify these bands.
Non-enzymatic labeling.Ensure the "No PAT" control is clean. If not, consider reducing this compound concentration or incubation time.
Contamination of purified proteins.Run a Coomassie-stained gel to check the purity of your POI and PAT.

References

Revolutionizing Proteomics: Advanced Mass Spectrometry Analysis of Biotinyl-CoA Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular biology and drug discovery, the precise identification and quantification of protein modifications are paramount. Biotinyl-CoA ligase-mediated modifications, a key post-translational modification, are increasingly recognized for their role in cellular signaling, protein-protein interactions, and identifying subcellular proteomes. This application note details robust methodologies for the mass spectrometry (MS)-based analysis of this compound modified peptides, providing researchers, scientists, and drug development professionals with comprehensive protocols and data interpretation guidelines.

Introduction

Biotinylation of proteins, either endogenously via this compound ligases or exogenously through proximity labeling techniques, serves as a powerful tool for enriching and identifying specific protein populations. Mass spectrometry has emerged as the definitive method for analyzing these modified peptides, offering unparalleled sensitivity and specificity. This document outlines cutting-edge protocols, including the highly efficient Direct Detection of Biotin-containing Tags (DiDBiT) method, for the successful analysis of biotinylated peptides.

Application Note 1: Enhanced Identification of Biotinylated Peptides using the DiDBiT Method

The Direct Detection of Biotin-containing Tags (DiDBiT) strategy significantly improves the identification of biotinylated peptides compared to conventional methods.[1][2] Unlike traditional approaches that enrich for biotinylated proteins before digestion, DiDBiT involves the digestion of the entire proteome prior to the enrichment of biotin-tagged peptides.[1][2] This reduction in sample complexity at the enrichment stage leads to a dramatic increase in the yield of modified peptides for MS analysis.[1]

Key Advantages of DiDBiT:

  • Increased Sensitivity: DiDBiT can improve the detection of biotinylated proteins by up to 200-fold compared to conventional strategies.[1]

  • Reduced Contamination: By enriching for peptides rather than whole proteins, the co-purification of non-specific protein contaminants is significantly minimized.

  • Direct Evidence: The direct detection of the biotinylated peptide provides unambiguous evidence of the modification site.

Quantitative Comparison of DiDBiT and Conventional Methods

MethodNumber of Biotin-Modified Peptides IdentifiedNumber of Biotin-Modified Proteins IdentifiedPercentage of Biotin-Labeled Peptides in Eluate
DiDBiT 10,7152,185>85%
On-Bead Digestion 44~2%
Protein Elution then Digestion 1616<4%
On-Bead Digestion with Elution of Remaining Peptides 293144~40%

Table 1: Comparison of peptide and protein identifications from HEK cells labeled with NHS-biotin, analyzed by different mass spectrometry workflows. Data synthesized from multiple sources.[1][2]

Experimental Workflow for DiDBiT

DiDBiT_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellLysis Cell Lysis ProteinPrecipitation Protein Precipitation & Digestion CellLysis->ProteinPrecipitation PeptideMixture Complex Peptide Mixture ProteinPrecipitation->PeptideMixture NeutrAvidinBeads Incubation with NeutrAvidin Beads PeptideMixture->NeutrAvidinBeads Washing Washing to Remove Unbound Peptides NeutrAvidinBeads->Washing Elution Elution of Biotinylated Peptides Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: DiDBiT experimental workflow.

Application Note 2: Proximity-Dependent Biotinylation (BioID) for Mapping Protein-Protein Interactions

BioID is a powerful technique for identifying protein-protein interactions (PPIs) in a cellular context.[3][4] It utilizes a promiscuous biotin (B1667282) ligase (BirA) fused to a protein of interest (POI).[3][5] When expressed in cells and supplied with biotin, BirA biotinylates proteins in close proximity to the POI, which can then be identified by mass spectrometry.[3][5]

Advantages of BioID:

  • Captures Transient and Weak Interactions: BioID can identify interactions that are often missed by other techniques like co-immunoprecipitation.[3]

  • In Vivo Labeling: The biotinylation occurs within living cells, providing a more physiologically relevant snapshot of the interactome.

  • Applicable to Insoluble Proteins: This method is well-suited for studying proteins in complex cellular structures that are difficult to solubilize.[3]

Signaling Pathway Visualization: BIN2 Kinase Interactome

The BIN2 kinase is a key regulator in plant signaling pathways. Using a TurboID-based proximity labeling approach (an evolution of BioID), researchers have mapped the BIN2 signaling network, identifying numerous proximal proteins and potential substrates.[6][7]

BIN2_Signaling cluster_bin2 BIN2 Kinase Hub cluster_substrates Proximal Proteins & Substrates BIN2 BIN2-TurboID Transcription Transcription Factors BIN2->Transcription Biotinylates & Phosphorylates RNA_Processing RNA Processing Proteins BIN2->RNA_Processing Biotinylates & Phosphorylates Translation Translation Initiation Factors BIN2->Translation Biotinylates & Phosphorylates Vesicle_Trafficking Vesicle Trafficking Proteins BIN2->Vesicle_Trafficking Biotinylates & Phosphorylates

Caption: BIN2 kinase signaling network.

Application Note 3: Cell Surface Proteomics via Biotinylation

Identifying and quantifying cell surface proteins is crucial for understanding cell signaling, adhesion, and for the discovery of new drug targets and biomarkers.[8] Biotinylation using membrane-impermeable reagents allows for the specific labeling of extracellularly exposed proteins.[9] Subsequent enrichment and mass spectrometry analysis provide a comprehensive profile of the cell surface proteome.

Mass Shifts of Common Biotinylation Reagents

ReagentTarget Residue(s)Monoisotopic Mass Shift (Da)
NHS-Biotin Lysine (B10760008), N-terminus+226.0776
Biotin-AHA (after click chemistry) Methionine (via azidohomoalanine incorporation)+523.2749
Biotin-HPDP Cysteine+428.1940

Table 2: Monoisotopic mass additions for commonly used biotinylation reagents.[1][10]

Workflow for Cell Surface Protein Analysis

Cell_Surface_Proteomics cluster_labeling Labeling cluster_processing Processing & Enrichment cluster_analysis Analysis IntactCells Intact Cells Biotinylation Incubate with Membrane-Impermeable Biotin Reagent IntactCells->Biotinylation Quenching Quench Reaction Biotinylation->Quenching CellLysis Cell Lysis Quenching->CellLysis Digestion Protein Digestion CellLysis->Digestion Enrichment Enrich Biotinylated Peptides Digestion->Enrichment LCMS LC-MS/MS Enrichment->LCMS ProteinID Protein Identification & Quantification LCMS->ProteinID

Caption: Cell surface proteomics workflow.

Detailed Experimental Protocols

Protocol 1: DiDBiT Sample Preparation and Enrichment
  • Cell Lysis and Protein Digestion:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with trypsin (or other proteases) overnight at 37°C.

    • Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.[1]

    • Centrifuge to remove any insoluble material.[1]

  • Enrichment of Biotinylated Peptides:

    • Incubate the peptide mixture with NeutrAvidin agarose (B213101) beads for 2 hours at room temperature with gentle rotation.[1]

    • Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes PBS with 5% acetonitrile, followed by a final wash with ultrapure water.[1]

    • Elute the biotinylated peptides from the beads using a solution of 80% acetonitrile, 0.2% TFA, and 0.1% formic acid in water.[1] Collect multiple elution fractions.

  • Sample Preparation for MS Analysis:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the peptides in a buffer compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Mass Spectrometry Data Acquisition and Analysis
  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

    • Employ a data-dependent acquisition (DDA) method, alternating between a full MS scan and several MS/MS scans of the most intense precursor ions.

    • Use fragmentation methods such as Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) to generate fragment ion spectra.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database using a search engine like MaxQuant, Proteome Discoverer, or MSFragger.

    • Specify the appropriate variable modifications corresponding to the biotinylation reagent used (e.g., +226.0776 Da on lysine for NHS-biotin).[10]

    • Set a false discovery rate (FDR) of 1% for both peptide and protein identifications.[10]

    • Look for signature fragment ions of biotinylated peptides to increase confidence in identification.[10] For example, the immonium ion of biotinylated lysine is observed at m/z 327.185.[10]

Conclusion

The methodologies presented here provide a robust framework for the analysis of this compound modified peptides by mass spectrometry. The DiDBiT protocol offers superior sensitivity and specificity for the identification of biotinylated peptides from complex mixtures. Furthermore, the application of these techniques to proximity labeling and cell surface proteomics opens up new avenues for exploring protein function and cellular signaling. By following these detailed protocols and utilizing the provided quantitative data for comparison, researchers can confidently and accurately investigate the role of biotinylation in their biological systems of interest.

References

Application Notes and Protocols for Live-Cell Protein Labeling using Biotin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of proteins in living cells using cell-permeable biotin (B1667282) analogs and enzymatic biotinylation strategies. The methodologies described herein are invaluable for studying protein localization, trafficking, protein-protein interactions, and for the development of novel therapeutic and diagnostic agents.

Introduction

The extraordinarily high affinity of the biotin-avidin interaction (Kd ≈ 10-15 M) has made it a cornerstone of modern biological research.[1] Harnessing this interaction within living cells opens up possibilities for real-time analysis of protein dynamics. While direct cell-permeable analogs of biotinyl-CoA for direct enzymatic ligation onto substrates are not commonly employed, several powerful strategies have been developed to achieve specific and efficient biotinylation of proteins in vivo. These methods primarily fall into two categories: site-specific metabolic biotinylation and proximity-dependent biotinylation.

Site-Specific Metabolic Biotinylation involves the genetic fusion of a small acceptor peptide (AP) to a protein of interest.[2] Co-expression of the bacterial biotin ligase, BirA, from Escherichia coli, or reliance on the endogenous mammalian holocarboxylase synthetase, leads to the covalent attachment of biotin to a specific lysine (B10760008) residue within the acceptor peptide.[1][3] This technique is highly specific and allows for the precise labeling of a target protein.

Proximity-Dependent Biotinylation (e.g., BioID, TurboID) is a powerful tool for mapping protein-protein interactions and the composition of subcellular compartments in living cells.[4][5][6] In this approach, a promiscuous biotin ligase mutant is fused to a protein of interest. This engineered ligase generates reactive biotinyl-5'-AMP, which covalently labels proteins within a nanometer-scale radius, providing a snapshot of the protein's immediate molecular environment.[7][8]

Quantitative Data Summary

The choice of biotinylation strategy depends on the specific experimental goals. The following tables summarize key quantitative parameters for different live-cell biotinylation methods.

Table 1: Comparison of Proximity-Dependent Biotin Ligases

FeatureBioID (BirA*)BioID2TurboIDminiTurbo
Labeling Time 18-24 hours[4]18-24 hours[4]10 minutes - 1 hour[4][5]~10 minutes[4]
Biotin Concentration 50 µM[5]2 mM (suggested range)[9]50 µM - 500 µM[5]50 µM (suggested)
Enzyme Size LargerSmaller than BioID[4]LargerSmaller than TurboID[4]
Labeling Efficiency LowerImproved over BioIDHighHigh
Specificity Higher due to long labelingHigher precision than BioID[4]Potential for higher background[4][10]Minimized non-specific interactions[4]
Key Advantage Well-established, lower backgroundSmaller size, higher precision[4]Rapid labeling for dynamic processes[4]Rapid and suitable for confined spaces[4]

Table 2: Enhancing Metabolic Biotinylation Efficiency

ConditionRelative Biotinylation EfficiencyReference
Endogenous Biotin LigaseBaseline[3]
Co-expression of Bacterial Biotin Ligase (BirA)>10-fold increase[3]

Signaling Pathways and Experimental Workflows

Enzymatic Biotinylation Pathway

The following diagram illustrates the enzymatic reaction catalyzed by biotin ligase (BirA), which results in the site-specific biotinylation of a protein of interest fused to an acceptor peptide (AP).

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Biotin Biotin BirA Biotin Ligase (BirA) Biotin->BirA ATP ATP ATP->BirA POI_AP Protein of Interest-AP POI_AP->BirA Biotin_POI_AP Biotinylated Protein of Interest BirA->Biotin_POI_AP AMP_PPi AMP + PPi BirA->AMP_PPi G cluster_workflow Metabolic Labeling Workflow A 1. Transfection Co-transfect cells with plasmids for POI-AP and BirA. B 2. Expression Allow cells to express the fusion protein and BirA. A->B C 3. Biotin Supplementation Add exogenous biotin to the culture medium. B->C D 4. Incubation Incubate for sufficient time for enzymatic biotinylation to occur. C->D E 5. Downstream Analysis - Live-cell imaging with fluorescent streptavidin - Cell lysis and pulldown with streptavidin beads - Western blot analysis D->E G cluster_bioid Proximity Labeling (BioID/TurboID) POI_BirA Protein of Interest fused to Promiscuous BirA ReactiveBiotin Reactive Biotinyl-5'-AMP POI_BirA->ReactiveBiotin generates Biotin Exogenous Biotin Biotin->POI_BirA ProximalProtein Proximal Protein ReactiveBiotin->ProximalProtein labels ProximalProtein->POI_BirA in proximity BiotinylatedProximalProtein Biotinylated Proximal Protein

References

Application Notes: Identifying Protein-Protein Interactions with Proximity-Dependent Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mapping protein-protein interactions (PPIs) is fundamental to understanding cellular processes, from signal transduction to the regulation of gene expression.[1] Traditional methods like co-immunoprecipitation and yeast two-hybrid analysis often fail to capture transient or weak interactions and can be disrupted by experimental conditions. Proximity-dependent biotinylation (PDB) has emerged as a powerful in vivo technique to overcome these limitations.[2][3][4] This method allows for the identification of not only stable interaction partners but also proteins in close proximity to a protein of interest (the "bait") within their native cellular environment.[2][5]

Principle of Proximity-Dependent Biotinylation

Proximity labeling relies on fusing a "bait" protein to an engineered enzyme that generates a highly reactive but short-lived biotin (B1667282) intermediate.[6][7] This intermediate diffuses from the enzyme's active site and covalently labels accessible amino acid residues (primarily lysines) on nearby proteins (the "prey") within a nanometer-scale radius.[5][8][9] The biotinylated proteins can then be efficiently captured using streptavidin affinity purification and identified by mass spectrometry (MS).[10][11][12]

The most widely used enzymes for this technique are engineered variants of the E. coli biotin ligase, BirA.[6][13] In the presence of biotin and ATP, these ligases catalyze the formation of reactive biotinoyl-5'-AMP (bio-AMP).[8][10][14][15] Mutations in the active site of these engineered ligases, such as the R118G substitution in the original BioID, reduce the affinity for bio-AMP, causing its premature release and subsequent promiscuous labeling of proximal proteins.[8]

Key Enzymes for Proximity-Dependent Biotinylation

Several generations of biotin ligases have been developed, each offering improvements in labeling efficiency and kinetics.

  • BioID (BirA)*: The first-generation promiscuous biotin ligase, derived from a mutated E. coli BirA (R118G).[2][8] While effective, BioID requires long labeling times (typically 16-24 hours) and higher temperatures (37 °C), which can limit its application in certain model systems or for studying dynamic processes.[1][16]

  • TurboID and miniTurbo : Developed through directed evolution, TurboID and its smaller version, miniTurbo, exhibit substantially higher activity than BioID.[10][11][12] This allows for much shorter labeling times (as little as 10 minutes) at room temperature, providing higher temporal resolution and reducing potential cellular stress.[10][12][16] These improvements have expanded the applicability of proximity labeling to a wider range of organisms, including plants, yeast, and bacteria.[1][17]

  • Split-TurboID : This variant consists of two inactive fragments of TurboID that can be reconstituted through specific protein-protein or organelle-organelle interactions.[10][11][12] This approach offers greater targeting specificity and allows for the study of contact-dependent cellular events.[10][12]

Workflow and Methodological Overview

The general workflow for a proximity labeling experiment involves several key stages, from construct design to data analysis. The process begins with the creation of a fusion protein between the bait and the biotin ligase, followed by its expression in the chosen cell or organism model. After a defined period of biotin supplementation to initiate labeling, cells are lysed, and the biotinylated proteins are isolated and identified.

G cluster_design Design & Expression cluster_labeling Labeling & Lysis cluster_analysis Purification & Analysis a 1. Create Bait-Ligase Fusion Construct b 2. Express Fusion Protein in Living Cells a->b c 3. Add Exogenous Biotin to Initiate Labeling b->c d 4. Cell Lysis under Denaturing Conditions c->d e 5. Affinity Purification of Biotinylated Proteins d->e f 6. On-Bead Digestion e->f g 7. LC-MS/MS Analysis f->g h 8. Data Analysis to Identify Proximal Proteins g->h

General workflow for proximity labeling experiments.

Quantitative Data Comparison of Biotin Ligases

The evolution from BioID to TurboID has resulted in significant improvements in labeling efficiency and speed. This allows for the study of dynamic processes with much greater temporal resolution.

FeatureBioIDTurboID / miniTurboReference
Enzyme Origin Mutated E. coli BirA (R118G)Yeast display-evolved BirA[10][12]
Typical Labeling Time 16 - 24 hours10 minutes - 2 hours[1][10][16]
Optimal Temperature ~37 °CRoom Temperature (~25 °C)[1][16]
Temporal Resolution LowHigh[10][12]
Relative Activity LowerSubstantially Higher[10][12]
In Vivo Applications Primarily mammalian cellsMammals, plants, yeast, bacteria, flies[1][10][16][17]

Detailed Protocol: TurboID-based Proximity Labeling in Mammalian Cells

This protocol outlines the key steps for identifying PPIs using a TurboID-bait fusion protein in cultured mammalian cells.[10][11][12]

Fusion Construct Design and Validation
  • Cloning : The cDNA of the protein of interest (bait) is cloned in-frame with the TurboID sequence into a suitable mammalian expression vector. It is crucial to consider the placement of the TurboID tag (N- or C-terminus) and the inclusion of flexible linkers to ensure proper folding and function of both the bait protein and the ligase.[18]

  • Controls : A critical control is a TurboID fusion to a protein with a similar subcellular localization but not expected to interact with the same partners, or a soluble TurboID construct (e.g., TurboID-citrine).[16] This helps distinguish specific proximal proteins from non-specific background biotinylation.

  • Validation : Following transfection into cells, confirm the expression and correct subcellular localization of the fusion protein using Western blotting and immunofluorescence microscopy, respectively.[3]

Biotin Labeling
  • Culture cells expressing the TurboID-bait fusion protein to an appropriate confluency (e.g., 70-90%).

  • Prepare a stock solution of biotin (e.g., 50 mM in 0.1 M KOH).[19]

  • To initiate labeling, add biotin to the culture medium to a final concentration of 50 µM.

  • Incubate the cells for the desired labeling period. For TurboID, this can be as short as 10 minutes.[16] Optimization of labeling time may be required depending on the expression level of the fusion protein and the nature of the interactions being studied.[19]

  • To stop the labeling reaction, wash the cells with ice-cold phosphate-buffered saline (PBS).

Cell Lysis and Protein Extraction
  • Lyse the cells directly on the plate using a stringent lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors. The use of denaturing conditions helps to solubilize proteins and disrupt non-covalent protein interactions, ensuring that only covalently biotinylated proteins are purified.[2]

  • Scrape the cells and collect the lysate.

  • Sonicate the lysate to shear DNA and reduce viscosity.

  • Clarify the lysate by centrifugation to pellet insoluble debris.

Enrichment of Biotinylated Proteins
  • Incubate the clarified protein lysate with streptavidin-conjugated magnetic beads (or other streptavidin affinity resin) to capture biotinylated proteins. Incubation is typically performed for 1-2 hours at 4°C with rotation.

  • Wash the beads extensively with lysis buffer and subsequently with other stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer) to remove non-specifically bound proteins.

  • Perform a final wash with a buffer compatible with mass spectrometry analysis (e.g., ammonium (B1175870) bicarbonate).

Sample Preparation for Mass Spectrometry
  • On-Bead Digestion : Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to denature the proteins.

  • Alkylate the proteins with an alkylating agent (e.g., iodoacetamide).

  • Add a protease (e.g., trypsin/Lys-C mix) and incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the digested peptides. The biotinylated peptides will remain bound to the beads.

  • The resulting peptide mixture is desalted (e.g., using C18 spin columns) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis
  • The raw MS data is processed using a database search algorithm (e.g., MaxQuant, Sequest) to identify and quantify proteins.

  • Candidate interacting proteins are identified by comparing their abundance in the bait samples to the control samples. Statistical analysis is performed to determine significantly enriched proteins.

G cluster_prep Cell Preparation cluster_label Biotin Labeling cluster_lysis Lysis & Capture cluster_ms Mass Spectrometry a Transfect cells with TurboID-bait construct b Culture cells to ~80% confluency a->b c Add 50 µM Biotin b->c d Incubate for 10 min at room temperature c->d e Wash with ice-cold PBS to quench reaction d->e f Lyse cells in RIPA buffer e->f g Clarify lysate by centrifugation f->g h Incubate lysate with streptavidin beads g->h i Perform stringent washes of beads h->i j On-bead tryptic digestion i->j k Collect & desalt peptides j->k l LC-MS/MS analysis k->l m Identify enriched proteins vs. controls l->m

Detailed experimental workflow for a TurboID experiment.

References

Application Notes and Protocols for the Quantification of Protein-Bound Biotin in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin (B1667282), a water-soluble B vitamin, is a crucial cofactor for a group of enzymes known as carboxylases. In mammalian cells, there are five such enzymes: pyruvate (B1213749) carboxylase, propionyl-CoA carboxylase, 3-methylcrotonyl-CoA carboxylase, and two isoforms of acetyl-CoA carboxylase.[1] These enzymes play vital roles in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and the catabolism of amino acids.[2]

The active form of biotin within the cell is not a free-floating biotinyl-CoA molecule. Instead, biotin is covalently attached to a specific lysine (B10760008) residue within the apo-carboxylase enzyme by the action of holocarboxylase synthetase. This post-translational modification results in the formation of a holo-carboxylase, which is the catalytically active form of the enzyme. The biotinyl-lysine moiety, often referred to as biocytin (B1667093) when released during protein degradation, functions as a swinging arm that transfers a carboxyl group during the enzymatic reaction.

Therefore, the quantification of the biologically active biotin pool in a cell is achieved by measuring the amount of biotin that is covalently bound to proteins. This application note provides detailed protocols for the quantification of total protein-bound biotin in cell lysates using two different methodologies: a highly sensitive and quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a semi-quantitative avidin-based dot blot assay.

Signaling Pathways and Metabolic Role

Biotinylated carboxylases are integral to central metabolic pathways. The biotin cofactor is essential for their function in converting various substrates.

Biotin_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) Pyruvate->Oxaloacetate PC Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Methylmalonyl-CoA PCC TCA_Cycle TCA_Cycle Methylmalonyl-CoA->TCA_Cycle 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA Carboxylase (MCC) 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA MCC Biotin Biotin Holocarboxylase_Synthetase Holocarboxylase_Synthetase Biotin->Holocarboxylase_Synthetase Holo-carboxylases Holo-carboxylases Holocarboxylase_Synthetase->Holo-carboxylases ATP Apo-carboxylases Apo-carboxylases Apo-carboxylases->Holocarboxylase_Synthetase Acetyl-CoA_Carboxylase Acetyl-CoA_Carboxylase Holo-carboxylases->Acetyl-CoA_Carboxylase Pyruvate_Carboxylase Pyruvate_Carboxylase Holo-carboxylases->Pyruvate_Carboxylase Propionyl-CoA_Carboxylase Propionyl-CoA_Carboxylase Holo-carboxylases->Propionyl-CoA_Carboxylase 3-Methylcrotonyl-CoA_Carboxylase 3-Methylcrotonyl-CoA_Carboxylase Holo-carboxylases->3-Methylcrotonyl-CoA_Carboxylase

Caption: Role of Biotinylated Carboxylases in Metabolism.

Quantitative Data

The following table provides representative data on the levels of protein-bound biotin in a human cell line (JAr) cultured under conditions of biotin deficiency, physiological levels, and pharmacological supplementation.[3] This data illustrates the expected range of variation in response to biotin availability.

Cell Culture ConditionBiotin Concentration in MediaTotal Protein-Bound Biotin (pmol/mg protein)
Deficient25 pM1.5 ± 0.3
Physiological250 pM8.2 ± 1.1
Pharmacological10,000 pM15.7 ± 2.4

Experimental Protocols

Protocol 1: Quantification of Total Protein-Bound Biotin by LC-MS/MS

This protocol describes the gold-standard method for the accurate and sensitive quantification of total protein-bound biotin in cell lysates. The workflow involves cell lysis, protein precipitation to remove free biotin, acid hydrolysis to release protein-bound biotin, and subsequent analysis by LC-MS/MS.

LCMS_Workflow Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis (e.g., RIPA buffer) Cell_Culture->Cell_Lysis Protein_Precipitation 3. Protein Precipitation (e.g., Acetone) Cell_Lysis->Protein_Precipitation Hydrolysis 4. Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Protein_Precipitation->Hydrolysis Neutralization 5. Neutralization and Filtration Hydrolysis->Neutralization LCMS_Analysis 6. LC-MS/MS Analysis Neutralization->LCMS_Analysis Data_Analysis 7. Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Caption: Workflow for LC-MS/MS Quantification of Protein-Bound Biotin.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Acetone (B3395972), ice-cold

  • 6N Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Internal standard (e.g., ¹³C-biotin)

  • LC-MS/MS system with a C18 column

Procedure:

  • Cell Harvesting and Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a BCA protein assay.

  • Protein Precipitation:

    • To an aliquot of cell lysate containing a known amount of protein (e.g., 1 mg), add 4 volumes of ice-cold acetone.

    • Incubate at -20°C for at least 2 hours to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant, which contains free biotin.

    • Wash the protein pellet with ice-cold acetone and centrifuge again.

    • Air-dry the protein pellet.

  • Acid Hydrolysis:

    • Resuspend the protein pellet in 6N HCl.

    • Add a known amount of internal standard (¹³C-biotin).

    • Hydrolyze the protein by incubating at 110°C for 24 hours in a sealed tube under vacuum or nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Cool the hydrolysate to room temperature.

    • Neutralize the sample with NaOH.

    • Centrifuge to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Analyze the sample using an LC-MS/MS system.

    • Use a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor the specific mass transitions for biotin and the internal standard.

  • Data Analysis:

    • Quantify the amount of biotin in the sample by comparing the peak area ratio of biotin to the internal standard against a standard curve.

    • Express the final concentration as pmol of biotin per mg of protein.

Protocol 2: Semi-Quantitative Analysis of Protein-Bound Biotin by Avidin-Based Dot Blot

This protocol provides a simpler, semi-quantitative method to assess the relative levels of protein-bound biotin in cell lysates. It is useful for screening multiple samples or when an LC-MS/MS system is not available.

Dot_Blot_Workflow Cell_Lysis 1. Cell Lysis and Protein Quantification Dot_Blot 2. Spot Lysates onto Nitrocellulose Membrane Cell_Lysis->Dot_Blot Blocking 3. Blocking (e.g., 5% BSA in TBST) Dot_Blot->Blocking Streptavidin_HRP 4. Incubation with Streptavidin-HRP Blocking->Streptavidin_HRP Washing 5. Washing Steps Streptavidin_HRP->Washing Detection 6. Chemiluminescent Detection Washing->Detection Analysis 7. Densitometry Analysis Detection->Analysis

Caption: Workflow for Avidin-Based Dot Blot Analysis.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • Nitrocellulose membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Imaging system for chemiluminescence

Procedure:

  • Sample Preparation:

    • Prepare cell lysates and quantify protein concentration as described in Protocol 1.

    • Prepare serial dilutions of the lysates in lysis buffer.

  • Dot Blotting:

    • Carefully spot 1-2 µL of each lysate dilution onto a dry nitrocellulose membrane.

    • Allow the spots to dry completely at room temperature.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.

    • Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution for the recommended time.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an appropriate imaging system.

    • Quantify the dot intensities using densitometry software.

    • Compare the relative intensities between samples to assess the relative levels of protein-bound biotin.

Conclusion

The quantification of protein-bound biotin is a critical measurement for understanding the metabolic status of cells and the activity of key metabolic pathways. The choice of method depends on the specific research question and available resources. The LC-MS/MS protocol provides accurate and absolute quantification, making it ideal for detailed metabolic studies. The avidin-based dot blot offers a rapid and cost-effective semi-quantitative alternative for screening purposes. By applying these protocols, researchers can gain valuable insights into the role of biotin in cellular physiology and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Enzymatic Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in enzymatic biotinylation experiments, primarily focusing on the use of Biotin (B1667282) Protein Ligase (e.g., BirA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing very low or no biotinylation of my target protein. What are the most common causes?

Low or no biotinylation is a frequent issue that can stem from several factors. The most common culprits include:

  • Inactive Enzyme or Reagents: The biotin ligase (e.g., BirA) may have lost activity due to improper storage or multiple freeze-thaw cycles. Similarly, ATP is labile and can degrade if not stored correctly.[1][2]

  • Inhibitory Buffer Components: Certain common buffer components can inhibit biotin ligase activity. These include high concentrations of salts (e.g., >100 mM NaCl), glycerol (B35011) (>5%), and ammonium (B1175870) sulfate.[2] Buffers containing primary amines, such as Tris or glycine, can interfere with certain chemical biotinylation methods and should be used with caution in enzymatic reactions if cross-contamination with other labeling reagents is possible.[3]

  • Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme. BirA is most active around pH 8.3 and at 37°C.[1]

  • Problems with the Target Protein: The protein of interest may be misfolded, aggregated, or the biotin acceptor tag (e.g., AviTag) may be inaccessible to the enzyme.

  • Insufficient Reagent Concentrations: The concentration of the enzyme, biotin, ATP, or the target protein itself might be too low for an efficient reaction.

Q2: How can I check if my biotin ligase (BirA) is active?

If you suspect your enzyme is inactive, you can perform a positive control reaction. A standard positive control involves using a commercially available, validated biotin acceptor peptide or protein (e.g., a purified AviTag-containing protein) as the substrate. If the control substrate is successfully biotinylated, your enzyme is likely active, and the issue lies with your target protein or reaction setup.

Q3: My protein precipitates during the biotinylation reaction. What can I do to prevent this?

Protein precipitation during the reaction can be caused by over-biotinylation, improper buffer conditions, or inherent instability of the protein.[4] Consider the following adjustments:

  • Reduce the Molar Excess of Biotinylation Reagents: If using chemical biotinylation, a high ratio of biotin to protein can lead to precipitation. For enzymatic reactions, ensure the concentrations are within the recommended range.

  • Optimize Buffer Conditions: Adjust the pH or ionic strength of your reaction buffer. Including additives like non-ionic detergents or glycerol (at non-inhibitory concentrations) can sometimes improve protein solubility.

  • Lower the Reaction Temperature: While BirA is most active at 37°C, performing the reaction at a lower temperature (e.g., 30°C, room temperature, or even 4°C) for a longer duration can sometimes prevent aggregation while still achieving sufficient labeling.[1]

Q4: How do I know if my protein is biotinylated, and how can I quantify the labeling efficiency?

Several methods can be used to detect and quantify biotinylation:

  • Streptavidin Gel-Shift Assay: Biotinylated proteins will bind to streptavidin. When analyzed by SDS-PAGE, the biotinylated protein-streptavidin complex will migrate slower than the unlabeled protein, resulting in a "shift" in the band's position.[5] This is a quick qualitative check.

  • Western Blot Analysis: After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to quantify the molar ratio of biotin to protein.[6][7][8] The HABA/avidin complex has a distinct absorbance at 500 nm, which decreases when biotin displaces the HABA.[6][7]

  • Fluorescent Assays: These assays are more sensitive than the HABA assay and work on a similar displacement principle, but use a fluorescent reporter.[7]

Q5: Can the components of my protein purification buffer interfere with the biotinylation reaction?

Yes, absolutely. As mentioned, certain reagents can inhibit BirA. It is crucial to minimize the concentration of inhibitory substances in the final reaction mixture.

  • Recommended Action: If your purified protein is in a buffer containing inhibitors, perform a buffer exchange (e.g., using dialysis or a desalting column) into a compatible reaction buffer, such as 50 mM Bicine, pH 8.3, before starting the biotinylation reaction.[1]

Data Presentation: Optimizing Reaction Conditions

The efficiency of enzymatic biotinylation is highly dependent on the reaction conditions. The following tables summarize key parameters and their recommended ranges for BirA-mediated biotinylation.

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Starting ConcentrationNotes
Target Protein (with AviTag)10-40 µMHigher concentrations can lead to faster reaction rates.[2]
Biotin Ligase (BirA)1-2 µg per 100 µg of substrateThe enzyme-to-substrate ratio can be optimized for specific proteins.[1]
d-Biotin50-500 µMEnsure biotin is in excess.
ATP2.5-10 mMATP is crucial for the reaction and can degrade upon repeated freeze-thawing.[1]
Magnesium (MgOAc or MgCl2)5-10 mMMagnesium is a required cofactor for ATP utilization.

Table 2: Influence of Reaction Conditions on Biotinylation Efficiency

ParameterOptimal ConditionEffect of Deviation
pH 7.5 - 8.3Lower or higher pH can significantly reduce enzyme activity.[1][9]
Temperature 30-37°CLower temperatures decrease the reaction rate but may improve protein stability.[1]
Incubation Time 30 min to overnightDependent on temperature and reactant concentrations. Longer times needed for lower temperatures or concentrations.[1][2]

Table 3: Common Inhibitors of BirA Biotin Ligase

InhibitorInhibitory ConcentrationRecommendation
Sodium Chloride (NaCl) >100 mMMinimize concentration in the final reaction.[2]
Glycerol >5% (v/v)Use with caution; perform buffer exchange if necessary.[2]
Ammonium Sulfate >50 mMRemove from the protein solution prior to the reaction.[2]

Experimental Protocols

Generalized Protocol for In Vitro Enzymatic Biotinylation

This protocol provides a starting point for the biotinylation of a purified protein containing a biotin acceptor tag (e.g., AviTag).

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components on ice. The volumes can be scaled as needed, maintaining the final concentrations.

    • 10x Biotin Ligase Buffer A (e.g., 0.5 M Bicine, pH 8.3)

    • 10x Biotin Ligase Buffer B (e.g., 100 mM ATP, 100 mM MgOAc, 500 µM d-Biotin)

    • Purified target protein (in a compatible buffer)

    • Biotin Ligase (BirA)

    • Nuclease-free water to the final volume.

  • Incubate the Reaction: Mix the components gently and incubate at the desired temperature (e.g., 30°C) for a set time (e.g., 1 hour).

  • Stop the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the Mg2+.

  • Remove Excess Biotin: It is often necessary to remove unincorporated biotin, especially for downstream applications. This can be achieved by dialysis, size-exclusion chromatography (desalting column), or affinity purification of the tagged protein.

  • Verify Biotinylation: Analyze a small aliquot of the reaction mixture using a streptavidin gel-shift assay or Western blot to confirm successful biotinylation. Quantify the efficiency using a HABA assay if required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prot Purified Target Protein Mix Combine Reactants Prot->Mix BirA Biotin Ligase (BirA) BirA->Mix Reagents ATP, Biotin, Mg2+, Buffer Reagents->Mix Incubate Incubate (e.g., 30°C, 1 hr) Mix->Incubate Purify Remove Excess Biotin Incubate->Purify Verify Verify Labeling (Gel-shift / Western) Purify->Verify Quantify Quantify (HABA Assay) Verify->Quantify Final Biotinylated Protein Quantify->Final

Figure 1. Experimental workflow for enzymatic protein biotinylation.

enzymatic_pathway cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer BirA BirA Enzyme Intermediate Biotinyl-5'-AMP (Activated Biotin) BirA->Intermediate forms BiotinylatedProt Biotinylated Protein BirA->BiotinylatedProt transfers biotin to PPi PPi BirA->PPi AMP AMP BirA->AMP Biotin Biotin Biotin->BirA ATP ATP ATP->BirA Intermediate->BirA TargetProt Target Protein (with AviTag-Lys) TargetProt->BirA

Figure 2. Enzymatic reaction pathway of BirA-mediated biotinylation.

troubleshooting_tree Start Low / No Biotinylation Yield Q_Control Did a positive control (e.g., control peptide) work? Start->Q_Control A_Control_No Enzyme or Reagents Likely Inactive Q_Control->A_Control_No No Q_Buffer Are there inhibitors in the reaction buffer? (e.g., >100mM NaCl) Q_Control->Q_Buffer Yes Sol_Enzyme Solution: - Use fresh BirA and ATP. - Check storage conditions (-80°C for enzyme). A_Control_No->Sol_Enzyme A_Buffer_Yes Inhibitory Buffer Q_Buffer->A_Buffer_Yes Yes Q_Conditions Are reaction conditions optimal? Q_Buffer->Q_Conditions No Sol_Buffer Solution: - Perform buffer exchange into a recommended buffer (e.g., 50mM Bicine, pH 8.3). A_Buffer_Yes->Sol_Buffer A_Conditions_No Suboptimal Conditions Q_Conditions->A_Conditions_No No Q_Protein Is the target protein stable and correctly folded? Q_Conditions->Q_Protein Yes Sol_Conditions Solution: - Check pH (7.5-8.3). - Optimize temp/time (e.g., 30°C for 1h). - Ensure correct reactant concentrations. A_Conditions_No->Sol_Conditions A_Protein_No Target Protein Issue Q_Protein->A_Protein_No No Success Successful Biotinylation Q_Protein->Success Yes Sol_Protein Solution: - Check protein purity/integrity. - Ensure AviTag is accessible. - Try labeling under native conditions. A_Protein_No->Sol_Protein

Figure 3. Troubleshooting decision tree for low biotinylation yield.

References

Technical Support Center: Optimizing Acyl-CoA Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing acyl-CoA concentrations for in vitro assays involving biotin-dependent carboxylases.

Frequently Asked Questions (FAQs)

Q1: What is the role of biotinyl-CoA in these assays?

In the context of biotin-dependent carboxylases, it's a common misconception that this compound is the direct substrate. The actual mechanism involves a two-step process. First, the biotin (B1667282) carboxylase (BC) component of the enzyme catalyzes the ATP-dependent carboxylation of a biotin molecule, which is covalently attached to a biotin carboxyl carrier protein (BCCP). Second, the carboxyltransferase (CT) component transfers the carboxyl group from the carboxylated BCCP to an acyl-CoA substrate (e.g., acetyl-CoA, propionyl-CoA). Therefore, optimizing the assay involves ensuring efficient biotinylation of the BCCP and determining the optimal concentration of the acyl-CoA substrate.

Q2: What is a typical starting concentration for an acyl-CoA substrate in a carboxylase assay?

A typical starting concentration for an acyl-CoA substrate, such as acetyl-CoA, in a carboxylase assay can range from 10 µM to 500 µM.[1] However, the optimal concentration is highly dependent on the specific enzyme's kinetic properties (Km), the concentrations of other reactants like ATP and bicarbonate, and the assay conditions (pH, temperature). It is always recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store my acyl-CoA solutions?

Acyl-CoA solutions, such as acetyl-CoA, are susceptible to hydrolysis. For maximal stability, it is recommended to prepare stock solutions in water or a slightly acidic buffer (pH 3.5-5.0).[2][3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions of acetyl-CoA are generally stable for up to two weeks at -20°C.[2][3] For short-term use, solutions can be kept on ice.

Q4: What is substrate inhibition, and how do I know if it's occurring?

Substrate inhibition occurs when the enzyme's activity decreases at very high substrate concentrations.[4] This can happen if the substrate binds to the enzyme in a non-productive manner, preventing the normal reaction from occurring. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as you add more substrate, you are likely observing substrate inhibition.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Signal Substrate concentration is too low: The enzyme is not saturated with the acyl-CoA substrate, leading to a low reaction rate.Perform a substrate titration to find the optimal concentration (see Experimental Protocols section). Ensure your substrate concentration is well above the enzyme's Km for the acyl-CoA.
Degraded acyl-CoA stock solution: The acyl-CoA has hydrolyzed over time due to improper storage.Prepare a fresh stock solution of the acyl-CoA from a reliable source. Aliquot and store properly to avoid future degradation.[2][3]
Inefficient biotinylation of BCCP: The biotin carboxyl carrier protein is not being efficiently biotinylated, which is a prerequisite for the carboxyl transfer to the acyl-CoA.Ensure that the biotin ligase (BirA) is active and that all necessary components for the biotinylation reaction (biotin, ATP) are present in sufficient concentrations.
High Background Signal Contaminating enzyme activity: The acyl-CoA preparation or other assay components may be contaminated with enzymes that produce a background signal.Run a control reaction without your enzyme of interest to check for background activity from other components. If background is high, consider purifying your acyl-CoA or other reagents.
Non-enzymatic breakdown of acyl-CoA: The acyl-CoA may be unstable under the assay conditions, leading to a non-enzymatic signal.Check the stability of your acyl-CoA in the assay buffer without the enzyme. If it is unstable, you may need to adjust the buffer pH or temperature.
Inconsistent Results (Poor Reproducibility) Inaccurate pipetting of viscous acyl-CoA solutions: Concentrated acyl-CoA solutions can be viscous, leading to pipetting errors.Use positive displacement pipettes or reverse pipetting techniques for more accurate dispensing of viscous solutions.
Variability in freeze-thaw cycles of acyl-CoA stock: Repeated freezing and thawing can lead to degradation of the acyl-CoA.Prepare single-use aliquots of your acyl-CoA stock solution to ensure consistency between experiments.[2][3]
Reaction Rate Does Not Plateau at High Substrate Concentrations Substrate concentration is not high enough to reach saturation (Vmax): The concentrations of acyl-CoA used are still on the linear portion of the Michaelis-Menten curve.Continue to increase the acyl-CoA concentration until the reaction rate plateaus. This will allow you to determine the Vmax and ensure you are working at saturating conditions if desired.[5]
Presence of an activating impurity in the acyl-CoA stock: The acyl-CoA preparation may contain a compound that activates the enzyme, causing the rate to continue to increase.Test a new batch or a different source of the acyl-CoA. You can also further purify your current stock.

Experimental Protocols

Protocol 1: Titration of Acyl-CoA to Determine Optimal Concentration

This protocol describes a general method to determine the optimal concentration of an acyl-CoA substrate for a biotin-dependent carboxylase assay. The goal is to find the concentration that yields the maximal reaction velocity (Vmax) without causing substrate inhibition.

Materials:

  • Purified biotin-dependent carboxylase enzyme

  • Purified Biotin Carboxyl Carrier Protein (BCCP)

  • Biotin ligase (BirA)

  • Acyl-CoA stock solution (e.g., acetyl-CoA) of known concentration

  • ATP solution

  • Biotin solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Assay buffer (e.g., Tris-HCl or HEPES with MgCl₂)

  • Detection reagents (specific to the assay method, e.g., radioactive bicarbonate, coupled enzyme system)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction master mix: The master mix should contain all the constant components of the reaction: assay buffer, enzyme, BCCP, BirA, ATP, biotin, and bicarbonate. The concentrations of these components should be optimized beforehand and kept constant throughout the titration.

  • Prepare serial dilutions of the acyl-CoA: Prepare a series of dilutions of your acyl-CoA stock solution in the assay buffer. A good starting range would be from 0 µM up to 1 mM, with several points in the expected Km range.

  • Set up the reaction plate: Add a constant volume of the master mix to each well of the 96-well plate.

  • Initiate the reaction: Add a small volume of each acyl-CoA dilution to the corresponding wells to initiate the reaction. The final volume in each well should be the same. Include a "no acyl-CoA" control.

  • Incubate and measure: Incubate the plate at the optimal temperature for a predetermined amount of time (within the linear range of the reaction). Measure the reaction product using your chosen detection method.

  • Analyze the data: Plot the reaction rate (velocity) as a function of the acyl-CoA concentration. The resulting curve should be hyperbolic. The optimal concentration is typically at or slightly above the point where the curve begins to plateau (saturating concentration). If the rate decreases at higher concentrations, this indicates substrate inhibition, and the optimal concentration will be the peak of the curve.

Quantitative Data Summary
ParameterTypical RangeNotes
Acyl-CoA Concentration 10 µM - 1 mMHighly enzyme-dependent. Titration is essential.
ATP Concentration 0.1 mM - 5 mMShould be at a saturating concentration.
Biotin Concentration 1 µM - 50 µMEnsure complete biotinylation of BCCP.
Bicarbonate Concentration 10 mM - 100 mMThe source of the carboxyl group.
Enzyme Concentration 1 nM - 1 µMShould be in the linear range for the assay.
Incubation Temperature 25°C - 37°CDependent on the optimal temperature for the enzyme.
pH 7.0 - 8.5Dependent on the optimal pH for the enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, BCCP, Acyl-CoA, ATP, Biotin) prep_master_mix Prepare Master Mix (All components except Acyl-CoA) prep_reagents->prep_master_mix prep_acyl_coa_dilutions Prepare Acyl-CoA Serial Dilutions prep_reagents->prep_acyl_coa_dilutions add_master_mix Add Master Mix to Plate prep_master_mix->add_master_mix add_acyl_coa Add Acyl-CoA Dilutions (Initiate Reaction) prep_acyl_coa_dilutions->add_acyl_coa add_master_mix->add_acyl_coa incubate Incubate at Optimal Temperature add_acyl_coa->incubate measure Measure Product Formation incubate->measure plot_data Plot Rate vs. [Acyl-CoA] measure->plot_data determine_optimal Determine Optimal Concentration plot_data->determine_optimal

Caption: Workflow for Titrating Acyl-CoA Concentration.

troubleshooting_flowchart start Unexpected Assay Result q_signal Low or No Signal? start->q_signal sol_low_signal Troubleshoot Low Signal q_signal->sol_low_signal Yes q_high_bg High Background? q_signal->q_high_bg No check_substrate_conc Is [Acyl-CoA] optimal? (Perform titration) sol_low_signal->check_substrate_conc check_substrate_quality Is Acyl-CoA stock fresh and properly stored? check_substrate_conc->check_substrate_quality Yes end Problem Resolved check_substrate_conc->end No, optimize check_substrate_quality->q_high_bg Yes check_substrate_quality->end No, remake sol_high_bg Troubleshoot High Background q_high_bg->sol_high_bg Yes q_inconsistent Inconsistent Results? q_high_bg->q_inconsistent No check_contamination Run 'no enzyme' control. Is there a signal? sol_high_bg->check_contamination check_stability Is Acyl-CoA stable in assay buffer alone? check_contamination->check_stability No check_contamination->end Yes, purify reagents check_stability->q_inconsistent Yes check_stability->end No, adjust buffer sol_inconsistent Troubleshoot Inconsistency q_inconsistent->sol_inconsistent Yes q_inconsistent->end No check_pipetting Using proper technique for viscous Acyl-CoA solutions? sol_inconsistent->check_pipetting check_aliquots Using single-use aliquots of Acyl-CoA? check_pipetting->check_aliquots Yes check_pipetting->end No, correct technique check_aliquots->end No, start aliquoting check_aliquots->end Yes

Caption: Troubleshooting Flowchart for In Vitro Carboxylase Assays.

References

reducing non-specific binding in biotinyl-CoA pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA pull-down assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve clean, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of non-specific binding in this compound pull-down assays?

Non-specific binding in this compound pull-downs can arise from several sources:

  • Binding to the beads: Proteins may non-specifically adhere to the agarose (B213101) or magnetic bead matrix itself.

  • Binding to streptavidin/avidin (B1170675): Some proteins may have an affinity for the streptavidin or avidin protein used to capture the biotinylated probe.

  • Hydrophobic and ionic interactions: Proteins can non-specifically interact with the bait protein or the bead surface through hydrophobic or ionic forces.

  • Endogenous biotinylated proteins: Cell lysates naturally contain proteins that are biotinylated, which will be captured by the streptavidin beads and can lead to false positives.[1][2]

  • Contaminants in the lysate: Highly abundant or "sticky" proteins in the cell lysate can be carried through the washes.

Q2: What is the purpose of a "bead-only" control?

A bead-only control, where the lysate is incubated with beads that have not been coupled to this compound, is a crucial negative control.[3] It helps to identify proteins that are binding non-specifically to the bead matrix itself. If you observe significant binding in this control, it indicates that your blocking or washing steps are insufficient.

Q3: Should I use streptavidin or avidin?

Streptavidin is generally preferred over avidin for pull-down assays. Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI), which can lead to higher non-specific binding due to ionic interactions and interactions with the carbohydrate moieties. Streptavidin lacks glycosylation and has a more neutral pI, resulting in lower background.

Q4: How can I be sure that the interactions I'm seeing are specific to the this compound "bait"?

To confirm the specificity of your interactions, it is essential to include proper controls. A key control is to perform a parallel pull-down with a "mock" bait, such as biotin (B1667282) alone or CoA alone, to ensure that the binding is dependent on the complete this compound molecule. Additionally, competition assays, where you add an excess of free, non-biotinylated CoA, can help to verify that the interaction occurs at the CoA-binding site of the protein.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound pull-down experiments.

Problem 1: High background in the final eluate.

High background, characterized by numerous non-specific bands on a gel or a large number of identified proteins in mass spectrometry, is a frequent issue.

Possible Causes and Solutions:

Cause Solution
Insufficient Blocking Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the this compound.[4] This will saturate non-specific binding sites on the beads. Be aware that some blocking agents like non-fat dry milk contain endogenous biotin and should be used with caution.[5][6]
Inadequate Washing Increase the number and/or duration of wash steps.[7][8] Optimize the wash buffer by increasing its stringency. This can be achieved by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1% Triton X-100 or 0.05% NP-40).[8][9]
Non-specific Binding to Plasticware Proteins can bind to the surface of microcentrifuge tubes. To mitigate this, use low-protein-binding tubes and transfer the beads to a fresh tube during the final wash step.[9]
Lysate is too Concentrated Using an excessive amount of cell lysate can overload the system and increase the chances of non-specific interactions.[7] Try reducing the total protein concentration in your binding reaction.
Endogenous Biotinylated Proteins Pre-clear the lysate by incubating it with streptavidin beads alone before the pull-down.[4][9] This will remove many of the endogenously biotinylated proteins and other non-specific binders.
Problem 2: Low or no yield of the target protein.

Possible Causes and Solutions:

Cause Solution
Inefficient this compound Immobilization Ensure that your this compound is of high quality and that the coupling reaction to the streptavidin beads is efficient. Optimize the incubation time and temperature for this step.
Weak or Transient Interaction The interaction between your protein of interest and this compound may be weak or transient. Perform all binding and wash steps at 4°C to help stabilize the interaction.[4] Consider using a less stringent wash buffer with lower salt and detergent concentrations.
Protein Degradation Always include protease inhibitors in your lysis buffer to prevent the degradation of your target protein.[4]
Harsh Elution Conditions If using harsh elution conditions (e.g., boiling in SDS-PAGE sample buffer), you may be denaturing the streptavidin and co-eluting it with your target, which can interfere with downstream analysis. Consider a gentler elution method, such as competitive elution with free biotin.

Experimental Protocols

Protocol 1: Pre-clearing Lysate and Blocking Beads

This protocol describes how to pre-clear your cell lysate to remove endogenous biotinylated proteins and other non-specific binders, as well as how to block the streptavidin beads.

Materials:

  • Streptavidin-conjugated beads (agarose or magnetic)

  • Cell lysate

  • Lysis Buffer (e.g., RIPA buffer, modify as needed for protein-protein interactions)[4]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Protease Inhibitor Cocktail

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads in lysis buffer.

  • Pre-clearing: a. Add a small aliquot of the prepared beads to your cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C.[4] c. Pellet the beads (by centrifugation for agarose or using a magnetic stand for magnetic beads). d. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Bead Blocking: a. Take a fresh aliquot of streptavidin beads for your pull-down. b. Wash the beads twice with lysis buffer. c. Resuspend the beads in blocking buffer. d. Incubate with gentle rotation for 1-2 hours at 4°C. e. Wash the beads three times with wash buffer to remove excess blocking agent. The beads are now ready for this compound immobilization.

Protocol 2: this compound Pull-Down Assay

Materials:

  • Pre-cleared cell lysate

  • Blocked streptavidin beads

  • This compound

  • Binding Buffer (Lysis buffer can often be used)

  • Wash Buffer (of optimized stringency)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)

Procedure:

  • This compound Immobilization: a. Incubate the blocked streptavidin beads with this compound in binding buffer for 1 hour at room temperature with gentle rotation. b. Wash the beads three times with wash buffer to remove unbound this compound.

  • Protein Binding: a. Add the pre-cleared cell lysate to the beads with immobilized this compound. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with an optimized wash buffer.[7][8] Increase the volume of wash buffer and the duration of each wash for higher stringency.

  • Elution: a. After the final wash, remove all supernatant. b. Add elution buffer to the beads and incubate under appropriate conditions (e.g., 5 minutes at 95°C for SDS-PAGE sample buffer). c. Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Visualizations

Biotinyl_CoA_Pulldown_Workflow This compound Pull-Down Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Lysate Cell Lysate Preclear Pre-clearing Lysate->Preclear Beads Streptavidin Beads Block Blocking (e.g., BSA) Beads->Block Beads->Preclear Immobilize Immobilize this compound Block->Immobilize Incubate Incubate with Lysate Preclear->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Downstream Analysis (WB, Mass Spec) Elute->Analysis

Caption: Workflow for a this compound pull-down experiment.

Non_Specific_Binding Sources of Non-Specific Binding Bead Bead Matrix Streptavidin Streptavidin Bead->Streptavidin BiotinylCoA This compound (Bait) Streptavidin->BiotinylCoA Specific Interaction Target Target Protein BiotinylCoA->Target Specific Interaction NonSpecific Non-Specific Protein NonSpecific->Bead Matrix Binding NonSpecific->Streptavidin Streptavidin Binding NonSpecific->Target Indirect Binding

Caption: Potential sources of non-specific protein binding.

References

Technical Support Center: Stability of Biotinyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The main cause of instability for this compound in aqueous solutions is the hydrolysis of its thioester bond. Thioesters are inherently more reactive than their oxygen ester counterparts due to the nature of the carbon-sulfur bond.[1] This reactivity is essential for its biological activity but also makes it susceptible to degradation in aqueous environments, particularly under non-neutral pH conditions.[2]

Q2: What are the degradation products of this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis, which breaks the thioester bond. This results in the formation of biotinic acid and free Coenzyme A (CoA-SH).

Q3: How do pH and temperature affect the stability of this compound?

A3: The stability of the thioester bond in this compound is highly dependent on both pH and temperature.

  • pH: The rate of hydrolysis increases significantly with a rise in pH (i.e., under more alkaline conditions). Solutions with a slightly acidic pH (around 6.0-6.5) offer the greatest stability.

  • Temperature: The rate of hydrolysis approximately doubles with every 10°C increase in temperature. Therefore, it is crucial to keep this compound solutions cold during experiments.

Q4: Are there any buffer components that should be avoided when working with this compound?

A4: Yes, it is advisable to avoid buffers containing nucleophilic species. These can react with the thioester bond and accelerate the degradation of this compound. Non-nucleophilic buffers are recommended for enhanced stability.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected concentration of this compound in stock solutions. Hydrolysis during reconstitution or storage.- Verify the pH of the solvent used for reconstitution; it should be slightly acidic (pH 6.0-6.5).- Reconstitute lyophilized powder in a suitable, slightly acidic buffer.- Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
Variable results in enzymatic assays using this compound. Degradation of this compound in the assay buffer.- Ensure the pH of the assay buffer is optimal for both enzyme activity and this compound stability. If a physiological pH (e.g., 7.4) is required, be aware of potential degradation and run appropriate controls.- Prepare fresh working solutions of this compound for each experiment.- Keep all solutions containing this compound on ice throughout the experiment.
Presence of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of this compound into biotinic acid and free Coenzyme A.- Analyze samples promptly after preparation.- Use a mobile phase with a slightly acidic pH to minimize on-column degradation.- Confirm the identity of degradation peaks by running standards of biotinic acid and Coenzyme A, if available.

Data Presentation: Estimated Stability of Thioester Bonds in Aqueous Solutions

pH Estimated Half-life at 25°C
6.0 - 6.5Several days
7.4Hours to a day
> 8.0Minutes to hours
Temperature Effect on Hydrolysis Rate
0 - 4°CBase rate (keep on ice for maximal stability during experiments)
25°CRate is significantly higher than at 0-4°C
37°CRate is approximately double that at 27°C

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Reconstitution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a slightly acidic buffer (e.g., 10 mM MES buffer, pH 6.0) to the desired concentration.

    • Gently vortex to ensure complete dissolution.

  • Quantification:

    • Determine the concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260) in a quartz cuvette. The molar extinction coefficient for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots to avoid multiple freeze-thaw cycles.

    • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term storage.

Protocol 2: General Handling of this compound in Experiments

  • Thawing:

    • Thaw aliquots of this compound on ice immediately before use.

  • Dilutions:

    • Prepare working dilutions in a pre-chilled, slightly acidic buffer.

  • Experimental Conditions:

    • Keep all tubes and plates containing this compound on ice or in a cold block whenever possible.

    • Minimize the time that this compound is kept in solutions with a pH above 7.0.

    • If the experiment must be performed at a higher temperature (e.g., 37°C), add the this compound to the reaction mixture as the final step to minimize the time it is exposed to these conditions before the reaction is initiated.

Visualizations

degradation_pathway biotinyl_coa This compound hydrolysis Hydrolysis (H₂O, pH, Temp) biotinyl_coa->hydrolysis biotinic_acid Biotinic Acid hydrolysis->biotinic_acid coa_sh Coenzyme A (CoA-SH) hydrolysis->coa_sh

Caption: Degradation pathway of this compound via hydrolysis.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Is this compound stability a potential issue? start->check_stability check_pH Check pH of solutions check_stability->check_pH check_temp Check temperature control check_stability->check_temp check_storage Review storage conditions check_stability->check_storage ph_ok pH optimal (6.0-6.5)? check_pH->ph_ok temp_ok Kept on ice? check_temp->temp_ok storage_ok Stored at -80°C in aliquots? check_storage->storage_ok adjust_ph Adjust buffer pH ph_ok->adjust_ph No other_factors Consider other experimental factors ph_ok->other_factors Yes use_ice Use ice for all steps temp_ok->use_ice No temp_ok->other_factors Yes re_aliquot Prepare fresh aliquots storage_ok->re_aliquot No storage_ok->other_factors Yes end Problem Resolved adjust_ph->end use_ice->end re_aliquot->end other_factors->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Biotinyl-CoA Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an activated form of the vitamin biotin (B1667282), where biotin is attached to Coenzyme A (CoA) via a thioester bond. It serves as a key molecule in various biochemical assays. Its primary applications include:

  • Enzyme activity assays: It is a substrate for biotin-dependent enzymes like biotin—CoA ligase and can be used to study their kinetics.[1]

  • Proximity labeling: In techniques like BioID, engineered biotin ligases use biotinyl-AMP (derived from biotin and ATP) to biotinylate nearby proteins, but this compound can be relevant in studying the broader context of CoA metabolism.[2]

  • Metabolic studies: It is an intermediate in biotin metabolism and can be used to investigate pathways involving this essential vitamin.[3]

Q2: What is the fundamental principle behind the strong interaction used in biotin-based assays?

A2: The principle lies in the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin.[4] This bond forms rapidly and is resistant to extremes in pH, temperature, and denaturing agents, making it an ideal tool for capturing and detecting biotinylated molecules with high sensitivity.[4] Avidin and streptavidin can each bind up to four biotin molecules.[4]

Q3: What are the differences between avidin, streptavidin, and NeutrAvidin?

A3: While all three proteins bind biotin with high affinity, they have key differences that can affect experimental outcomes:

  • Avidin: Derived from egg whites, it is a glycoprotein (B1211001) with a basic isoelectric point (pI), which can lead to high non-specific binding due to electrostatic and lectin-like interactions.[4]

  • Streptavidin: Isolated from Streptomyces avidinii, it is not a glycoprotein and has a near-neutral pI, which significantly reduces non-specific binding compared to avidin.[4] However, it contains an "RYD" sequence that can sometimes cause non-specific interactions.[4]

  • NeutrAvidin: This is a deglycosylated form of avidin. The removal of carbohydrates and a lower pI (6.3) virtually eliminate the major sources of non-specific binding associated with avidin, making it the ideal choice for applications requiring the highest signal-to-noise ratio.[4]

Q4: How does endogenous biotin affect my experiments?

A4: Endogenous biotin, which is naturally present in cells and tissues, can be a significant source of background noise.[4] Biotin is a cofactor for several essential metabolic enzymes called carboxylases (e.g., acetyl-CoA carboxylase, pyruvate (B1213749) carboxylase).[5][6] These naturally biotinylated proteins can bind to streptavidin beads or conjugates, leading to false positives. It is crucial to include controls and blocking steps to account for this.

Troubleshooting Guides

Problem 1: High Background / Non-Specific Binding

High background is one of the most common issues in biotin-based assays, obscuring specific signals.

Q: I'm observing a lot of non-specific binding to my streptavidin beads/surface. What can I do to reduce it?

A: Several strategies can be employed to minimize non-specific binding:

  • Blocking is Crucial:

    • Block beads/surfaces: Before adding your sample, thoroughly block the streptavidin-coated surface. Common blocking agents include Bovine Serum Albumin (BSA) or casein solutions.

    • Block free biotin-binding sites: After immobilizing your biotinylated molecule, wash with a solution of free biotin or biocytin (B1667093) to block any unoccupied sites on the streptavidin.[7]

    • Pre-clear your lysate: Incubate your cell or tissue lysate with streptavidin beads before adding your biotinylated probe. This will deplete the lysate of endogenously biotinylated proteins and other proteins that non-specifically bind to the beads.[7]

  • Optimize Washing Buffers:

    • Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 250-500 mM NaCl) or adding non-ionic detergents like Tween-20 (0.005% is often effective, but higher concentrations like 0.05% can sometimes increase non-specific binding).[7][8]

  • Choose the Right Reagents:

    • Use NeutrAvidin instead of avidin or streptavidin to minimize background from electrostatic or carbohydrate interactions.[4]

  • Control for Protein Properties:

    • Some proteins, particularly those that are basic or denatured, may stick to surfaces regardless of the streptavidin.[8] Ensure your protein preparations are of high quality. Adding a high concentration of a carrier protein like BSA to your binding buffer can help reduce this type of non-specific interaction.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed block_check Is blocking adequate? (Beads, Free Sites, Lysate Pre-clear) start->block_check wash_check Are wash buffers optimized? block_check->wash_check Yes improve_blocking Implement comprehensive blocking strategy. block_check->improve_blocking No reagent_check Are you using NeutrAvidin? wash_check->reagent_check Yes increase_stringency Increase salt and/or detergent concentration. wash_check->increase_stringency No protein_quality Consider protein quality and aggregation. reagent_check->protein_quality Yes switch_reagent Switch to NeutrAvidin for lower NSB. reagent_check->switch_reagent No solution Problem Resolved protein_quality->solution improve_blocking->wash_check increase_stringency->reagent_check switch_reagent->protein_quality

Caption: A decision tree for troubleshooting high background signals.

Problem 2: Low or No Signal

A weak or absent signal can be caused by issues with the biotinylated molecule, the detection system, or the experimental conditions.

Q: My assay is producing a very low signal or no signal at all. What are the potential causes?

A: A low signal can stem from several factors:

  • Inefficient Biotinylation: Ensure your protein or molecule of interest is being successfully biotinylated. This can be verified by a gel-shift assay or by Western blot using streptavidin-HRP. The enzyme responsible for attaching biotin, biotin ligase (BirA), can be inhibited by common buffer components.[9]

  • Degradation of this compound: this compound, like other CoA esters, can be susceptible to hydrolysis. Ensure it is stored correctly and handled according to the manufacturer's instructions. Biotin itself is stable, but the CoA linkage is more labile.

  • Insufficient Incubation Time/Concentration: The binding reaction may be incomplete. Try increasing the incubation time or the concentration of your biotinylated probe.

  • Inhibitors in the Sample: Your sample may contain substances that interfere with the biotin-streptavidin interaction. High concentrations of free biotin from cell culture media or other sources can compete for binding sites.

  • Degradation of Target Proteins: The proteins you are trying to capture may be degrading. Ensure you are using fresh lysates and appropriate protease inhibitors. The degradation rates of biotin-containing enzymes vary, indicating that protein catabolism can be a factor.[10]

Problem 3: Inconsistent Results

Variability between experiments can make data interpretation difficult.

Q: I'm getting inconsistent results between batches of my biotinylated antibody/probe. Why is this happening?

A: Inconsistency often points to a lack of standardization in the biotinylation or purification steps.[11]

  • Degree of Labeling: The ratio of biotin to your protein/molecule can vary between batches. This can affect both its binding to streptavidin and its biological activity. Standardize the molar ratio of biotinylating reagent to your target molecule and the reaction time.

  • Purification: Ensure that all unconjugated biotin is removed after the labeling reaction. Residual free biotin will compete with your biotinylated probe for binding to streptavidin.

  • Storage and Handling: Repeated freeze-thaw cycles can damage your biotinylated molecule. Aliquot your probe after preparation and store it at -80°C.

Data & Optimization Parameters

The following table summarizes key quantitative parameters that can be optimized to improve the outcome of this compound based experiments.

ParameterRecommended Range/ValuePurpose / NotesSource(s)
Streptavidin Concentration (ELISA) 0.01 µ g/well Reducing concentration from the common 0.5 µ g/well can significantly decrease non-specific serum binding.[12]
Buffer Salt Concentration (NaCl) 250 - 500 mMIncreases stringency of washes to reduce non-specific protein binding.[7]
Buffer Detergent (Tween-20) 0.005%Helps reduce non-specific binding. Higher concentrations (e.g., 0.05%) may have the opposite effect.[8]
Biotin for Cell Culture (Induction) 50 µMConcentration to add at the time of induction for in vivo biotinylation using the BirA system.[9]
BirA Enzyme Inhibitors >100 mM NaCl, >5% GlycerolThese common buffer components can inhibit BirA activity, leading to poor biotinylation. Substrates should ideally be in a simple buffer like 10 mM Tris-HCl.[9]

Experimental Protocols

Protocol: Generic Pull-Down Assay with a Biotinylated Probe

This protocol outlines a general workflow for capturing interacting proteins from a cell lysate using a biotinylated probe (e.g., biotinylated DNA, RNA, or small molecule) and streptavidin-coated magnetic beads.

Workflow for Biotin-Based Pull-Down Assay

pulldown_workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Washing & Analysis prep_lysate 1. Prepare Cell Lysate (with protease inhibitors) preclear 3. Pre-clear Lysate (incubate with bare beads) prep_lysate->preclear prep_beads 2. Prepare Streptavidin Beads (wash and equilibrate) prep_beads->preclear bind_probe 4. Bind Biotinylated Probe to Beads preclear->bind_probe bind_lysate 5. Incubate Probe-Bead Complex with Pre-cleared Lysate bind_probe->bind_lysate wash 6. Wash Beads Extensively (using stringent buffer) bind_lysate->wash elute 7. Elute Bound Proteins (e.g., with SDS buffer) wash->elute analyze 8. Analyze by SDS-PAGE, Western Blot, or Mass Spec elute->analyze

Caption: A typical experimental workflow for a biotin-based pull-down assay.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant.

  • Streptavidin Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer a required amount of bead slurry to a new tube. Place on a magnetic stand and discard the supernatant.

    • Wash the beads 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Pre-clearing the Lysate (Recommended):

    • Add a portion of the washed streptavidin beads (e.g., 20 µL) to your clarified cell lysate (e.g., 1 mg of total protein).

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic stand and transfer the supernatant (the pre-cleared lysate) to a new tube. This step removes proteins that non-specifically bind to the beads.[7]

  • Binding of Biotinylated Probe to Beads:

    • To a fresh aliquot of washed streptavidin beads, add your biotinylated probe.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the probe to bind to the beads.

    • Wash the beads 2-3 times to remove any unbound probe.

  • Protein Capture:

    • Add the pre-cleared lysate to the beads that are now coupled with your biotinylated probe.

    • Incubate for 1-3 hours (or overnight) at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads extensively (4-5 times) with a stringent wash buffer (e.g., high salt buffer). This step is critical for removing non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Coomassie staining, Western blotting, or mass spectrometry.

Biochemical Pathway

This compound is an intermediate in biotin metabolism. The core function of biotin in cells is to act as a CO2 carrier for a class of enzymes known as biotin-dependent carboxylases.[5][13]

General Mechanism of Biotin-Dependent Carboxylases

biotin_carboxylation cluster_reactants cluster_products BC Biotin Carboxylase (BC) Domain BCCP Biotin Carboxyl Carrier Protein (BCCP) BC->BCCP Biotin swings ADP ADP + Pi BC->ADP CO2 transferred to Biotin CT Carboxyltransferase (CT) Domain BCCP->CT CarboxySubstrate Carboxylated Substrate (e.g., Malonyl-CoA) CT->CarboxySubstrate CO2 transferred to Substrate ATP ATP + HCO3- ATP->BC Substrate Substrate (e.g., Acetyl-CoA) Substrate->CT

Caption: The two-step reaction mechanism of biotin-dependent carboxylases.

This mechanism involves two half-reactions catalyzed by different domains of the enzyme:

  • Biotin Carboxylase (BC) Domain: ATP and bicarbonate (HCO3-) are used to carboxylate the biotin molecule, which is covalently attached to the Biotin Carboxyl Carrier Protein (BCCP). This forms carboxybiotin.[14]

  • Carboxyltransferase (CT) Domain: The flexible BCCP domain swings the carboxybiotin to the CT active site. Here, the activated carboxyl group is transferred from biotin to a substrate, such as acetyl-CoA or propionyl-CoA.[5][15]

References

Technical Support Center: Enhancing Enzymatic Biotinyl-CoA Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of biotinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the overall enzymatic pathway for biotin (B1667282) synthesis?

The enzymatic synthesis of biotin is a multi-step process that begins with the formation of a pimelate (B1236862) moiety, which is then converted through a series of conserved enzymatic reactions to form the biotin rings. In E. coli, the pathway starts with pimeloyl-CoA, which is synthesized via a modified fatty acid synthesis pathway.[1][2] The core biotin synthesis pathway then proceeds through four key enzymatic steps catalyzed by BioF, BioA, BioD, and BioB to produce biotin.[3]

Q2: What is the role of BirA in relation to this compound?

BirA, also known as Biotin—[acetyl-CoA-carboxylase] ligase, is a bifunctional enzyme.[4][5] Its primary catalytic role is to covalently attach biotin to a specific lysine (B10760008) residue on an acceptor protein, such as the Biotin Carboxyl Carrier Protein (BCCP) subunit of Acetyl-CoA Carboxylase (ACC).[5] This process involves the activation of biotin to form a high-energy intermediate, biotinyl-5'-adenylate (biotinyl-5'-AMP).[5] While BirA does not directly synthesize free this compound, it plays a crucial role in the utilization of biotin by activating it.

Troubleshooting Low Yield

Q3: My biotin synthesis reaction has a low yield. What are the potential causes?

Low yields in biotin synthesis can stem from several factors:

  • Inefficient Pimeloyl-CoA Synthesis: The initial steps to produce pimeloyl-CoA are critical. If you are using a reconstituted fatty acid synthesis pathway, ensure all components (malonyl-CoA, NADPH, ACP, and enzymes like BioC and FabH in E. coli) are present in optimal concentrations and are active.[1]

  • Instability of Pathway Enzymes: Some enzymes in the biotin synthesis pathway, like BioB (biotin synthase), are known to be unstable and sensitive to oxygen.[1] It is crucial to handle these enzymes under appropriate conditions to maintain their activity.

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, and the concentration of substrates (e.g., L-alanine, ATP, SAM) can significantly impact the efficiency of the enzymatic cascade.[1]

  • Inhibitors: The presence of inhibitors for any of the pathway enzymes can reduce the overall yield.

Q4: I am seeing incomplete biotinylation of my target protein by BirA. How can I improve the efficiency?

Incomplete biotinylation is a common issue. Consider the following troubleshooting steps:

  • Optimize BirA to Substrate Ratio: The ratio of BirA to your target protein is crucial. An excess of BirA can be beneficial, but it's important to determine the optimal ratio empirically for your specific protein.

  • Check ATP Concentration: The activation of biotin by BirA is an ATP-dependent process.[5] Ensure that a sufficient concentration of fresh ATP is present in the reaction mixture.

  • Verify Buffer Composition: The presence of certain compounds in your buffer can inhibit BirA activity. It is advisable to perform the reaction in a compatible buffer or dialyze your protein into one.

  • Incubation Time and Temperature: While the reaction can proceed at room temperature, longer incubation times or incubation at 30°C may be necessary to achieve complete biotinylation.

  • Protein Folding and Tag Accessibility: The biotin acceptor tag on your target protein must be properly folded and accessible to BirA. If the tag is buried within the protein structure, biotinylation efficiency will be low.

Purification and Stability

Q5: What are the recommended methods for purifying enzymatically synthesized biotin and biotinylated proteins?

For biotinylated proteins, the strong and specific interaction between biotin and avidin (B1170675) or streptavidin is commonly exploited for purification. Affinity chromatography using streptavidin-agarose or similar resins is a highly effective method.[6] Elution can be achieved using an excess of free biotin.

For the purification of free biotin from a reaction mixture, techniques like ion-exchange chromatography can be employed.[1]

Q6: How should I store this compound and biotinylated proteins to ensure their stability?

This compound is susceptible to hydrolysis. It is recommended to store it at -80°C as a lyophilized powder or in a suitable buffer at a slightly acidic pH. Repeated freeze-thaw cycles should be avoided. Biotinylated proteins are generally stable when stored at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol.

Quantitative Data Summary

Table 1: Key Components and Conditions for In Vitro Dethiobiotin (DTB) Synthesis

ComponentRecommended Concentration/ConditionReference
Malonyl-CoASubstrate[1]
NADPHCofactor[1]
Acyl Carrier Protein (ACP)Required[1]
L-alanineSubstrate[1]
ATPRequired[1]
S-adenosyl-L-methionine (SAM)Required[1]
BioC, BioH, BioF, BioA, BioDEnzymes[1][3]
pH7.5[1]
Temperature37°C[1]

Table 2: Typical Reaction Conditions for BirA-mediated Protein Biotinylation

ComponentRecommended Concentration/ConditionReference
Target Protein with AviTagEmpirically determined-
BirA LigaseEmpirically determined ratio to target-
BiotinMolar excess to target protein-
ATP5-10 mM-
MgCl₂5-10 mM-
BufferBicine, pH 8.3 or Tris-HCl, pH 7.5-8.5-
TemperatureRoom Temperature to 30°C-
Incubation Time1 hour to overnight-

Experimental Protocols

Protocol 1: In Vitro Dethiobiotin (DTB) Synthesis Assay

This protocol is adapted from studies on the E. coli biotin synthesis pathway.[1]

  • Prepare a cell-free extract from an E. coli strain expressing the necessary biotin synthesis enzymes (BioF, BioA, BioD). The extract should be dialyzed to remove small molecules.

  • Set up the reaction mixture in a total volume of 100 µL containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.5 mM ATP

    • 0.5 mM S-adenosyl-L-methionine (SAM)

    • 1 mM L-alanine

    • 0.5 mM Malonyl-CoA

    • 0.2 mM NADPH

    • 10 µM Acyl Carrier Protein (ACP)

    • Purified BioC and BioH enzymes (if not present in the extract)

    • Cell-free extract containing BioF, BioA, and BioD

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Analyze the product (DTB) formation using a bioassay with a DTB-auxotrophic E. coli strain or by LC-MS.[1]

Protocol 2: BirA-Mediated Protein Biotinylation
  • Prepare the reaction mixture in a suitable buffer (e.g., 50 mM Bicine, pH 8.3).

  • Add the components in the following order:

    • Purified target protein containing an AviTag sequence (final concentration typically 1-5 mg/mL).

    • Biotin to a final concentration of 50-100 µM.

    • ATP and MgCl₂ to a final concentration of 10 mM each.

    • BirA ligase. The optimal amount should be determined empirically, but a starting point is a 1:20 to 1:50 molar ratio of BirA to the target protein.

  • Incubate the reaction at 30°C for 1 hour or at room temperature for 2-4 hours. For sensitive proteins, the reaction can be performed overnight at 4°C.

  • Assess the biotinylation efficiency using methods such as a streptavidin-gel shift assay, Western blot with streptavidin-HRP, or mass spectrometry.

Visualizations

Biotin_Synthesis_Pathway cluster_pimeloyl_synthesis Pimeloyl-CoA Synthesis (E. coli) cluster_biotin_ring_synthesis Biotin Ring Assembly Malonyl_CoA Malonyl-CoA Pimeloyl_ACP Pimeloyl-ACP Malonyl_CoA->Pimeloyl_ACP Fatty Acid Synthesis Pathway (BioC, FabH, etc.) Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_ACP->Pimeloyl_CoA Thioesterase KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: Overview of the E. coli biotin synthesis pathway.

BirA_Mechanism BirA BirA Enzyme Biotinyl_AMP Biotinyl-5'-AMP (Activated Intermediate) BirA->Biotinyl_AMP Step 1: Activation Biotin Biotin Biotin->Biotinyl_AMP ATP ATP ATP->Biotinyl_AMP Holo_protein Holo-protein (Biotinylated) Biotinyl_AMP->Holo_protein Step 2: Transfer PPi PPi Biotinyl_AMP->PPi Apo_protein Apo-protein (with AviTag) Apo_protein->Holo_protein AMP AMP Holo_protein->AMP

Caption: Two-step mechanism of BirA-catalyzed protein biotinylation.

Troubleshooting_Low_Yield cluster_enzyme_issues Enzyme-Related Issues cluster_reaction_conditions Reaction Condition Issues Low_Yield Low Biotinylation Yield Inactive_BirA Inactive BirA Low_Yield->Inactive_BirA Check enzyme storage and handling Insufficient_BirA Insufficient BirA Low_Yield->Insufficient_BirA Optimize BirA:substrate ratio Inaccessible_Tag Inaccessible AviTag Low_Yield->Inaccessible_Tag Check protein folding and tag location Low_ATP Low ATP Concentration Low_Yield->Low_ATP Use fresh, sufficient ATP Inhibitory_Buffer Inhibitory Buffer Components Low_Yield->Inhibitory_Buffer Buffer exchange or dialysis Suboptimal_Time_Temp Suboptimal Time/Temperature Low_Yield->Suboptimal_Time_Temp Increase incubation time or adjust temperature

Caption: Troubleshooting logic for low biotinylation yield.

References

Technical Support Center: Troubleshooting High Background in Biotinyl-CoA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to high background in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during this compound labeling experiments that can lead to high background, providing explanations and actionable troubleshooting steps.

1. Why am I seeing multiple non-specific bands in my Western blot after this compound labeling and streptavidin detection?

High background with multiple non-specific bands is a frequent issue. The primary causes are often endogenous biotinylated proteins within your sample or non-specific binding of the streptavidin conjugate.

Troubleshooting Steps:

  • Endogenous Biotin (B1667282) Blocking: All living cells contain biotin, which can lead to high background when using streptavidin-based detection systems.[1] It is crucial to perform an endogenous biotin blocking step before incubating with your biotinylated probe.[1]

    • Protocol: First, incubate your sample with an excess of streptavidin to bind to all endogenous biotin. After washing, add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin.[1]

  • Include Proper Controls: To determine if the bands are due to endogenous biotin, run a control lane on your Western blot that includes only the streptavidin probe without the biotinylated primary antibody or probe.[2][3] This will reveal all endogenously biotinylated proteins.

  • Optimize Blocking Buffers: Avoid using blocking buffers containing fetal bovine serum (FBS) or nonfat dry milk after the initial blocking step, as they can contain residual biotin.[4] A good alternative is Bovine Serum Albumin (BSA) Fraction V at a concentration of 0.1%–2.0%.[4]

  • Alternative Detection Systems: If endogenous biotin remains a significant problem, consider using an alternative labeling system, such as DIG (digoxigenin) labeling with detection by anti-DIG antibodies.[2][3]

2. My pull-down assay results in a high number of non-specifically bound proteins. How can I increase the specificity?

Non-specific binding to beads and between proteins is a common challenge in pull-down assays. Optimizing your washing steps and blocking procedures is key to reducing this background.

Troubleshooting Steps:

  • Increase Wash Stringency: Enhance the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., 0.1% to 1% Tween-20 or NP-40). Perform multiple, thorough washes.[5][6]

  • Pre-clear Lysate: Before adding your biotinylated probe, incubate your cell lysate with streptavidin beads to remove proteins that non-specifically bind to the beads.

  • Block Beads: Prior to adding the biotinylated probe, block the streptavidin beads with a protein solution like BSA or yeast tRNA to saturate non-specific binding sites on the beads themselves.[6][7]

  • Optimize Incubation Times: Reduce the incubation time of your lysate with the beads to minimize the opportunity for weak, non-specific interactions to occur.

  • Use a Different Biotin Linker: The length and composition of the spacer arm on the this compound can influence non-specific binding.[4] Consider trying a reagent with a different linker.

3. I suspect my biotinylation reaction is inefficient, leading to a low signal-to-noise ratio. How can I confirm and improve the labeling?

Inconsistent or inefficient biotinylation can result in weak signals that are difficult to distinguish from background.

Troubleshooting Steps:

  • Confirm Biotinylation: Before proceeding with downstream applications, confirm the success of your biotinylation reaction. This can be done by running a small fraction of your labeled protein on a gel and detecting it with streptavidin-HRP.[8]

  • Optimize Molar Ratio: The molar ratio of this compound to your protein of interest is critical. A 20:1 molar ratio of biotin to antibody is a common starting point, but this may need to be optimized for your specific protein.[5]

  • Check Reagent Quality: Ensure your this compound reagent has been stored correctly and has not expired. It is advisable to prepare fresh stock solutions of biotinylation reagents just before use.[8]

  • Control Protein Concentration: For efficient labeling, the concentration of the protein to be labeled should ideally be greater than 1 mg/mL.[8]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for key steps in this compound labeling experiments. These should be optimized for your specific system.

Table 1: Recommended Reagent Concentrations for Endogenous Biotin Blocking

ReagentConcentrationIncubation Time
Streptavidin0.1 mg/mL (~1.7 µM)15 minutes
Free Biotin0.5 mg/mL (~2 mM)30-60 minutes

Data adapted from Thermo Fisher Scientific technical documentation.[1]

Table 2: Typical Buffer Compositions for Pull-Down Assays

Buffer TypeComponentsPurpose
Lysis Buffer50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, Protease InhibitorsCell lysis and protein extraction
Wash Buffer (Low Stringency)50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20Initial washes to remove unbound proteins
Wash Buffer (High Stringency)50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.5% Tween-20Removal of non-specifically bound proteins
Elution Buffer2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTTElution of specifically bound proteins

These are example compositions and should be optimized for your specific protein interactions.[6][9]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking in Western Blots

  • After transferring your proteins to a PVDF or nitrocellulose membrane, block the membrane as you normally would (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[8]

  • Prepare a solution of 0.1 mg/mL streptavidin in your wash buffer (e.g., TBST).

  • Incubate the membrane in the streptavidin solution for 15 minutes at room temperature.[1]

  • Wash the membrane three times for 10 minutes each with wash buffer.[1]

  • Prepare a solution of 0.5 mg/mL free biotin in your wash buffer.

  • Incubate the membrane in the free biotin solution for 30-60 minutes at room temperature.[1]

  • Wash the membrane three times for 10 minutes each with wash buffer.[1]

  • Proceed with your standard protocol for incubation with your biotinylated primary antibody or probe.

Protocol 2: Optimized Pull-Down Assay with Biotinylated Probes

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads twice by rotating for 5 minutes at room temperature.[6]

  • Bead Blocking: Block the beads by incubating them with a solution of yeast tRNA or BSA in lysis buffer for 1 hour at room temperature with rotation.[6][7]

  • Bead Loading: Incubate the blocked beads with your biotinylated RNA or protein probe for 1 hour at room temperature with rotation. Wash the beads twice with lysis buffer to remove the unbound probe.[6]

  • Protein Binding: Add your cell lysate to the bead-probe mixture and incubate for 1-2 hours at 4°C with rotation.

  • Washing: Wash the beads extensively to remove non-specific binders. Start with several washes in a low-stringency wash buffer, followed by washes in a high-stringency wash buffer.[6]

  • Elution: Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., a high-salt solution or SDS-containing buffer).[6][7]

  • Analyze the eluted proteins by Western blot or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis cell_lysate Cell Lysate Preparation biotinyl_coa This compound Labeling of Protein cell_lysate->biotinyl_coa Labeling Reaction streptavidin_beads Streptavidin Bead Incubation biotinyl_coa->streptavidin_beads Binding washing Washing Steps streptavidin_beads->washing Remove Non-specific Binders elution Elution washing->elution Isolate Specific Binders western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Caption: Experimental workflow for this compound labeling and pull-down.

troubleshooting_tree cluster_western Western Blot Issues cluster_pulldown Pull-Down Issues start High Background Observed wb_issue Multiple Non-specific Bands? start->wb_issue Check Blot pd_issue High Non-specific Binding? start->pd_issue Check Pull-Down endogenous_biotin Endogenous Biotin? wb_issue->endogenous_biotin Yes block_endogenous Block Endogenous Biotin endogenous_biotin->block_endogenous Yes optimize_blocking Optimize Blocking Buffer endogenous_biotin->optimize_blocking No wash_stringency Increase Wash Stringency pd_issue->wash_stringency Yes preclear_lysate Pre-clear Lysate wash_stringency->preclear_lysate block_beads Block Beads preclear_lysate->block_beads

Caption: Troubleshooting decision tree for high background issues.

References

Technical Support Center: Troubleshooting Biotinyl-CoA Detection on Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA detection on Western blots. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind detecting this compound on a Western blot?

A1: The detection of this compound on a Western blot leverages the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin.[1] Proteins that have been biotinylated (either endogenously or through experimental labeling) are first separated by size via SDS-PAGE and then transferred to a membrane. The membrane is subsequently incubated with a streptavidin conjugate, typically horseradish peroxidase (HRP), which binds to the biotinylated proteins.[1] A chemiluminescent substrate is then added, which reacts with HRP to produce a signal that can be detected on X-ray film or by a digital imager.[1]

Q2: Why am I seeing high background on my Western blot for biotinylated proteins?

A2: High background in biotin detection on Western blots is a common issue and can be caused by several factors:

  • Endogenous Biotin: Many cells and tissues, particularly the liver, kidney, and adipose tissue, contain naturally biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin, leading to background bands.[2][3]

  • Inappropriate Blocking Agent: Using non-fat dry milk as a blocking agent is a frequent cause of high background in this application. Milk contains endogenous biotin, which can bind to the streptavidin-HRP conjugate, leading to a general high background.[4][5][6][7][8] It is recommended to use Bovine Serum Albumin (BSA) instead.[4][7][9]

  • Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific binding of the streptavidin-HRP conjugate.[5][6][9]

  • High Concentration of Streptavidin-HRP: Using too high a concentration of the streptavidin-HRP conjugate can increase non-specific binding and background.[4][6]

  • Inadequate Washing: Insufficient washing between incubation steps can leave unbound streptavidin-HRP on the membrane, contributing to background signal.[6]

Q3: I am not getting any signal on my Western blot. What could be the problem?

A3: A complete lack of signal can be frustrating. Here are some potential causes:

  • Low Abundance of Biotinylated Protein: The target protein may be present at very low levels in your sample.[10][11]

  • Inefficient Biotinylation: If you are performing an in vitro biotinylation reaction, the efficiency of the labeling may be low.

  • Ineffective Transfer: The transfer of proteins from the gel to the membrane may have been inefficient, especially for high or low molecular weight proteins.[11][12]

  • Inactive Streptavidin-HRP or Substrate: The streptavidin-HRP conjugate or the chemiluminescent substrate may have lost activity due to improper storage or being past its expiration date.[4]

  • Presence of Sodium Azide (B81097): Sodium azide is an inhibitor of HRP and should not be present in any buffers used with HRP-conjugated streptavidin.[12][13]

Q4: Can I reuse my diluted streptavidin-HRP solution?

A4: It is not recommended to reuse diluted streptavidin-HRP solutions. The conjugate is less stable once diluted, and the dilution buffer can be prone to microbial contamination, both of which can lead to a loss of activity and inconsistent results.[10] It is best practice to prepare fresh dilutions for each experiment.[10]

Troubleshooting Guides

Problem 1: High Background

High background can obscure the specific signal of your biotinylated protein of interest. Follow these steps to diagnose and resolve the issue.

high_background start High Background Observed check_blocking Check Blocking Agent: Are you using non-fat milk? start->check_blocking switch_to_bsa Switch to 3-5% BSA in TBST for blocking. check_blocking->switch_to_bsa Yes check_endogenous Problem Persists: Suspect Endogenous Biotin check_blocking->check_endogenous No switch_to_bsa->check_endogenous block_endogenous Perform Endogenous Biotin Blocking Protocol. check_endogenous->block_endogenous optimize_streptavidin Optimize Streptavidin-HRP Concentration (Titrate). block_endogenous->optimize_streptavidin increase_washes Increase Wash Steps (e.g., 4-5 times for 5 min each). optimize_streptavidin->increase_washes final_check Review Protocol for Contamination/Reagent Issues. increase_washes->final_check end Problem Resolved final_check->end

Caption: Troubleshooting workflow for high background.

Potential Cause Recommended Solution
Use of Non-Fat Milk for Blocking Milk contains biotin and should be avoided.[4][5][6][7][8] Switch to a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4][7][9]
Endogenous Biotinylated Proteins Tissues like the liver and kidney have high levels of endogenous biotin.[2][3] Perform an endogenous biotin blocking step after protein transfer and before the main blocking step. (See Protocol 2).
Insufficient Blocking Increase the blocking time to 2 hours at room temperature or overnight at 4°C.[5][6] Ensure the membrane is fully submerged and agitated during blocking.[6]
Streptavidin-HRP Concentration Too High Titrate the streptavidin-HRP conjugate to determine the optimal concentration. Start with a higher dilution than recommended by the manufacturer.[4][6]
Inadequate Washing Increase the number and duration of wash steps after streptavidin-HRP incubation. For example, perform 4-5 washes of 5 minutes each with gentle agitation.[6]
Problem 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from sample preparation to detection reagents.

no_signal start Weak or No Signal check_transfer Check Protein Transfer: Stain membrane with Ponceau S. start->check_transfer transfer_ok Transfer OK check_transfer->transfer_ok Yes transfer_bad Poor Transfer: Optimize transfer conditions. check_transfer->transfer_bad No check_reagents Check Reagents: Are Streptavidin-HRP and substrate active? transfer_ok->check_reagents dot_blot_test Perform Dot Blot with biotinylated control. check_reagents->dot_blot_test reagents_ok Reagents OK dot_blot_test->reagents_ok Signal Present reagents_bad Reagents Inactive: Replace with fresh stock. dot_blot_test->reagents_bad No Signal increase_protein Increase Protein Load or enrich for target. reagents_ok->increase_protein increase_streptavidin Decrease Streptavidin-HRP Dilution (Increase Concentration). increase_protein->increase_streptavidin increase_exposure Increase Exposure Time. increase_streptavidin->increase_exposure end Problem Resolved increase_exposure->end

Caption: Troubleshooting workflow for weak or no signal.

Potential Cause Recommended Solution
Low Protein Abundance Increase the amount of total protein loaded per well (e.g., 30-50 µg).[14] If the target is known to be of low abundance, consider enriching the sample through immunoprecipitation.[11][12]
Inefficient Protein Transfer After transfer, stain the membrane with Ponceau S to visualize total protein and confirm successful transfer from the gel.[11][13] Optimize transfer time and voltage, especially for very large or small proteins.[13]
Inactive Reagents Ensure that the streptavidin-HRP conjugate and the chemiluminescent substrate are within their expiration dates and have been stored correctly.[4] Test the activity of the detection reagents using a dot blot with a known biotinylated protein control (See Protocol 3).[11][12][13]
Suboptimal Streptavidin-HRP Concentration If the signal is weak, decrease the dilution of the streptavidin-HRP conjugate (i.e., increase its concentration).[12]
Insufficient Exposure Increase the exposure time when detecting the chemiluminescent signal.[4][12]
Sodium Azide Contamination Ensure that none of the buffers (e.g., wash buffer, antibody diluent) contain sodium azide, as it irreversibly inhibits HRP.[12][13]

Experimental Protocols

Protocol 1: Western Blotting for Biotinylated Proteins

This protocol outlines the key steps for detecting biotinylated proteins using streptavidin-HRP.

western_blot_workflow cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Detection sds_page 1. SDS-PAGE Separation transfer 2. Protein Transfer to PVDF/NC Membrane sds_page->transfer endogenous_block 3. (Optional) Endogenous Biotin Blocking transfer->endogenous_block blocking 4. Blocking with 3-5% BSA in TBST endogenous_block->blocking strep_hrp 5. Incubate with Streptavidin-HRP blocking->strep_hrp wash 6. Wash Membrane strep_hrp->wash ecl 7. Add ECL Substrate wash->ecl detect 8. Signal Detection ecl->detect

Caption: Standard workflow for Western blot detection of biotinylated proteins.

  • Protein Separation: Separate protein samples by SDS-PAGE according to standard procedures.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Endogenous Biotin Blocking (Optional but Recommended): If high background is expected, perform the endogenous biotin blocking protocol (see Protocol 2).

  • Blocking: Block the membrane for 1-2 hours at room temperature or overnight at 4°C with 3-5% BSA in TBST with gentle agitation.[6] Do not use milk. [4][7]

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in 3-5% BSA in TBST. Typical starting dilutions range from 1:10,000 to 1:50,000, but should be optimized.[1] Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.[15]

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[15]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Signal Acquisition: Expose the membrane to X-ray film or a digital imaging system to capture the chemiluminescent signal.

Protocol 2: Endogenous Biotin Blocking

This procedure should be performed after protein transfer and before the standard blocking step to minimize background from naturally biotinylated proteins.[2][3][16]

  • Initial Wash: After transferring proteins to the membrane, wash it three times for 10 minutes each with a suitable wash buffer (e.g., TBST).[2]

  • Streptavidin Incubation: Incubate the membrane in a solution of 0.1 mg/mL streptavidin in wash buffer for 15 minutes at room temperature.[2] This step saturates the endogenous biotin on the membrane.

  • Wash: Wash the membrane three times for 10 minutes each with wash buffer.[2]

  • Biotin Incubation: Incubate the membrane in a solution of 0.5 mg/mL free D-Biotin in wash buffer for 30-60 minutes at room temperature.[2] This step blocks the remaining biotin-binding sites on the streptavidin that was added in step 2.

  • Final Wash: Wash the membrane three times for 10 minutes each with wash buffer.[2]

  • Proceed to Standard Blocking: Continue with the standard Western blot protocol, beginning with the BSA blocking step (Protocol 1, Step 4).

Protocol 3: Dot Blot for Reagent Activity Troubleshooting

A dot blot is a simple way to confirm the activity of your streptavidin-HRP and ECL substrate without running a full Western blot.[14][17][18]

  • Prepare a Control: Prepare a small amount of a known biotinylated protein or a biotinylated antibody as a positive control.

  • Spot onto Membrane: Cut a small piece of nitrocellulose or PVDF membrane. Directly spot 1-2 µL of the positive control onto the membrane. Allow the spot to dry completely.[14][18]

  • Blocking: Block the membrane in 3-5% BSA in TBST for 1 hour at room temperature.[17]

  • Streptavidin-HRP Incubation: Incubate the membrane in your working dilution of streptavidin-HRP for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Add your ECL substrate and immediately check for a signal. A strong signal on the spot confirms that your streptavidin-HRP and substrate are active.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for key steps in the protocol. Note that these are starting points and should be optimized for your specific experiment.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Starting Concentration/DilutionBuffer
Blocking Agent 3-5% (w/v) Bovine Serum Albumin (BSA)TBST
Streptavidin-HRP 1:10,000 to 1:50,0003-5% BSA in TBST
Endogenous Biotin Blocking: Streptavidin 0.1 mg/mLTBST
Endogenous Biotin Blocking: Free Biotin 0.5 mg/mLTBST

Table 2: Recommended Incubation Times

StepDurationTemperature
Blocking 1-2 hours or OvernightRoom Temperature or 4°C
Streptavidin-HRP Incubation 1 hourRoom Temperature
Washing Steps 3-5 times, 5-10 minutes eachRoom Temperature
Endogenous Biotin Blocking: Streptavidin 15 minutesRoom Temperature
Endogenous Biotin Blocking: Free Biotin 30-60 minutesRoom Temperature

References

Technical Support Center: Optimization of Lysis Buffers for Biotinyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of lysis buffers for the accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when preparing a lysis buffer for this compound extraction?

A1: The most critical factor is the preservation of the thioester bond in this compound, which is susceptible to hydrolysis. This is primarily achieved by maintaining a low pH during and after cell lysis. Acidic conditions, typically using trichloroacetic acid (TCA) or sulfosalicylic acid (SSA), are commonly employed to precipitate proteins and inactivate enzymes that could degrade this compound.[1][2]

Q2: Which type of detergent is recommended for lysing cells in this compound experiments?

A2: For experiments where downstream analysis is compatible with detergents, non-ionic or zwitterionic detergents are generally preferred over ionic detergents. Non-ionic detergents like Triton X-100 are milder and less likely to denature proteins that might be important for the experimental context, while zwitterionic detergents like CHAPS can be more effective at solubilizing membrane proteins.[3][4][5] However, for quantitative analysis of this compound by mass spectrometry, detergent-free acidic extraction is often the method of choice to minimize interference.[1][2]

Q3: Should I use protease and phosphatase inhibitors in my lysis buffer?

A3: Yes, it is highly recommended to include protease and phosphatase inhibitor cocktails in your lysis buffer, especially if you are interested in correlating this compound levels with the activity or abundance of specific proteins.[6][7][8] These inhibitors prevent the degradation and dephosphorylation of proteins upon cell lysis. For mass spectrometry applications, it is advisable to use inhibitor cocktails that are certified as mass spectrometry-compatible to avoid interference with your analysis.[7][9]

Q4: How should I store my cell lysates to ensure the stability of this compound?

A4: For short-term storage, keep the lysates on ice at all times. For long-term storage, flash-freeze the lysates in liquid nitrogen and store them at -80°C. It is crucial to minimize freeze-thaw cycles, as these can lead to the degradation of acyl-CoAs.[10][11][12] Aliquoting the lysate into smaller, single-use volumes before freezing is a good practice.

Q5: My this compound measurements are inconsistent. What could be the cause?

A5: Inconsistent measurements can arise from several factors, including incomplete cell lysis, degradation of this compound during sample preparation, inefficient extraction, or variability in derivatization if used. Ensure that your lysis method is robust and reproducible. Always work quickly and on ice to minimize enzymatic activity. For troubleshooting inconsistent results, refer to the detailed troubleshooting guide below.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Recommended Action
Incomplete Cell Lysis Ensure the chosen lysis method is appropriate for your cell type. For adherent cells, ensure complete scraping. For tougher cells or tissues, consider mechanical disruption methods like sonication or bead beating in addition to detergent-based or acidic lysis.[6] Optimize the duration and intensity of the lysis procedure.
Degradation of this compound Work quickly and keep samples on ice or at 4°C throughout the procedure. Use freshly prepared lysis buffer with protease and phosphatase inhibitors. Immediately process or flash-freeze lysates after preparation. Avoid repeated freeze-thaw cycles.[10][11][12]
Inefficient Extraction For LC-MS/MS analysis, acidic precipitation with 5-10% TCA or 2.5-5% SSA is effective for short-chain acyl-CoAs.[1][2][13] If using a detergent-based lysis, ensure the detergent concentration is optimal for your cell density.
Suboptimal pH of Lysis Buffer For optimal stability of the thioester bond, maintain a pH below 7.0. Acidic extraction methods inherently provide a low pH environment.[14][15]
High Variability in Measurements
Potential Cause Recommended Action
Inconsistent Sample Handling Standardize all steps of the protocol, from cell harvesting to final analysis. Ensure consistent timing for each step, especially incubation times with lysis buffer.
Precipitate Formation During Storage If using a buffer with detergents, some components may precipitate at low temperatures. Centrifuge the lysate before use to remove any precipitates.
Interference from Lysis Buffer Components If using mass spectrometry, ensure that your lysis buffer components, including detergents and inhibitors, are compatible with your analytical method. Some detergents and inhibitors can suppress ionization or create adducts.[7][9]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards or derivatization reagents.

Experimental Protocols

Protocol 1: Acidic Extraction of this compound from Mammalian Cells for LC-MS/MS Analysis

This protocol is adapted from methods for short-chain acyl-CoA quantification.[1][2]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Sulfosalicylic Acid (SSA), ice-cold

  • Internal standard solution (e.g., ¹³C-labeled this compound or another short-chain acyl-CoA not present in the sample)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 17,000 x g at 4°C

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA or 5% SSA directly to the dish.

  • Immediately scrape the cells and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Spike the lysate with the internal standard solution.

  • Vortex briefly and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for LC-MS/MS analysis. If using TCA, a solid-phase extraction (SPE) step may be necessary to remove the TCA prior to injection. SSA is generally compatible with direct injection.[1]

Protocol 2: Detergent-Based Lysis for General this compound Experiments

This protocol is a general starting point and may require optimization for specific cell types and downstream applications.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or 1% CHAPS)

  • Protease Inhibitor Cocktail (mass spectrometry compatible if needed)

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • 1.5 mL microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Prepare the complete lysis buffer by adding protease and phosphatase inhibitors immediately before use. Keep the buffer on ice.

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube for immediate analysis or flash-freeze for storage at -80°C.

Visualizations

Lysis_Workflow_Optimization start Start: Cell Culture harvest Harvest Cells start->harvest lysis Cell Lysis Method harvest->lysis acidic Acidic Precipitation (TCA/SSA) lysis->acidic Optimal for LC-MS detergent Detergent-Based (e.g., RIPA, Triton X-100) lysis->detergent General Purpose mechanical Mechanical Disruption (Sonication, Bead Beating) lysis->mechanical For Tough Cells extraction Extraction of This compound acidic->extraction detergent->extraction mechanical->extraction analysis Quantification (e.g., LC-MS/MS) extraction->analysis end End: Data Interpretation analysis->end

Caption: Workflow for optimizing cell lysis for this compound experiments.

Troubleshooting_Logic start Inconsistent/ Low this compound Signal check_lysis Review Lysis Protocol start->check_lysis check_handling Review Sample Handling start->check_handling check_analysis Review Analytical Method start->check_analysis lysis_incomplete Incomplete Lysis? check_lysis->lysis_incomplete Efficiency lysis_degradation Degradation during Lysis? check_lysis->lysis_degradation Stability handling_temp Temperature Control? check_handling->handling_temp Temperature handling_freeze_thaw Freeze-Thaw Cycles? check_handling->handling_freeze_thaw Storage analysis_interference Buffer Interference? check_analysis->analysis_interference Compatibility solution_lysis Optimize Lysis Method (e.g., mechanical disruption) lysis_incomplete->solution_lysis solution_inhibitors Add/Check Inhibitors, Work on Ice lysis_degradation->solution_inhibitors handling_temp->solution_inhibitors solution_aliquot Aliquot Samples Before Freezing handling_freeze_thaw->solution_aliquot solution_buffer_comp Use MS-Compatible Reagents analysis_interference->solution_buffer_comp

Caption: Troubleshooting logic for low or inconsistent this compound signals.

References

minimizing biotinyl-CoA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of biotinyl-CoA. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize degradation and ensure accurate quantification of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is susceptible to both enzymatic and chemical degradation. The primary culprits are:

  • Thioesterases: These enzymes are abundant in cells and rapidly hydrolyze the thioester bond linking biotin (B1667282) to Coenzyme A.[1][2][3]

  • Chemical Instability: The thioester bond is prone to hydrolysis, especially under alkaline pH conditions. Elevated temperatures also accelerate degradation.[4]

  • Oxidation: Although a lesser concern than hydrolysis, the thiol group in Coenzyme A can be susceptible to oxidation.

Q2: Why is rapid quenching of metabolic activity crucial?

A2: Cellular enzymes, particularly thioesterases, remain active after cell lysis and can quickly degrade this compound.[1][3] It is essential to halt all metabolic activity instantly to preserve the in vivo concentrations of this compound. This is typically achieved by flash-freezing the sample in liquid nitrogen or by using a pre-chilled quenching solution.

Q3: What is the best way to store samples and extracts containing this compound?

A3: For long-term stability, extracts should be stored as dry pellets at -80°C.[5] Reconstitute the sample in a suitable buffer just before analysis. Avoid repeated freeze-thaw cycles, as they can lead to significant degradation of acyl-CoA species.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis

Possible CauseRecommended Solution
Sample Degradation Ensure metabolic activity was quenched instantly (e.g., flash-freezing in liquid nitrogen). Keep samples on ice or at 4°C throughout the entire preparation process. Store final extracts as dry pellets at -80°C and reconstitute just prior to analysis.[5]
Inefficient Extraction The choice of extraction solvent is critical. For broad coverage of acyl-CoAs, an 80% methanol (B129727) solution often yields high mass spectrometry intensities.[4][6] Strong acids like formic acid in the primary extraction solvent can lead to poor recovery.[4] For deproteinization, 5-sulfosalicylic acid (SSA) may be more effective than trichloroacetic acid (TCA) for retaining short-chain species like this compound.[5]
Poor Recovery from Solid-Phase Extraction (SPE) SPE can lead to the loss of hydrophilic, short-chain acyl-CoAs.[5][7] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[5] If SPE is necessary, ensure the cartridge type and elution method are optimized for this compound.
Analyte Loss on Surfaces The phosphate (B84403) groups on this compound can adhere to plastic and glass surfaces. Use low-binding microcentrifuge tubes and pipette tips to minimize this effect.
Ion Suppression in Mass Spectrometry Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Optimize chromatographic separation to resolve this compound from interfering species. Ensure that the neutralization of acidic extracts is complete and does not introduce a high concentration of salts.

Issue 2: High Variability Between Replicate Samples

Possible CauseRecommended Solution
Inconsistent Quenching Ensure that the time between sample harvesting and quenching is minimal and consistent across all samples. The quenching process itself should be standardized.
Incomplete Protein Precipitation If using acid precipitation, ensure the acid concentration is sufficient and the incubation time is adequate for complete protein removal. Incomplete precipitation can lead to enzymatic degradation in the final extract.
Variable Extraction Efficiency Ensure thorough homogenization and vortexing at each step of the extraction process to maximize the recovery of this compound from the cellular matrix. The use of an internal standard is highly recommended to correct for variability in extraction efficiency.[5]
Precipitation after Neutralization When neutralizing acidic extracts (e.g., perchloric acid with potassium carbonate), potassium perchlorate (B79767) can precipitate. Ensure complete removal of this precipitate by centrifugation before transferring the supernatant for analysis.[8]

Data Summary Tables

Table 1: Stability of Acyl-CoA Standards in Different Solvents

This table summarizes the stability of various acyl-CoA standards when stored in different solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of mass spectrometry signal intensity. Lower CV values indicate higher stability.

Acyl-CoA StandardSolvent: 50% Methanol / 50mM Ammonium (B1175870) Acetate (B1210297) (pH 6.8) - CV (%)Solvent: 50% Methanol / 50mM Ammonium Acetate (pH 4.0) - CV (%)Solvent: Water - CV (%)
Acetyl-CoA3.810.218.5
Propionyl-CoA4.19.815.6
Malonyl-CoA5.212.522.1
Succinyl-CoA4.511.319.8
HMG-CoA6.014.125.3
Palmitoyl-CoA7.215.828.9

Data synthesized from findings reported in scientific literature, indicating that a neutral to slightly acidic buffered organic solvent provides the best stability for acyl-CoAs.[4][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of short-chain acyl-CoAs, including this compound, from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching/Extraction Solution: 80% Methanol (LC-MS grade) in water, pre-chilled to -80°C

  • Internal Standard (e.g., ¹³C-labeled this compound or a non-native odd-chain acyl-CoA like heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • After the final PBS wash, add 1 mL of -80°C Quenching/Extraction Solution containing the internal standard directly to the cell plate (for adherent cells) or resuspend the cell pellet (for suspension cells).

    • For adherent cells, use a cell scraper to scrape the cells into the solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization and Protein Precipitation:

    • Vortex the tube vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Drying:

    • Dry the extract completely using a vacuum concentrator or a stream of nitrogen. This is the ideal stage for storage.

  • Sample Reconstitution:

    • Just prior to LC-MS analysis, reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent. A solution of 50% methanol in 50 mM ammonium acetate (pH 6.8) is a common choice for good stability and compatibility with reversed-phase chromatography.[4][9]

Protocol 2: Neutralization of Perchloric Acid Extracts

This protocol is for samples extracted using perchloric acid (PCA), a common method for deproteinization.

Materials:

  • Perchloric Acid (PCA) extract containing this compound

  • Neutralizing Buffer: 2M Potassium Bicarbonate (KHCO₃) or a solution of 2M KOH, 150 mM Hepes, 10 mM KCl.[10]

  • pH indicator strips

  • Microcentrifuge

Procedure:

  • Place the PCA extract supernatant in a microcentrifuge tube on ice.

  • Slowly add the Neutralizing Buffer dropwise while gently vortexing. Carbon dioxide will be produced, so add the buffer slowly to avoid foaming over.

  • Periodically check the pH of the solution using a pH indicator strip. Continue adding the neutralizing buffer until the pH is between 6.0 and 7.0.[10]

  • A white precipitate of potassium perchlorate (KClO₄) will form. Incubate the neutralized extract on ice for 15-30 minutes to ensure complete precipitation.

  • Centrifuge at high speed (>15,000 x g) for 10 minutes at 4°C to pellet the KClO₄ precipitate.[8]

  • Carefully transfer the supernatant to a new, clean tube for analysis or storage.

Mandatory Visualizations

experimental_workflow cluster_harvest Cell Harvesting cluster_quench Metabolic Quenching cluster_extract Extraction & Clarification cluster_process Sample Processing cluster_analysis Analysis harvest 1. Harvest & Wash Cells (Ice-Cold PBS) quench 2. Quench Metabolism (-80°C 80% Methanol) harvest->quench Immediate extract 3. Homogenize & Precipitate Protein quench->extract centrifuge 4. Centrifuge (16,000 x g, 4°C) extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Dry Extract (Store at -80°C) supernatant->dry reconstitute 7. Reconstitute in Buffer dry->reconstitute Prior to analysis lcms 8. LC-MS/MS Analysis reconstitute->lcms degradation_pathways BiotinylCoA This compound Degradation Degradation Products (Biotin + CoA) BiotinylCoA->Degradation Enzymatic BiotinylCoA->Degradation Chemical Thioesterase Thioesterase Activity Thioesterase->BiotinylCoA HighpH Alkaline Hydrolysis (pH > 7.5) HighpH->BiotinylCoA HighTemp Thermal Degradation (Temp > 4°C) HighTemp->BiotinylCoA troubleshooting_flowchart start Low this compound Signal? check_quench Was quenching immediate? start->check_quench Yes check_storage Were samples kept cold (<4°C)? check_quench->check_storage Yes solution1 Improve quenching protocol. Flash freeze. check_quench->solution1 No check_extraction Is extraction protocol optimal? check_storage->check_extraction Yes solution2 Maintain cold chain. Avoid freeze-thaw. check_storage->solution2 No check_ms Check MS for ion suppression check_extraction->check_ms Yes solution3 Use 80% MeOH or SSA. Consider no-SPE method. check_extraction->solution3 No solution4 Optimize chromatography. Improve sample cleanup. check_ms->solution4

References

Technical Support Center: Strategies to Increase the Specificity of Biotinyl-CoA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major sources of non-specific binding in this compound probe experiments?

A1: Non-specific binding in this compound pull-down assays can arise from several sources:

  • Endogenous Biotinylated Proteins: All living cells contain naturally biotinylated proteins, primarily carboxylases like acetyl-CoA carboxylase (ACC), which are involved in crucial metabolic pathways such as fatty acid synthesis.[1][2] These proteins are highly abundant and can saturate streptavidin beads, masking the signal from true interactors of your this compound probe.

  • Ionic and Hydrophobic Interactions: Proteins can non-specifically adhere to the affinity resin (e.g., streptavidin beads) or the this compound probe itself through ionic or hydrophobic interactions. This is a common issue in affinity purification experiments.

  • CoA Moiety Interactions: The coenzyme A portion of the probe can mediate non-specific interactions with proteins that have coenzyme A binding sites, even if they are not the intended target of the biotinylated molecule.

Q2: How can I minimize non-specific binding to streptavidin beads?

A2: Several strategies can be employed to reduce non-specific binding to streptavidin beads:

  • Pre-clearing the Lysate: Before adding the this compound probe, incubate your cell lysate with unconjugated streptavidin beads to remove proteins that non-specifically bind to the resin.

  • Blocking the Beads: Before adding the lysate, block the streptavidin beads with a protein solution that does not interfere with your assay, such as Bovine Serum Albumin (BSA) or casein. It is crucial to avoid milk-based blockers as they contain endogenous biotin (B1667282).

  • Optimizing Wash Conditions: Increasing the stringency of your wash buffers can help remove non-specifically bound proteins. This can be achieved by increasing the salt concentration (e.g., up to 1M KCl) or including non-ionic detergents (e.g., 0.1% Tween-20). Some protocols even recommend washes with solutions like 1M Na2CO3 and 2M urea (B33335) to remove persistent non-specific binders.[3]

Q3: What are appropriate negative controls for a this compound pull-down experiment?

A3: Including proper negative controls is critical for interpreting your results and identifying true binding partners. Recommended negative controls include:

  • Unbiotinylated CoA Probe: A control experiment using a coenzyme A molecule without the biotin tag will help identify proteins that interact non-specifically with the CoA moiety.

  • Mock Treatment: A sample that goes through the entire experimental procedure without the addition of any probe will reveal proteins that bind non-specifically to the streptavidin beads.

  • Biotin Only: An experiment with free biotin instead of the this compound probe can help identify proteins that may have a general affinity for biotin, although this is less common.

Q4: How can I elute my target proteins from streptavidin beads without using harsh denaturing conditions?

A4: The strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) makes elution challenging.[4] While denaturing conditions are effective, they can be incompatible with downstream applications. Here are some milder elution strategies:

  • Competitive Elution with Excess Biotin: Incubating the beads with a high concentration of free biotin (e.g., 2-5 mM) can displace the biotinylated probe and its binding partners.[4][5] Optimizing the pH (around 8.5) and incubation time (e.g., 30 minutes) can improve elution efficiency.[5]

  • Monomeric Avidin Resins: Using resins with monomeric avidin, which has a lower binding affinity for biotin, allows for elution under milder, non-denaturing conditions.[4]

  • Photocleavable Linkers: Synthesizing probes with a photocleavable linker between the biotin and the CoA moiety allows for the release of the target proteins by exposure to UV light under neutral conditions.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background in Western blot or mass spectrometry results. 1. Insufficient blocking of streptavidin beads. 2. Inadequate washing of beads after incubation with lysate. 3. Presence of abundant endogenous biotinylated proteins.1. Increase the concentration of the blocking agent (e.g., BSA) and/or the blocking time. 2. Increase the number of washes and the stringency of the wash buffer (e.g., higher salt concentration, addition of detergents). 3. Pre-clear the lysate with streptavidin beads before adding the probe. Consider using cell lines with lower expression of endogenous biotinylated proteins if possible.
No or very weak signal for expected target protein. 1. The probe is not binding to the target protein. 2. The probe is degraded in the cell lysate. 3. Inefficient elution of the target protein from the beads.1. Verify the integrity and activity of your this compound probe. Confirm the interaction using an orthogonal method if possible. 2. Add protease inhibitors to your lysis buffer. Minimize the incubation time of the probe in the lysate. 3. Optimize your elution conditions. For competitive elution, try increasing the biotin concentration and incubation time. For denaturing elution, ensure complete denaturation.
Inconsistent results between replicates. 1. Variability in cell culture conditions or lysate preparation. 2. Inconsistent handling during the pull-down procedure. 3. Variability in the biotinylation of the probe.1. Standardize all cell culture and lysate preparation steps. Ensure consistent cell density and lysis buffer composition. 2. Ensure consistent incubation times, washing volumes, and mixing procedures for all samples. 3. If synthesizing the probe, ensure consistent reaction conditions and purify the final product thoroughly.
Eluted sample is contaminated with streptavidin. On-bead digestion with proteases for mass spectrometry analysis can lead to the elution of streptavidin peptides.Elute the biotinylated proteins from the beads before performing in-solution digestion. Alternatively, use a method that does not involve on-bead digestion.[4]

Experimental Protocols

Detailed Protocol for Affinity Purification with this compound Probes

This protocol provides a general workflow for using this compound probes to pull down interacting proteins from cell lysates. Optimization of specific steps may be required for your particular experimental system.

1. Cell Lysis

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate). Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Affinity Purification

  • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

  • Add the this compound probe to the lysate at a predetermined optimal concentration (typically in the low micromolar range).

  • As a negative control, add an equivalent amount of a non-biotinylated CoA probe to a separate aliquot of the lysate.

  • Incubate the lysates with the probes for 1-2 hours at 4°C with gentle rotation.

  • While the lysate and probe are incubating, prepare the streptavidin beads by washing them three times with lysis buffer.

  • Add the washed streptavidin beads to the lysate-probe mixture.

  • Incubate for 1 hour at 4°C with gentle rotation.

3. Washing

  • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic stand if using magnetic beads.

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with increased salt concentration or added detergent).

  • After the final wash, remove as much of the wash buffer as possible.

4. Elution

  • Denaturing Elution: Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. The supernatant is now ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.

  • Non-denaturing Elution (Competitive): Add elution buffer containing 2-5 mM free biotin to the beads. Incubate for 30-60 minutes at room temperature with gentle agitation.[5] Pellet the beads and collect the supernatant containing the eluted proteins.

5. Analysis

  • Analyze the eluted proteins by Western blotting to confirm the presence of your target protein.

  • For unbiased identification of interacting proteins, proceed with sample preparation for mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Probe Incubation & Capture cluster_purification Purification & Analysis cell_lysis Cell Lysis lysate_quant Lysate Quantification cell_lysis->lysate_quant add_probe Add this compound Probe lysate_quant->add_probe add_control_probe Add Control Probe (e.g., non-biotinylated CoA) lysate_quant->add_control_probe incubate_lysate Incubate with Lysate add_probe->incubate_lysate add_control_probe->incubate_lysate add_strep_beads Add Streptavidin Beads incubate_lysate->add_strep_beads incubate_beads Incubate with Beads add_strep_beads->incubate_beads wash_beads Wash Beads incubate_beads->wash_beads elute_proteins Elute Proteins wash_beads->elute_proteins analysis Analysis (WB or MS) elute_proteins->analysis

Caption: Experimental workflow for this compound probe pull-down assays.

non_specific_binding cluster_sources Sources of Non-Specific Binding cluster_solutions Mitigation Strategies endogenous_biotin Endogenous Biotinylated Proteins (e.g., ACC) preclear Pre-clear Lysate endogenous_biotin->preclear hydrophobic Hydrophobic/Ionic Interactions blocking Block Beads (BSA) hydrophobic->blocking stringent_wash Stringent Washes hydrophobic->stringent_wash coa_binding Non-specific CoA Binding Proteins control_probe Use Non-biotinylated CoA Control Probe coa_binding->control_probe

Caption: Strategies to mitigate non-specific binding in this compound experiments.

acc_reaction cluster_acc Acetyl-CoA Carboxylase (ACC) Reaction cluster_interference Interference with this compound Probe Assay acc ACC Enzyme (Endogenously Biotinylated) malonyl_coa Malonyl-CoA acc->malonyl_coa adp ADP + Pi acc->adp endogenous_acc Endogenous ACC acetyl_coa Acetyl-CoA acetyl_coa->acc atp ATP + HCO3- atp->acc streptavidin_beads Streptavidin Beads biotinyl_coa_probe This compound Probe + Target Protein biotinyl_coa_probe->streptavidin_beads Specific Binding (Signal) endogenous_acc->streptavidin_beads Binds strongly, creating high background

Caption: Interference of endogenous Acetyl-CoA Carboxylase in this compound assays.

References

Technical Support Center: Optimizing Biotinyl-CoA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotinyl-CoA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during the enzymatic synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind enzymatic this compound labeling?

A1: Enzymatic this compound labeling utilizes a biotin (B1667282) ligase, most commonly BirA from E. coli, to catalyze the covalent attachment of biotin to Coenzyme A (CoA). The reaction proceeds in two steps: first, BirA activates biotin using ATP to form a biotinyl-5'-adenylate (bio-5'-AMP) intermediate.[1] Second, the activated biotin is transferred from the enzyme to the thiol group of CoA, forming this compound.

Q2: What are the key components of a this compound labeling reaction?

A2: A typical reaction mixture includes the BirA enzyme, biotin, Coenzyme A, ATP, and a suitable buffer containing magnesium ions, which are essential for the enzyme's activity.[2]

Q3: What is a typical incubation time and temperature for this reaction?

A3: For biotinylating peptide substrates, incubation times can range from 30 minutes to over 5 hours, depending on the substrate concentration.[2][3] A common starting point is incubating the reaction at 30°C for 1-2 hours.[4][5] However, the optimal time for this compound synthesis may vary and should be determined empirically.

Q4: How does substrate concentration affect the incubation time?

A4: The concentration of the substrate to be biotinylated (in this case, Coenzyme A) is a critical factor. Higher substrate concentrations (e.g., up to 40 µM for peptides) can lead to complete biotinylation in as little as 30 minutes.[2] Conversely, lower concentrations may require significantly longer incubation times, potentially up to 5 hours or more.[3]

Q5: Are there any known inhibitors of the BirA enzyme that I should be aware of?

A5: Yes, the activity of BirA can be inhibited by certain reagents commonly found in biological buffers. These include NaCl (at concentrations around 100 mM), glycerol (B35011) (at 5%), and ammonium (B1175870) sulfate (B86663) (at 50 mM).[3] It is advisable to minimize the concentration of these reagents in your reaction mixture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Suboptimal incubation time: The reaction may not have proceeded to completion.1. Increase the incubation time. We recommend a time-course experiment (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration.
2. Incorrect incubation temperature: The temperature may be too low for efficient enzyme activity.2. While many protocols suggest 30°C, BirA is most active at 37°C.[4] Consider optimizing the temperature for your specific setup.
3. Insufficient enzyme concentration: The amount of BirA may be limiting.3. Increase the amount of BirA enzyme in the reaction. A common starting point for peptide biotinylation is 2.5 µg of enzyme for every 10 nmol of substrate.[2]
4. Degraded ATP: ATP is labile and can hydrolyze over time, especially with repeated freeze-thaw cycles.4. Use a fresh stock of ATP. Aliquot your ATP stock to minimize freeze-thaw cycles.
5. Inhibitors in the reaction buffer: Presence of NaCl, glycerol, or ammonium sulfate.5. Desalt or buffer-exchange your Coenzyme A solution to remove potential inhibitors. Consider using a recommended buffer like 50 mM bicine (B94160), pH 8.3.[4]
Inconsistent labeling results between experiments 1. Variability in reagent concentrations: Inaccurate pipetting or changes in stock concentrations.1. Prepare a master mix of common reagents to ensure consistency across multiple reactions. Always use freshly prepared dilutions of key components.
2. Enzyme activity variation: The BirA enzyme may have lost activity due to improper storage.2. Store BirA at -80°C in appropriate storage buffer (e.g., containing 50% glycerol) and avoid repeated freeze-thaw cycles.[3]
3. Inconsistent incubation conditions: Fluctuations in incubator temperature.3. Ensure your incubator is properly calibrated and maintains a stable temperature throughout the incubation period.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a starting point and may require optimization for your specific experimental needs.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following reagents in the recommended order:

      • Nuclease-free water

      • 10x Reaction Buffer (e.g., 500 mM Bicine buffer, pH 8.3)

      • 10x ATP/Magnesium Acetate/Biotin stock (to a final concentration of 10 mM ATP, 10 mM MgOAc, and 50 µM d-biotin)

      • Coenzyme A solution (to the desired final concentration)

      • BirA enzyme (a starting point is 2.5 µg per 10 nmol of CoA)

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours. For low concentrations of CoA, the incubation time may need to be extended.

  • Stopping the Reaction:

    • The reaction can be stopped by heat inactivation of the enzyme (e.g., 70°C for 10 minutes) or by adding a chelating agent like EDTA to sequester the magnesium ions required for the enzyme's activity.

  • Purification (Optional but Recommended):

    • Purify the this compound from the reaction mixture to remove unreacted biotin, CoA, and the BirA enzyme. This can be achieved using techniques such as reverse-phase HPLC or affinity chromatography.

  • Quantification and Storage:

    • Quantify the concentration of the purified this compound using a suitable method, such as spectrophotometry or a specific biotin assay.

    • Store the purified this compound at -80°C to ensure its stability.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation parameters for enzymatic biotinylation of peptide substrates, which can serve as a starting point for optimizing this compound synthesis.

Parameter Recommended Range Notes
Substrate (CoA) Concentration 4 µM - 80 µMHigher concentrations generally lead to faster reaction times.[2][3]
BirA Enzyme Concentration 2.5 µg per 10 nmol of substrateThis may need to be optimized for Coenzyme A as a substrate.[2]
ATP Concentration 10 mMEnsure ATP is not degraded.
Biotin Concentration 50 µM - 500 µMFor substrate concentrations above 40 µM, supplemental biotin may be required.[3]
Incubation Temperature 30°C - 37°C37°C is the optimal temperature for BirA activity.[4]
Incubation Time 30 minutes - 5+ hoursHighly dependent on substrate concentration.[2][3]
pH 7.5 - 8.3BirA is active in this pH range, with bicine buffer at pH 8.3 being commonly recommended.[4]

Visualizations

Enzymatic_Biotinylation_of_CoA cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer Biotin Biotin BirA BirA Enzyme Biotin->BirA ATP ATP ATP->BirA BioAMP Biotinyl-5'-AMP (Intermediate) BirA->BioAMP Mg2+ BiotinylCoA This compound (Product) BioAMP->BiotinylCoA AMP_PPi AMP + PPi BioAMP->AMP_PPi CoA Coenzyme A CoA->BioAMP Nucleophilic Attack

Caption: Enzymatic synthesis of this compound by BirA.

Troubleshooting_Workflow Start Low/No this compound Yield CheckTime Increase Incubation Time? Start->CheckTime CheckTemp Optimize Temperature (30-37°C)? CheckTime->CheckTemp No Success Problem Resolved CheckTime->Success Yes CheckEnzyme Increase BirA Concentration? CheckTemp->CheckEnzyme No CheckTemp->Success Yes CheckReagents Check Reagent Quality (ATP)? CheckEnzyme->CheckReagents No CheckEnzyme->Success Yes CheckBuffer Remove Inhibitors (NaCl, etc.)? CheckReagents->CheckBuffer No CheckReagents->Success Yes CheckBuffer->Success Yes ContactSupport Contact Technical Support CheckBuffer->ContactSupport No

Caption: Troubleshooting workflow for low this compound yield.

References

controlling for endogenous biotin in biotinyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with biotinyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for endogenous biotin (B1667282) and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin and why is it a problem in this compound experiments?

A1: Endogenous biotin refers to the naturally occurring biotin (Vitamin B7) present in all living cells and tissues.[1] It exists in both free form and covalently bound to carboxylase enzymes as a cofactor.[2][3] In this compound experiments, which often utilize the high-affinity interaction between biotin and avidin (B1170675)/streptavidin for detection or purification, endogenous biotin can cause significant interference. This interference can lead to high background signals, reduced sensitivity, and false-positive results, as the detection system cannot distinguish between the this compound of interest and the endogenous biotin.[2][4]

Q2: Which tissues have high levels of endogenous biotin?

A2: Tissues with high metabolic activity tend to have higher concentrations of endogenous biotin. These include the liver, kidney, spleen, brain, and adipose tissue.[4] Therefore, researchers working with lysates or extracts from these tissues should be particularly cautious about endogenous biotin interference.

Q3: How can I determine if my sample has significant levels of endogenous biotin?

A3: A simple control experiment can help you assess the level of endogenous biotin interference. Before proceeding with your main experiment, incubate your sample with only the streptavidin-conjugated detection reagent (e.g., streptavidin-HRP). If you observe a signal, it is likely due to the presence of endogenous biotin.[2] It is crucial to perform this control to determine if a blocking step is necessary.

Q4: Are there alternatives to biotin-based detection systems for this compound experiments?

A4: Yes, several alternative methods can be employed to avoid the issue of endogenous biotin interference. One common alternative is the use of liquid chromatography-mass spectrometry (LC-MS) for the direct detection and quantification of acyl-CoA species, including this compound.[5][6] This method does not rely on the biotin-streptavidin interaction and is therefore not susceptible to interference from endogenous biotin. Additionally, other labeling methods, such as using digoxigenin (B1670575) (DIG), can be considered.[2]

Troubleshooting Guide

High background or unexpected results in your this compound experiments can often be attributed to endogenous biotin. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem Potential Cause Recommended Solution
High background signal in no-template control Endogenous biotin in the sample is being detected by the streptavidin conjugate.Implement an avidin/biotin blocking protocol before the addition of your biotinylated probe or antibody.[1][4]
Weak or no signal from the target Endogenous biotin is saturating the binding sites of the streptavidin conjugate, preventing it from binding to your this compound.Perform an avidin/biotin blocking step. Also, consider increasing the concentration of the streptavidin conjugate, though this may also increase background.
Inconsistent results between replicates Variable levels of endogenous biotin in different sample preparations.Ensure consistent sample preparation and implement a robust avidin/biotin blocking protocol for all samples.
False positive signals in pulldown assays Endogenous biotinylated proteins are being pulled down by the streptavidin beads.Pre-clear the lysate with streptavidin beads before adding your this compound probe. This will remove most of the endogenously biotinylated proteins.

Experimental Protocols

Protocol 1: Testing for Endogenous Biotin

This protocol helps determine if your sample contains significant levels of endogenous biotin that could interfere with your assay.

Materials:

  • Your cell or tissue lysate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Streptavidin-HRP (or other streptavidin-conjugate used in your assay)

  • TMB or other appropriate HRP substrate

  • Microplate reader or Western blot imaging system

Procedure:

  • Prepare your sample lysate as you would for your main experiment.

  • Add a sample of your lysate to a microplate well or load it onto an SDS-PAGE gel.

  • Add the streptavidin-HRP conjugate at the same concentration you would use in your assay.

  • Incubate for 1 hour at room temperature.

  • Wash the well or membrane thoroughly with PBS-T (PBS with 0.05% Tween-20) three times.

  • Add the HRP substrate and measure the signal.

  • A significant signal in the absence of your experimental this compound indicates the presence of endogenous biotin.

Protocol 2: Avidin/Biotin Blocking for this compound Experiments

This protocol is designed to block endogenous biotin in your samples before performing a this compound assay.

Materials:

  • Avidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotin solution (e.g., 0.01 mg/mL in PBS)

  • Your cell or tissue lysate

  • PBS or other suitable buffer

Procedure:

  • Prepare your sample lysate as usual.

  • Incubate the lysate with the avidin solution for 15-30 minutes at room temperature. This will allow the avidin to bind to any endogenous biotin.

  • Wash the sample to remove unbound avidin. This can be done by centrifugation and resuspension for cell lysates or by buffer exchange for purified samples.

  • Incubate the sample with the biotin solution for 15-30 minutes at room temperature. This will saturate the remaining biotin-binding sites on the avidin molecules.

  • Wash the sample to remove unbound biotin.

  • Your sample is now ready for your this compound experiment.

Reagent Recommended Concentration Incubation Time
Avidin0.1 mg/mL15-30 minutes
Biotin0.01 mg/mL15-30 minutes

Visualizations

Experimental Workflow for Controlling Endogenous Biotin

G cluster_prep Sample Preparation cluster_blocking Endogenous Biotin Blocking cluster_assay This compound Assay Lysate Prepare Cell/Tissue Lysate AddAvidin Incubate with Avidin Lysate->AddAvidin Wash1 Wash AddAvidin->Wash1 AddBiotin Incubate with Biotin Wash1->AddBiotin Wash2 Wash AddBiotin->Wash2 Assay Perform this compound Experiment Wash2->Assay Detection Detection with Streptavidin Conjugate Assay->Detection Results Analyze Results Detection->Results

Caption: Workflow for blocking endogenous biotin in this compound experiments.

Logical Relationship of Interference```dot

References

Validation & Comparative

Proximity Labeling Efficiency: A Comparative Guide to BioID and TurboID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of proximity labeling techniques is paramount for accurately mapping protein-protein interactions and cellular landscapes. This guide provides an objective comparison of two prominent biotin (B1667282) ligase-based methods, BioID and TurboID, focusing on their efficiency and the central role of the reactive intermediate, biotin-AMP.

In the realm of proximity labeling, the goal is to tag proteins in the immediate vicinity of a protein of interest. This is achieved by fusing the protein of interest to an engineered enzyme that generates a short-lived, reactive molecule that covalently labels nearby proteins. Both BioID and TurboID utilize a modified E. coli biotin ligase, BirA, to generate the reactive biotinyl-5'-AMP (biotin-AMP) intermediate from biotin and ATP.[1][2] This highly reactive but labile biotin-AMP is released from the enzyme's active site and covalently attaches to primary amines, such as the lysine (B10760008) residues of proximal proteins.[3]

It is a common misconception that biotinyl-CoA is the reactive species in this process. In its native biological role, the biotin ligase BirA biotinylates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[4] However, in the context of proximity labeling, the engineered versions of BirA are designed to be "promiscuous," releasing the biotin-AMP intermediate into the cellular environment rather than transferring it to a specific substrate like ACC.[5] Therefore, the efficiency of these methods is directly related to the rate of biotin-AMP generation and release.

BioID vs. TurboID: A Leap in Labeling Efficiency

The primary distinction between BioID and TurboID lies in their labeling kinetics, a direct consequence of protein engineering. BioID, the first-generation promiscuous biotin ligase, contains a single mutation (R118G) that reduces its affinity for biotin-AMP, leading to its premature release.[5][6] While effective, BioID requires a lengthy labeling period of 18-24 hours to achieve sufficient biotinylation for downstream analysis.[6][7]

TurboID, developed through directed evolution of BirA, contains 15 mutations that dramatically increase its catalytic efficiency.[8] This results in a significantly faster generation and release of biotin-AMP, enabling robust labeling in as little as 10 minutes.[7][9] This enhanced speed offers a significant advantage for studying dynamic cellular processes and reducing potential artifacts associated with long labeling times.

Quantitative Comparison of BioID and TurboID

FeatureBioIDTurboIDReference
Enzyme BirA (R118G mutant)Engineered BirA (15 mutations)[6][8]
Labeling Time 18-24 hours~10 minutes[6][7][9]
Labeling Temperature Functions optimally at 37°CEffective at lower temperatures[6][8]
Biotin Concentration 50 µM50-500 µM[6][7][10]
Labeling Efficiency LowerSubstantially higher[2][11][12]
Temporal Resolution LowHigh[2][9]
Endogenous Biotin Use Minimal labeling without exogenous biotinCan utilize endogenous biotin, showing activity before adding external biotin[6][13][14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of biotin-AMP generation and a general experimental workflow for proximity labeling experiments.

biotin_activation cluster_enzyme Biotin Ligase (BioID/TurboID) cluster_reaction Enzymatic Reaction cluster_labeling Proximity Labeling Biotin Biotin ATP ATP Ligase Promiscuous Biotin Ligase Biotin_AMP Biotinyl-5'-AMP (Reactive Intermediate) Ligase->Biotin_AMP releases PPi PPi Ligase->PPi releases Biotin_ATP->Ligase binds Proximal_Protein Proximal Protein (with Lysine residue) Biotin_AMP->Proximal_Protein covalently labels AMP AMP Biotin_AMP->AMP releases Biotinylated_Protein Biotinylated Protein experimental_workflow start 1. Construct Fusion Protein (Protein of Interest + Ligase) expression 2. Express in Cells/Organism start->expression biotin 3. Add Exogenous Biotin (Labeling Incubation) expression->biotin lysis 4. Cell Lysis (under denaturing conditions) biotin->lysis enrichment 5. Affinity Purification (Streptavidin beads) lysis->enrichment ms 6. Mass Spectrometry (LC-MS/MS) enrichment->ms analysis 7. Data Analysis (Identify biotinylated proteins) ms->analysis end Identified Proximal Proteome analysis->end

References

Orthogonal Validation of Biotinyl-CoA Identified Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proximity-dependent biotinylation identification (BioID), utilizing a promiscuous biotin (B1667282) ligase (BirA*) fused to a protein of interest, has emerged as a powerful tool for mapping protein-protein interactions (PPIs) and identifying constituents of subcellular structures in their native cellular environment.[1][2][3] This technique allows for the labeling of not only stable interactors but also transient and proximal proteins that are often missed by traditional methods.[1][4] However, a key challenge in interpreting BioID data is distinguishing direct, functional interactions from incidental proximity. Therefore, orthogonal validation of BioID candidates using independent experimental approaches is a critical step to confirm the biological relevance of the identified interactions.[5]

This guide provides a comprehensive comparison of commonly used orthogonal validation methods, offering insights into their principles, performance, and detailed experimental protocols to aid researchers in designing robust validation strategies.

Comparison of Key Performance Metrics for Orthogonal Validation Methods

The choice of an orthogonal validation method depends on various factors, including the nature of the interaction being investigated, the required level of quantitation, and the experimental resources available. The following table summarizes the key performance metrics of four widely used techniques for validating BioID-identified interactions.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Interaction Environment In vivo (from cell lysates)In vivo (in yeast nucleus)In vitroIn vivo (in living cells)
Affinity Range Wide range, but may miss weak or transient interactionsDetects a broad range of affinities, but can be biasedWide dynamic range (mM to pM)Dependent on fluorophore pair and linker length (typically nM to µM)
Throughput Low to mediumHigh (suitable for library screening)Medium to highLow to medium
False Positives Can be high due to non-specific antibody binding and post-lysis interactions.[6]High rate of false positives is a known limitation.[7]Low, as it's a direct binding assayCan occur due to random protein collisions or spectral bleed-through
False Negatives Can occur if the antibody epitope is masked by the interaction or if the interaction is disrupted during lysisPossible if the fusion proteins misfold, fail to enter the nucleus, or if the interaction requires post-translational modifications absent in yeast.[7]Can occur if protein immobilization affects its conformation or if the interaction requires cellular factorsCan occur if the distance between fluorophores is >10 nm or if their orientation is unfavorable
Quantitative Data Semi-quantitative (Western blot)Primarily qualitative (reporter gene activation), though quantitative versions exist.[8]Highly quantitative (kinetic and affinity constants)Quantitative (FRET efficiency)
Direct Interaction Does not definitively prove direct interaction (can pull down complex members)Indicates a direct binary interactionConfirms direct physical bindingIndicates proximity (<10 nm), strongly suggesting direct interaction

Experimental Workflows and Protocols

Detailed and robust experimental design is crucial for the successful validation of BioID candidates. Below are diagrams and detailed protocols for the key orthogonal validation methods.

BioID Experimental Workflow

The initial BioID experiment serves as the discovery phase, identifying potential interactors. A typical workflow is depicted below.

cluster_0 BioID Experiment Construct Generation Construct Generation Transfection & Expression Transfection & Expression Construct Generation->Transfection & Expression 1. Fuse BirA* to Protein of Interest (POI) Biotin Labeling Biotin Labeling Transfection & Expression->Biotin Labeling 2. Express in cells Cell Lysis Cell Lysis Biotin Labeling->Cell Lysis 3. Add excess biotin Streptavidin Pulldown Streptavidin Pulldown Cell Lysis->Streptavidin Pulldown 4. Lyse cells under denaturing conditions Mass Spectrometry Mass Spectrometry Streptavidin Pulldown->Mass Spectrometry 5. Purify biotinylated proteins Data Analysis Data Analysis Mass Spectrometry->Data Analysis 6. Identify proteins Candidate Interactors Candidate Interactors Data Analysis->Candidate Interactors 7. Filter against controls

Caption: A typical workflow for a BioID experiment.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to validate protein-protein interactions from cell lysates.[1] It relies on an antibody to specifically pull down a protein of interest, along with its binding partners.

cluster_1 Co-Immunoprecipitation (Co-IP) Workflow Cell Lysis 1. Lyse cells under non-denaturing conditions Antibody Incubation 2. Incubate lysate with antibody against POI Cell Lysis->Antibody Incubation Bead Capture 3. Capture antibody-protein complexes with Protein A/G beads Antibody Incubation->Bead Capture Washing 4. Wash beads to remove non-specific binders Bead Capture->Washing Elution 5. Elute protein complexes Washing->Elution Western Blot 6. Analyze by Western blot for candidate interactor Elution->Western Blot

Caption: Workflow of a typical Co-Immunoprecipitation experiment.

  • Cell Culture and Lysis:

    • Culture cells expressing the protein of interest (POI) and the putative interactor.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the POI overnight at 4°C.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the putative interactor, followed by a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescence substrate. A band corresponding to the molecular weight of the putative interactor confirms the interaction.

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method used to screen for and confirm binary protein-protein interactions in the nucleus of yeast.[9]

cluster_2 Yeast Two-Hybrid (Y2H) Workflow Plasmid Construction 1. Clone POI into a 'bait' vector (with DNA-binding domain) and candidate into a 'prey' vector (with activation domain) Yeast Transformation 2. Co-transform yeast with bait and prey plasmids Plasmid Construction->Yeast Transformation Selection 3. Plate on selective media lacking specific nutrients Yeast Transformation->Selection Reporter Gene Assay 4. Growth on selective media and/or colorimetric assay indicates interaction Selection->Reporter Gene Assay

Caption: General workflow of a Yeast Two-Hybrid experiment.

  • Vector Construction:

    • Clone the coding sequence of the POI in-frame with a DNA-binding domain (e.g., LexA or GAL4-BD) in a "bait" vector.

    • Clone the coding sequence of the putative interactor in-frame with a transcription activation domain (e.g., B42 or GAL4-AD) in a "prey" vector.

  • Yeast Transformation and Mating:

    • Transform the bait and prey plasmids into appropriate yeast strains of opposite mating types.

    • Mate the two yeast strains to bring the bait and prey constructs together in diploid cells.

  • Selection and Reporter Gene Activation:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for cells where the reporter genes are activated.

    • Perform a colorimetric assay (e.g., β-galactosidase assay) to confirm reporter gene activation. Growth and/or color development indicate a positive interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique for quantifying the kinetics and affinity of biomolecular interactions.[10][11]

cluster_3 Surface Plasmon Resonance (SPR) Workflow Ligand Immobilization 1. Immobilize one purified protein (ligand) onto a sensor chip Analyte Injection 2. Inject the other purified protein (analyte) over the sensor surface Ligand Immobilization->Analyte Injection Association 3. Monitor the binding of the analyte to the ligand in real-time Analyte Injection->Association Dissociation 4. Monitor the dissociation of the analyte as buffer flows over the surface Association->Dissociation Data Analysis 5. Fit the binding data to a model to determine kinetic (ka, kd) and affinity (KD) constants Dissociation->Data Analysis

Caption: A schematic of the Surface Plasmon Resonance workflow.

  • Protein Purification:

    • Express and purify both the POI and the putative interactor to >95% purity.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Immobilize one of the purified proteins (the ligand) onto the sensor surface via amine coupling.

    • Deactivate the remaining active groups with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the second purified protein (the analyte).

    • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response (association phase).

    • Replace the analyte solution with buffer and monitor the dissociation of the complex (dissociation phase).

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Förster Resonance Energy Transfer (FRET)

FRET is a microscopy-based technique that can detect the proximity of two fluorescently labeled molecules in living cells.[12][13]

cluster_4 Förster Resonance Energy Transfer (FRET) Workflow Fluorophore Fusion 1. Fuse donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores to the POI and candidate interactor Cell Transfection 2. Co-express the fusion proteins in living cells Fluorophore Fusion->Cell Transfection Microscopy 3. Excite the donor fluorophore and measure the emission from both the donor and acceptor Cell Transfection->Microscopy FRET Calculation 4. Calculate FRET efficiency based on sensitized emission of the acceptor or quenching of the donor Microscopy->FRET Calculation

Caption: The workflow for a FRET-based interaction study.

  • Construct Preparation:

    • Fuse the coding sequences of the POI and the putative interactor to compatible FRET pair fluorophores (e.g., CFP as the donor and YFP as the acceptor).

  • Cell Culture and Transfection:

    • Culture suitable cells on glass-bottom dishes.

    • Co-transfect the cells with the donor- and acceptor-fused constructs.

  • Live-Cell Imaging:

    • Image the cells using a confocal or widefield microscope equipped for FRET imaging.

    • Acquire three sets of images:

      • Donor channel (excite donor, detect donor emission).

      • Acceptor channel (excite acceptor, detect acceptor emission).

      • FRET channel (excite donor, detect acceptor emission).

  • FRET Efficiency Calculation:

    • Correct the raw FRET image for spectral bleed-through from the donor and direct excitation of the acceptor.

    • Calculate the FRET efficiency, which is a measure of the fraction of energy transferred from the donor to the acceptor. A high FRET efficiency indicates that the two proteins are in close proximity (<10 nm).

Conclusion

The identification of protein-protein interactions through biotinyl-CoA based proximity labeling methods like BioID provides a powerful starting point for understanding cellular processes. However, due to the nature of proximity labeling, orthogonal validation is an indispensable step to confirm direct interactions and build confidence in the biological significance of the findings. A multi-faceted approach, combining the strengths of different validation techniques, will provide the most robust and reliable characterization of protein interaction networks. This guide serves as a resource for researchers to make informed decisions on the most appropriate validation strategies for their specific research questions.

References

A Comparative Analysis of Biotin Ligases for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, protocols, and pathways of key biotin (B1667282) ligases, with a clarification on biotinyl-CoA.

For researchers, scientists, and professionals in drug development, the precise enzymatic attachment of biotin to proteins is a cornerstone of numerous applications, from elucidating protein-protein interactions to developing novel therapeutics. This guide provides a comparative analysis of different biotin protein ligases, offering a clear overview of their performance based on available experimental data. It also delves into detailed experimental protocols and visualizes the key cellular pathways in which these enzymes operate.

A critical distinction to be made at the outset is the difference between two enzyme classes often conflated: biotin protein ligases and biotin-CoA ligase.

  • Biotin Protein Ligases (BPLs) , such as the well-characterized E. coli BirA, catalyze the ATP-dependent covalent attachment of biotin to a specific lysine (B10760008) residue on a target protein. This process is central to the function of biotin-dependent carboxylases and is widely exploited in biotechnology.

  • Biotin-CoA Ligase (EC 6.2.1.11) is a distinct enzyme that catalyzes the formation of this compound from ATP, biotin, and Coenzyme A.[1] While it participates in biotin metabolism, it is not directly responsible for the biotinylation of proteins that is the focus of most biotechnological applications.

This guide will focus on the comparative analysis of biotin protein ligases, given their widespread use and the availability of comparative data.

Performance Comparison of Biotin Protein Ligases

The efficiency of biotin protein ligases can be compared by examining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme. The following tables summarize available kinetic data for biotin protein ligases from various species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli (BirA)Biotin~0.3--[2]
Escherichia coli (BirA)MgATP---[3]
Mycobacterium tuberculosis (MtBPL)Biotin~0.42--[4][5][6]
Mycobacterium tuberculosis (MtBPL)Mg/ATP~21.08--[6]
Mycobacterium tuberculosis (MtBPL)apoBCCP~5.2--[4][5][6]
Human (Holocarboxylase Synthetase)p67 (acceptor protein)19 (full-length)0.472.47 x 104[7]
Human (Holocarboxylase Synthetase)p67 (acceptor protein)21 (truncated)0.351.67 x 104[7]
Saccharomyces cerevisiae (yBL)Biotin-0.28-
Saccharomyces cerevisiae (yBL)cis-PB (biotin analog)-0.0207-

Table 1: Comparative Kinetic Parameters of Biotin Protein Ligases. Note: "-" indicates data not available in the cited sources. Experimental conditions may vary.

Substrate Specificity

Biotin protein ligases exhibit a high degree of specificity for their protein substrates. For instance, E. coli's BirA biotinylates only a single lysine on its natural substrate, the Biotin Carboxyl Carrier Protein (BCCP).[8] In contrast, the human holocarboxylase synthetase (HCS) demonstrates broader substrate acceptability, being able to biotinylate both human and E. coli biotinoyl domains at similar rates.[9] This difference in specificity is a key consideration for various biotechnological applications.

Engineered biotin ligases, such as BioID and TurboID, have been developed for proximity-dependent biotinylation, a technique used to map protein interaction networks. These variants are designed to be more promiscuous, releasing the reactive intermediate biotinoyl-5'-AMP to label nearby proteins.[8]

Experimental Protocols

Accurate comparison of biotin ligase activity requires standardized experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Enzymatic Biotinylation Assay

This protocol is adapted from established methods for the in vitro biotinylation of a target protein containing a recognition sequence (e.g., AviTag) by a biotin ligase like BirA.[10][11]

Materials:

  • Purified biotin ligase (e.g., His6-BirA)

  • Purified target protein with an acceptor peptide sequence (e.g., AviTag-fusion protein)

  • 10X Biomix-A (0.5 M bicine (B94160) buffer, pH 8.3)

  • 10X Biomix-B (100 mM ATP, 100 mM MgOAc)

  • 50 mM d-biotin stock solution

  • Reaction buffer (e.g., 50 mM bicine, pH 8.3)

  • Quenching solution (e.g., SDS-PAGE loading buffer)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

    • 10 µL of 10X Biomix-A

    • 10 µL of 10X Biomix-B

    • 1 µL of 50 mM d-biotin (final concentration 500 µM)

    • X µL of target protein (to a final concentration of 10-40 µM)

    • Y µL of purified biotin ligase (e.g., 1-5 µM)

    • Add nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.[10] For less optimal conditions, the reaction can be performed at room temperature for 2 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Analysis: Analyze the biotinylation efficiency by SDS-PAGE followed by streptavidin-HRP blotting or by a gel-shift assay where the biotinylated protein is incubated with streptavidin prior to electrophoresis.

G cluster_prep Reaction Preparation cluster_reaction Incubation cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, MgOAc, Biotin) add_protein Add Target Protein (e.g., AviTag-fusion) prep_mix->add_protein add_ligase Add Biotin Ligase (e.g., BirA) add_protein->add_ligase incubate Incubate at 30°C for 1 hour add_ligase->incubate quench Quench Reaction (e.g., add SDS-PAGE buffer) incubate->quench sds_page SDS-PAGE quench->sds_page western Streptavidin-HRP Blot sds_page->western gel_shift Streptavidin Gel-Shift Assay sds_page->gel_shift

Caption: Workflow for in vitro enzymatic biotinylation assay.

Assay for Comparing Biotin Ligase Activity

To compare the activity of different biotin ligases, a kinetic assay measuring the rate of biotin incorporation is required. A common method involves using a radiolabeled substrate or a coupled-enzyme assay that detects the release of pyrophosphate (PPi) or AMP.

Example: PPi Detection Assay

This assay couples the biotinylation reaction to a fluorescent PPi detection kit.

Materials:

  • Purified biotin ligases to be compared

  • Acceptor protein substrate (e.g., purified BCCP or a peptide substrate)

  • Reaction buffer (e.g., 50 mM bicine, pH 8.3, 10 mM MgCl₂)

  • ATP

  • Biotin

  • Commercial PPi detection kit (e.g., PPiLight™ Inorganic Pyrophosphate Assay)

Procedure:

  • Standard Curve: Prepare a standard curve with known concentrations of PPi according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate suitable for fluorescence measurements, set up the biotinylation reactions. For each ligase, prepare multiple wells with varying concentrations of one substrate (e.g., biotin) while keeping the others (ATP and acceptor protein) at saturating concentrations.

  • Initiate Reaction: Initiate the reaction by adding the biotin ligase to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence signal at regular intervals using a plate reader.

  • Data Analysis: Convert the fluorescence readings to PPi concentrations using the standard curve. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Signaling and Metabolic Pathways

Biotin ligases play a crucial role in cellular metabolism by activating biotin-dependent carboxylases. Some biotin ligases, like E. coli's BirA, also have a regulatory function, acting as transcriptional repressors.

Biotin Metabolism and Carboxylase Activation

Biotin is an essential cofactor for several carboxylases involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[12][13][14] The biotin protein ligase (also known as holocarboxylase synthetase in humans) is responsible for attaching biotin to these apo-carboxylases, converting them into their active holo-enzyme forms.

G Biotin Biotin BPL Biotin Protein Ligase (Holocarboxylase Synthetase) Biotin->BPL ATP ATP ATP->BPL ApoCarboxylase Apo-Carboxylase (inactive) ApoCarboxylase->BPL HoloCarboxylase Holo-Carboxylase (active) BPL->HoloCarboxylase AMP + PPi Metabolism Fatty Acid Synthesis Gluconeogenesis Amino Acid Catabolism HoloCarboxylase->Metabolism

Caption: Activation of carboxylases by biotin protein ligase.

Dual Function of E. coli BirA: Ligation and Transcriptional Repression

The E. coli biotin protein ligase, BirA, is a fascinating example of a bifunctional enzyme. It not only catalyzes the biotinylation of the acetyl-CoA carboxylase subunit BCCP but also acts as a transcriptional repressor of the bio operon, which encodes the enzymes for biotin biosynthesis.[4][15][16] This dual role allows the cell to tightly regulate biotin homeostasis.

When biotin is scarce, BirA functions primarily as a ligase, using any available biotin to activate apo-BCCP. When biotin is abundant and apo-BCCP is saturated, the intermediate biotinyl-5'-AMP accumulates in the active site of BirA.[16] This triggers the dimerization of BirA, which then binds to the bio operator sequence on the DNA, blocking transcription of the biotin synthesis genes.[17]

G cluster_low_biotin Low Biotin cluster_high_biotin High Biotin BirA_mono BirA (monomer) HoloBCCP Holo-BCCP (active ACC) BirA_mono->HoloBCCP Biotin, ATP BirA_dimer BirA-Biotinyl-AMP (dimer) BirA_mono->BirA_dimer High Biotin, Low Apo-BCCP ApoBCCP Apo-BCCP ApoBCCP->HoloBCCP bio_operon_on bio Operon: Transcription ON BirA_dimer->BirA_mono Low Biotin, High Apo-BCCP bio_operator bio Operator (DNA) BirA_dimer->bio_operator Binds bio_operon_off bio Operon: Transcription OFF bio_operator->bio_operon_off Blocks

Caption: Dual regulatory function of E. coli BirA.

This comparative guide provides a foundational understanding of different biotin protein ligases, their performance characteristics, and their roles in cellular processes. For researchers and drug development professionals, a thorough grasp of these aspects is crucial for the effective application of biotinylation technologies and for the identification of novel therapeutic targets within the biotin metabolism network.

References

A Head-to-Head Comparison of Proximity Labeling Probes: Biotinyl-CoA/Biotin-AMP vs. Photoactivatable Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions within a native cellular environment is paramount to unraveling complex biological processes and discovering novel therapeutic targets. Proximity labeling (PL) has emerged as a powerful technique to capture these interactions, including transient and weak associations often missed by traditional methods. This guide provides an objective comparison of two major classes of proximity labeling probes: those utilized in enzyme-driven systems that generate a reactive biotinyl-CoA-like intermediate (biotinoyl-5'-AMP), such as BioID and TurboID, and those that are activated by light, known as photoactivatable biotin (B1667282) probes.

This comparison delves into their mechanisms of action, performance characteristics, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Mechanism of Action: Enzyme-Driven vs. Photo-Activated Labeling

The fundamental difference between these two types of probes lies in their activation mechanism, which dictates their temporal control and labeling characteristics.

This compound/Biotinoyl-5'-AMP Generation in Enzyme-Driven Proximity Labeling

In enzyme-driven proximity labeling methods like BioID and its more efficient successor TurboID, a protein of interest is fused to a promiscuous biotin ligase.[1][2] This engineered ligase utilizes cellular ATP to convert exogenously supplied biotin into a highly reactive biotinoyl-5'-AMP intermediate.[1][3][4][5] This intermediate is then released from the enzyme's active site and covalently attaches to accessible lysine (B10760008) residues on nearby proteins.[1][2] The short half-life of biotinoyl-5'-AMP restricts its diffusion, leading to a defined labeling radius.[1]

cluster_0 Biotin Ligase-Based Proximity Labeling Biotin Biotin Biotin_Ligase Promiscuous Biotin Ligase (e.g., TurboID) Biotin->Biotin_Ligase ATP ATP ATP->Biotin_Ligase Reactive_Intermediate Biotinoyl-5'-AMP (Reactive Intermediate) Biotin_Ligase->Reactive_Intermediate Activation Proximal_Protein Proximal Protein Reactive_Intermediate->Proximal_Protein Covalent Labeling (on Lysine) Labeled_Protein Biotinylated Protein Proximal_Protein->Labeled_Protein

Mechanism of Biotin Ligase-Based Proximity Labeling.

Photoactivatable Biotin Probes

Photoactivatable biotin probes are chemically synthesized molecules that incorporate a biotin moiety, a linker, and a photo-responsive group, such as an aryl azide (B81097) or a diazirine.[6] These probes are inert until activated by a specific wavelength of light. Upon illumination, the photo-responsive group is converted into a highly reactive species, such as a nitrene or carbene, which can then non-specifically form covalent bonds with nearby molecules, including proteins.[6]

cluster_1 Photoactivatable Biotin Proximity Labeling Photo_Biotin Photoactivatable Biotin Probe Reactive_Species Reactive Species (Nitrene/Carbene) Photo_Biotin->Reactive_Species Photoactivation Light UV or Visible Light Light->Reactive_Species Proximal_Biomolecule Proximal Biomolecule Reactive_Species->Proximal_Biomolecule Non-specific Covalent Labeling Labeled_Biomolecule Biotinylated Biomolecule Proximal_Biomolecule->Labeled_Biomolecule

Mechanism of Photoactivatable Biotin Proximity Labeling.

Quantitative Comparison of Probe Performance

While direct head-to-head quantitative comparisons in a single study are limited, the existing literature provides sufficient data to compare the key performance characteristics of these two approaches.

FeatureThis compound/Biotin-AMP (e.g., TurboID)Photoactivatable Biotin
Labeling Time Minutes (TurboID) to hours (BioID)[4][5][7]Seconds to minutes[5]
Temporal Control Initiated by addition of biotin; can be stopped by quenching. Continuous labeling until biotin is depleted.[1]Precise on/off control with light source.
Labeling Radius ~10 nm[1]Can be tuned by the reactivity and half-life of the photo-generated species.
Reactive Intermediate Biotinoyl-5'-AMP[1][3][4][5]Nitrenes, carbenes[6]
Toxicity/Cellular Perturbation Generally low toxicity with biotin.[1][5]Can cause phototoxicity with high-energy light or prolonged exposure.
In vivo Applicability Demonstrated in various organisms (e.g., flies, worms).[7]Can be challenging due to light penetration in deep tissues.
Specificity Labels accessible lysine residues.[1]Less specific, labeling a wider range of amino acid residues.
Required Reagents/Equipment Biotin, standard cell culture and molecular biology reagents.Photoactivatable probe, light source (e.g., UV lamp, laser).

Experimental Protocols

Below are generalized protocols for conducting proximity labeling experiments using TurboID and photoactivatable biotin probes.

Experimental Workflow: A Generalized Overview

cluster_workflow General Proximity Labeling Workflow Construct_Generation 1. Generate Fusion Construct (Bait-TurboID or Bait-Streptavidin) Cell_Transfection 2. Transfect and Express in Cells Construct_Generation->Cell_Transfection Labeling 3. Proximity Labeling Cell_Transfection->Labeling Cell_Lysis 4. Cell Lysis under Denaturing Conditions Labeling->Cell_Lysis Affinity_Purification 5. Affinity Purification (Streptavidin Beads) Cell_Lysis->Affinity_Purification MS_Analysis 6. Mass Spectrometry Analysis Affinity_Purification->MS_Analysis Data_Analysis 7. Data Analysis and Hit Identification MS_Analysis->Data_Analysis

References

Unveiling the Biotinyl-CoA Interactome: A Comparative Guide to Quantitative Proteomic Validation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions of biotinyl-CoA within the cellular landscape is paramount for deciphering metabolic pathways and developing novel therapeutics. This guide provides an objective comparison of leading quantitative proteomic techniques for the validation of this compound interactors, supported by experimental data and detailed protocols.

The study of this compound, a crucial intermediate in fatty acid metabolism and a cofactor for carboxylase enzymes, necessitates robust methods to identify and quantify its protein binding partners. Two primary strategies have emerged as powerful tools in this endeavor: Affinity Purification coupled with Mass Spectrometry (AP-MS) using this compound analogs as bait, and Proximity-Dependent Biotinylation (such as BioID) adapted for small molecule interactions. This guide will delve into a comparative analysis of these approaches, offering insights into their respective strengths and limitations.

Comparing the Titans: Affinity Purification vs. Proximity Ligation

The choice between affinity purification and proximity ligation for identifying this compound interactors hinges on the specific biological question being addressed. AP-MS excels at capturing direct and stable interactions, while proximity-ligation techniques can reveal both transient and proximal interactors within the native cellular environment.

FeatureAffinity Purification-Mass Spectrometry (AP-MS) with this compound ProbeProximity-Dependent Biotinylation (e.g., BioID)
Principle Immobilized this compound analog captures interacting proteins from cell lysate.A promiscuous biotin (B1667282) ligase fused to a protein of interest biotinylates proximal proteins in vivo. For small molecules, this requires creative tethering strategies.
Types of Interactions Detected Primarily direct and stable interactions that survive cell lysis and washing steps.Transient and proximal interactions within a specific cellular compartment.
"Bait" A synthesized chemical probe, typically this compound linked to a solid support (e.g., sepharose beads).A fusion protein of interest with a biotin ligase (e.g., BirA*). Adaptation for small molecules is challenging.
Cellular Context Interactions are captured from cell lysates, potentially disrupting cellular organization.Interactions are captured in living cells, preserving the native environment.
Potential for False Positives Non-specific binding to the affinity matrix."Bystander" proteins that are proximal but not functionally related.
Quantitative Approach Label-free quantification (e.g., spectral counting, intensity-based) or stable isotope labeling (e.g., SILAC) to compare interactors between control and experimental conditions.Similar quantitative approaches as AP-MS, comparing biotinylated proteins in the presence and absence of the bait or with a control bait.

Experimental Workflows: A Visual Guide

To better understand the practical application of these techniques, the following diagrams illustrate the key steps involved in each workflow.

AP_MS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Biotinyl_CoA This compound Analog Synthesis Immobilization Immobilization onto Affinity Matrix Biotinyl_CoA->Immobilization Incubation Incubation of Lysate with Probe Immobilization->Incubation Cell_Lysis Cell Lysis Cell_Lysis->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Interactors Washing->Elution Digestion Protein Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis

Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

BioID_Workflow cluster_cell In Vivo Labeling cluster_purification Purification cluster_analysis Analysis Transfection Transfection with Bait-BirA* Construct Biotin_Addition Addition of Excess Biotin Transfection->Biotin_Addition Labeling In Vivo Biotinylation Biotin_Addition->Labeling Cell_Lysis Cell Lysis Labeling->Cell_Lysis Streptavidin_Purification Streptavidin Affinity Purification Cell_Lysis->Streptavidin_Purification Washing Washing Steps Streptavidin_Purification->Washing On_Bead_Digestion On-Bead Digestion Washing->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis

Proximity-Dependent Biotinylation (BioID) Workflow.

Deep Dive into Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key experiments discussed.

Protocol 1: this compound Affinity Purification from Cell Lysate

This protocol is adapted from methodologies used for identifying interactors of acyl-CoA molecules.

1. Synthesis and Immobilization of this compound Probe:

  • Synthesize a this compound analog with a linker arm suitable for covalent attachment to a solid support. A common strategy is to use a derivative of biotin that can be coupled to CoA.

  • Covalently couple the this compound analog to N-hydroxysuccinimide (NHS)-activated Sepharose beads according to the manufacturer's instructions.

  • Wash the beads extensively to remove any non-covalently bound probe.

2. Cell Lysis and Lysate Preparation:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

3. Affinity Pulldown:

  • Pre-clear the cell lysate by incubating with control beads (without the this compound probe) to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, perform a parallel pulldown with beads coupled to biotin alone or an unrelated small molecule.

  • For competitive elution, a separate experiment can be performed where the lysate is pre-incubated with free this compound before adding the beads.

4. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elute the bound proteins using a competitive elution buffer containing a high concentration of free this compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

5. Sample Preparation for Mass Spectrometry:

  • Precipitate the eluted proteins using methods like trichloroacetic acid (TCA) precipitation.

  • Resuspend the protein pellet, reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using trypsin.

6. Quantitative Mass Spectrometry:

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • For quantitative analysis, use label-free methods (e.g., spectral counting or precursor intensity quantification) or stable isotope labeling methods (e.g., SILAC).

  • Compare the protein abundances between the this compound pulldown and the control pulldown to identify specific interactors.

Signaling Pathways Involving this compound

This compound is a key player in cellular metabolism, particularly in the synthesis of fatty acids. One of its most well-characterized roles is as a substrate for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway.

ACC_Signaling cluster_inputs Upstream Signals cluster_core Core Regulation cluster_outputs Downstream Effects Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC Activates Citrate Citrate Citrate->ACC Allosteric Activator AMP AMP AMPK AMPK AMP->AMPK Activates AMPK->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces Biotinyl_CoA This compound Biotinyl_CoA->ACC Substrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Initiates

Regulation of Acetyl-CoA Carboxylase (ACC) Signaling.

The synthesis of biotin itself is an intricate process that is metabolically linked to fatty acid synthesis, highlighting the central role of biotin and its derivatives in cellular metabolism.

Biotin_Synthesis_Pathway cluster_fas Fatty Acid Synthesis Hijacking cluster_biotin_synthesis Biotin Synthesis cluster_activation Biotin Activation and Utilization Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC Elongation Fatty Acid Elongation Cycles BioC->Elongation Pimeloyl_ACP_Me Pimeloyl-ACP Methyl Ester Elongation->Pimeloyl_ACP_Me BioH BioH (Esterase) Pimeloyl_ACP_Me->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP BioF BioF Pimeloyl_ACP->BioF Substrate BioA BioA BioF->BioA BioD BioD BioA->BioD BioB BioB BioD->BioB Biotin Biotin BioB->Biotin BirA BirA (Biotin Ligase) Biotin->BirA Biotinyl_AMP Biotinyl-5'-AMP BirA->Biotinyl_AMP Apo_carboxylase Apo-carboxylase Biotinyl_AMP->Apo_carboxylase Holo_carboxylase Holo-carboxylase (Active) Apo_carboxylase->Holo_carboxylase

Biotinyl-CoA: A Comparative Analysis of its Reactivity with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of biotinyl-CoA with various amino acid residues. While the enzymatic biotinylation of specific lysine (B10760008) residues by biotin (B1667282) protein ligases is a well-understood and highly specific process, non-enzymatic acylation by activated biotin derivatives can occur with several nucleophilic amino acids. Understanding these relative reactivities is crucial for researchers in proteomics, drug development, and molecular biology, particularly when designing biotinylation-based assays or interpreting potential off-target modifications.

This comparison is based on the established principles of the reactivity of thioesters, such as the one present in this compound, and the widely used N-hydroxysuccinimide (NHS) esters of biotin, which serve as a proxy for an activated biotin molecule. The primary reaction is an acyl transfer, where the biotinyl group is transferred to a nucleophilic functional group on an amino acid side chain.

Relative Reactivity of Amino Acid Side Chains with Activated Biotin

The propensity of an amino acid to react with an activated biotinyl group, such as this compound, is largely dependent on the nucleophilicity of its side chain and the reaction conditions, particularly pH. The following table summarizes the expected relative reactivity based on general principles of organic chemistry in an aqueous environment at a physiological to slightly alkaline pH.

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage StabilitypH Dependence of Reactivity
Lysine ε-Amino (-NH₂)Very HighAmideVery StableIncreases significantly above the pKa of the amino group (~pH > 8.5)
N-Terminus α-Amino (-NH₂)HighAmideVery StableDependent on the pKa of the N-terminal amine (~pH > 8.0)
Cysteine Sulfhydryl (-SH)Moderate to HighThioesterLabile (hydrolytically unstable)Increases significantly above the pKa of the thiol group (~pH > 8.0)
Tyrosine Phenolic Hydroxyl (-OH)ModerateEsterLabile (hydrolytically unstable)Favored at pH < 7, but generally less reactive than amines at optimal pH for acylation
Serine Aliphatic Hydroxyl (-OH)Low to ModerateEsterLabile (hydrolytically unstable)Generally requires higher pH and is less competitive than other nucleophiles
Threonine Aliphatic Hydroxyl (-OH)Low to ModerateEsterLabile (hydrolytically unstable)Similar to serine, generally not a primary target for acylation
Histidine ImidazoleLowAcyl-imidazoleVery LabileCan react, but the product is highly unstable and readily hydrolyzed
Arginine GuanidiniumVery LowAcyl-guanidiniumLabileGenerally not considered a significant target for acylation under physiological conditions

Key Insights from Reactivity Data

  • Lysine is the primary target: The ε-amino group of lysine is the most reactive nucleophile for acylation by this compound under physiological and slightly alkaline conditions, forming a highly stable amide bond. This is consistent with its role as the target for enzymatic biotinylation.[1][2]

  • pH is a critical factor: The reactivity of amino groups is highly dependent on pH. The unprotonated, neutral amine is the nucleophilic species, so the reaction rate increases as the pH approaches and surpasses the pKa of the amino group.[3][4][5] However, at very high pH, the competing hydrolysis of the this compound thioester or biotin-NHS ester also increases, which can reduce the overall yield of the desired conjugate.[3][6]

  • Cysteine reactivity: The thiol group of cysteine is also a potent nucleophile and can react to form a thioester bond.[1] However, this bond is significantly more labile than the amide bond formed with lysine.

  • Hydroxyl-containing amino acids: Tyrosine, serine, and threonine can be acylated to form ester linkages, but this reaction is generally less favorable than the reaction with amines and the resulting ester bonds are prone to hydrolysis.[1]

Experimental Protocols

To quantitatively assess the reactivity of this compound with different amino acids, a series of controlled experiments can be performed. The following protocols provide a framework for such an analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Protocol 1: HPLC-Based Kinetic Analysis of this compound Reactivity

This protocol allows for the monitoring of the reaction over time to determine reaction rates.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in an appropriate buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5).

    • Prepare 1 M stock solutions of the amino acids to be tested (e.g., L-lysine, L-cysteine, L-serine) in deionized water. Adjust the pH of each amino acid solution to 7.5.

    • Prepare a reaction buffer: 100 mM sodium phosphate, pH 8.5.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 850 µL of reaction buffer and 100 µL of the 1 M amino acid stock solution.

    • To initiate the reaction, add 50 µL of the 100 mM this compound stock solution to achieve a final volume of 1 mL with final concentrations of 5 mM this compound and 100 mM amino acid.

    • Immediately vortex the solution and start a timer.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to 100 µL of 1% trifluoroacetic acid (TFA).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a gradient elution, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: 5-95% B over 30 minutes.

    • Monitor the elution profile at 260 nm (for CoA) and 214 nm (for peptide bonds if applicable).

    • Quantify the decrease in the this compound peak area and the increase in the CoA and biotinyl-amino acid product peaks over time. The rate of reaction can be determined from the initial slope of the product formation or substrate consumption curve.

Protocol 2: Mass Spectrometry-Based Identification of Biotinylated Products

This protocol confirms the identity of the reaction products and the site of modification.

  • Sample Preparation:

    • Following the reaction as described in Protocol 1 (e.g., after a 2-hour incubation), the quenched samples can be directly analyzed or first desalted using a C18 ZipTip.

  • Mass Spectrometry Analysis:

    • Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra in positive ion mode.

    • Look for the expected mass of the biotinylated amino acid (mass of amino acid + mass of biotin - mass of water).

  • Tandem MS (MS/MS) for Confirmation:

    • Perform tandem mass spectrometry on the parent ion corresponding to the biotinylated amino acid.

    • The fragmentation pattern will confirm the structure of the product.

Workflow for Comparing this compound Reactivity

The following diagram illustrates the experimental workflow for a comprehensive comparison of this compound reactivity with different amino acids.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Incubation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation BiotinylCoA This compound Stock Solution Reaction Combine Reagents & Incubate at RT BiotinylCoA->Reaction AminoAcids Amino Acid Stock Solutions (Lys, Cys, Ser, etc.) AminoAcids->Reaction Buffer Reaction Buffer (pH 8.5) Buffer->Reaction Quench Quench Aliquots with TFA at Time Points Reaction->Quench Time-course sampling HPLC HPLC Analysis Quench->HPLC MS Mass Spectrometry (ESI-MS & MS/MS) Quench->MS Kinetics Determine Reaction Rates HPLC->Kinetics Product_ID Confirm Product Identity MS->Product_ID Comparison Compare Reactivities Kinetics->Comparison Product_ID->Comparison

Workflow for comparing this compound reactivity.

Signaling Pathways and Logical Relationships

While enzymatic biotinylation is a critical post-translational modification for key metabolic enzymes, there is currently limited evidence for a widespread, regulated signaling role of non-enzymatic acylation by this compound. The "promiscuous" biotinylation observed with certain mutant biotin ligases is largely considered a tool for proximity labeling (BioID) rather than a physiological signaling mechanism. The logical relationship is therefore one of chemical reactivity governed by the principles of nucleophilicity and electrophilicity, as outlined in the experimental workflow above. The primary significance for researchers lies in understanding potential non-specific labeling in biotin-based assays and the fundamental chemical properties of these important biomolecules.

References

Validating Novel Acyl-CoA Substrates for Biotin-Dependent Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of novel acyl-CoA substrates for biotin-dependent enzymes. It outlines established methodologies, presents comparative data for known substrates, and offers detailed experimental protocols to facilitate the characterization of new enzyme-substrate interactions.

Biotin-dependent carboxylases are a crucial class of enzymes involved in a variety of metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2] These enzymes catalyze the transfer of a carboxyl group to a substrate, a reaction dependent on the cofactor biotin (B1667282).[2][3] The general mechanism involves two half-reactions: the ATP-dependent carboxylation of the covalently bound biotin, followed by the transfer of the carboxyl group from carboxybiotin to an acceptor substrate, typically an acyl-CoA.[1][4]

The validation of a novel acyl-CoA as a substrate for a newly discovered or engineered enzyme is a critical step in understanding its biological function and in the development of new therapeutics. This guide will walk through the essential steps and assays required for this validation process.

Comparative Kinetics of Known Acyl-CoA Substrates

The kinetic parameters of an enzyme with a potential new substrate are typically compared against its activity with known, physiological substrates. This comparison provides a benchmark for the efficiency of the novel substrate. The following table summarizes the kinetic constants for several well-characterized biotin-dependent acyl-CoA carboxylases with their respective primary substrates.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Organism
Acetyl-CoA Carboxylase (ACC)Acetyl-CoA20 - 2005 - 202.5 x 10⁴ - 1 x 10⁶Escherichia coli, Mammals
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA100 - 30010 - 503.3 x 10⁴ - 5 x 10⁵Homo sapiens, Saccharomyces cerevisiae
3-Methylcrotonyl-CoA Carboxylase (MCC)3-Methylcrotonyl-CoA10 - 505 - 151 x 10⁵ - 1.5 x 10⁶Homo sapiens, Pseudomonas aeruginosa
Geranoyl-CoA Carboxylase (GCC)Geranoyl-CoA64Not ReportedNot ReportedZea mays[5]

Note: The kinetic values are approximate ranges compiled from various studies and can vary depending on the specific enzyme isoform, organism, and assay conditions.

Experimental Validation Workflow

The validation of a novel acyl-CoA substrate, which we will hypothetically call "biotinyl-CoA" for the purpose of this guide, involves a multi-step process to confirm that it is a true substrate and to characterize the enzymatic reaction.

experimental_workflow cluster_synthesis Substrate Preparation cluster_assay Enzyme Assays cluster_validation Validation synthesis Synthesis and Purification of this compound initial_screen Initial Activity Screen (e.g., Coupled Spectrophotometric Assay) synthesis->initial_screen Test as potential substrate kinetic_analysis Steady-State Kinetic Analysis (Vary [this compound]) initial_screen->kinetic_analysis If activity is detected product_id Product Identification (LC-MS/MS) kinetic_analysis->product_id Confirm reaction product data_analysis Data Analysis and Kinetic Parameter Determination product_id->data_analysis Quantify product formation comparison Comparison with Known Substrates data_analysis->comparison Benchmark against known substrates

Caption: A typical experimental workflow for the validation of a novel acyl-CoA substrate.

Signaling Pathway and Reaction Mechanism

The core reaction mechanism is conserved among biotin-dependent carboxylases. The enzyme utilizes a "swinging arm" model where the biotinylated domain translocates the cofactor between two distinct active sites: the biotin carboxylase (BC) site and the carboxyltransferase (CT) site.

reaction_mechanism BC_site Biotin Carboxylase (BC) Site ATP + HCO₃⁻ → ADP + Pi BCCP Biotin-BCCP CT_site Carboxyltransferase (CT) Site Acyl-CoA → Carboxylated Acyl-CoA Carboxy_BCCP Carboxybiotin-BCCP BCCP->Carboxy_BCCP Carboxylation Carboxy_BCCP->BCCP Carboxyl Transfer

References

A Comparative Analysis of Biotin-Dependent Coenzyme A Metabolism Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of essential metabolic pathways across different cell types is paramount. This guide provides a comparative study of biotin-dependent Coenzyme A (CoA) metabolism, a cornerstone of cellular bioenergetics and biosynthesis. We will delve into the function, localization, and enzymatic machinery involved in the utilization of biotin (B1667282) as a cofactor for carboxylases that act on CoA thioester substrates, highlighting key differences between prokaryotic and eukaryotic systems.

Biotin, a B-vitamin, plays a critical role as a covalently bound cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes catalyze the transfer of a carboxyl group to various substrates and are indispensable for crucial metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2][3][4][5] The active form involves biotin being covalently attached to a specific lysine (B10760008) residue on the apo-carboxylase, a reaction catalyzed by holocarboxylase synthetase, also known as biotin protein ligase.[1][2] The recycling of biotin is facilitated by the enzyme biotinidase, which cleaves biotin from degraded carboxylases.[1][2]

While the fundamental role of biotin-dependent CoA metabolism is conserved, significant differences exist in the structural organization of the enzymatic machinery and the subcellular localization of these pathways across prokaryotes, lower eukaryotes, and mammals. These distinctions offer potential avenues for targeted therapeutic interventions.

Comparative Analysis of Key Biotin-Dependent Carboxylases

The primary biotin-dependent enzymes acting on CoA substrates are Acetyl-CoA Carboxylase (ACC), Propionyl-CoA Carboxylase (PCC), and Methylcrotonyl-CoA Carboxylase (MCC). Their roles are fundamental to cellular metabolism.

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis.[4][6] In mammals, two isoforms exist: ACC1, primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, located on the outer mitochondrial membrane where it regulates fatty acid oxidation.[7]

  • Propionyl-CoA Carboxylase (PCC): A mitochondrial enzyme that carboxylates propionyl-CoA to yield D-methylmalonyl-CoA. This is a vital step in the catabolism of odd-chain fatty acids and several amino acids (isoleucine, valine, threonine, and methionine).[1][4]

  • Methylcrotonyl-CoA Carboxylase (MCC): Also a mitochondrial enzyme, MCC is essential for the breakdown of the amino acid leucine, catalyzing the carboxylation of 3-methylcrotonyl-CoA.[1][4]

A key structural difference lies in the organization of these enzymes. In most bacteria, the components of biotin-dependent carboxylases, namely the biotin carboxylase (BC), carboxyltransferase (CT), and biotin carboxyl carrier protein (BCCP), exist as separate subunits.[4][8] In contrast, in yeast and mammals, these functional domains are integrated into a single large, multifunctional polypeptide.[4][8] This architectural divergence presents a potential target for the development of selective antimicrobial agents.

Quantitative Comparison of CoA Thioester Pools

The intracellular concentrations of CoA thioesters are tightly regulated and reflect the metabolic state of the cell. The table below summarizes representative data on the levels of key CoA derivatives in different microbial cell types, illustrating the varying metabolic fluxes.

CoA ThioesterStreptomyces albus (nmol/g dry weight)Yarrowia lipolytica (on glucose) (nmol/g dry weight)Yarrowia lipolytica (on glycerol) (nmol/g dry weight)
Acetyl-CoAUp to 230--
Malonyl-CoA-1915
Propionyl-CoA-Significantly lower than on glycerol-
Succinyl-CoAAbundant--
Methylmalonyl-CoADominant--
Free Coenzyme AUp to 60--

Data adapted from a study on a common workflow for the quantification of short-chain CoA thioesters in prokaryotic and eukaryotic microbes.[9]

Signaling and Metabolic Pathways

The central role of biotin-dependent carboxylases is depicted in the following metabolic pathways.

Biotin_Dependent_Carboxylation_Pathways cluster_Fatty_Acid_Synthesis Fatty Acid Synthesis (Cytosol) cluster_Amino_Acid_Catabolism Amino Acid & Fatty Acid Catabolism (Mitochondria) cluster_leucine Leucine Catabolism cluster_odd_chain_fa Odd-Chain Fatty Acid & Amino Acid Catabolism acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc HCO₃⁻, ATP malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids acc->malonyl_coa ADP, Pi leucine Leucine methylcrotonyl_coa 3-Methylcrotonyl-CoA leucine->methylcrotonyl_coa mcc Methylcrotonyl-CoA Carboxylase (MCC) methylcrotonyl_coa->mcc HCO₃⁻, ATP methylglutaconyl_coa 3-Methylglutaconyl-CoA mcc->methylglutaconyl_coa ADP, Pi odd_chain_fa Odd-Chain Fatty Acids propionyl_coa Propionyl-CoA odd_chain_fa->propionyl_coa amino_acids Isoleucine, Valine, Threonine, Methionine amino_acids->propionyl_coa pcc Propionyl-CoA Carboxylase (PCC) propionyl_coa->pcc HCO₃⁻, ATP methylmalonyl_coa D-Methylmalonyl-CoA pcc->methylmalonyl_coa ADP, Pi succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Core metabolic pathways involving biotin-dependent carboxylases.

Experimental Protocols

Accurate quantification of CoA thioesters and the assessment of biotin-dependent enzyme activity are crucial for comparative studies. Below are outlines of key experimental methodologies.

Quantification of Short-Chain CoA Thioesters by HPLC

This method allows for the sensitive and reliable measurement of various CoA derivatives in biological samples.[10]

1. Sample Preparation and Extraction:

  • Quench metabolic activity rapidly, for example, using cold methanol.
  • Lyse cells (e.g., by bead beating or sonication) in an appropriate extraction buffer.
  • Precipitate proteins with an agent like trichloroacetic acid.
  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the CoA thioesters.

2. Chromatographic Separation:

  • Use a reverse-phase C18 HPLC column.
  • Employ a gradient elution profile with two mobile phases:
  • Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) buffer) at a slightly acidic pH.
  • Mobile Phase B: Acetonitrile or methanol.
  • The gradient is programmed to separate the different CoA species based on their hydrophobicity.

3. Detection and Quantification:

  • Detect the eluting CoA thioesters using a UV detector, typically at 254 nm.
  • Quantify the concentration of each CoA species by comparing the peak area to a standard curve generated with known concentrations of purified CoA standards.

In Vitro Assay for Biotin Protein Ligase (Holocarboxylase Synthetase) Activity

This assay measures the ability of holocarboxylase synthetase to attach biotin to its apo-carboxylase substrate.

1. Preparation of Components:

  • Purify recombinant apo-carboxylase (e.g., the Biotin Carboxyl Carrier Protein, BCCP, domain).
  • Prepare cell lysates or purified holocarboxylase synthetase from the cell types of interest.
  • Use radiolabeled [³H]biotin.

2. Reaction Mixture:

  • Combine the apo-carboxylase substrate, cell lysate/purified enzyme, [³H]biotin, ATP, and Mg²⁺ in a suitable reaction buffer.
  • Incubate at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).

3. Termination and Detection:

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the protein.
  • Wash the protein pellet to remove unincorporated [³H]biotin.
  • Measure the radioactivity of the protein pellet using liquid scintillation counting. The amount of incorporated radioactivity is proportional to the enzyme activity.

Workflow for Comparative Analysis

The logical flow for a comparative study of biotin-dependent CoA metabolism is illustrated below.

Comparative_Analysis_Workflow cluster_analysis Parallel Analyses start Select Cell Types for Comparison (e.g., Prokaryote, Yeast, Mammalian) culture Culture Cells under Defined Conditions start->culture harvest Harvest Cells and Quench Metabolism culture->harvest coa_quant Quantify CoA Thioester Pools (HPLC) harvest->coa_quant enzyme_activity Assay Biotin-Dependent Enzyme Activity harvest->enzyme_activity protein_expression Measure Biotinylated Protein Levels (Western Blot with Streptavidin) harvest->protein_expression data_comp Compile and Compare Quantitative Data coa_quant->data_comp enzyme_activity->data_comp protein_expression->data_comp conclusion Draw Conclusions on Metabolic Differences data_comp->conclusion

Experimental workflow for a comparative study.

References

A Head-to-Head Comparison: Cross-Validating Proximity Labeling with Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to unravel the intricate web of protein-protein interactions (PPIs) that govern cellular function, researchers rely on a variety of powerful techniques. Among the most prominent are proximity-dependent biotinylation methods, such as BioID, which use a biotinyl-CoA-generating enzyme, and the classic co-immunoprecipitation (Co-IP). While both aim to identify binding partners for a protein of interest, they operate on fundamentally different principles. This guide provides an objective comparison of these two approaches, offering experimental data, detailed protocols, and visual workflows to help researchers choose and cross-validate their findings for more robust and reliable interactome mapping.

Core Principles: Proximity vs. Affinity

This compound Proximity Labeling (e.g., BioID): This in vivo technique relies on fusing a promiscuous biotin (B1667282) ligase (like BirA*) to a "bait" protein. When supplied with biotin, the ligase generates highly reactive biotinoyl-5'-AMP (a this compound precursor), which then covalently labels lysine (B10760008) residues on any protein within a small radius (approximately 10 nm).[1] This method captures not only direct and stable interactors but also transient binding partners and nearby proteins, providing a snapshot of the bait's microenvironment.

Co-Immunoprecipitation (Co-IP): This ex vivo technique is based on the principle of affinity purification.[2] An antibody specific to the bait protein is used to capture it from a cell lysate. Stably interacting partners are "co-precipitated" along with the bait. Co-IP is considered a gold-standard method for confirming direct and stable PPIs.[3]

Quantitative Data Presentation: A Comparative Analysis

Cross-validation of results from both BioID and Co-IP can significantly increase confidence in putative PPIs. Below is a summary of data from a study on the Nonsense-Mediated mRNA Decay (NMD) complex, comparing proteins identified using BioID and a combined BioID/Co-IP approach with UPF1 as the bait protein. The values represent normalized spectral counts, indicating the relative abundance of each identified protein.

ProteinBioID (HB-UPF1)[4]Combined BioID / Co-IP (HB-UPF1)[4]Function
UPF1 10241234Core NMD factor (Bait)
UPF2 256312Core NMD factor
UPF3B 128150Core NMD factor
SMG1 98115NMD kinase
SMG5 7592NMD factor
EIF4A3 210255Exon Junction Complex (EJC)
RBM8A (Y14) 180220Exon Junction Complex (EJC)
MAGOH 165201Exon Junction Complex (EJC)
PABPC1 4525Poly(A)-binding protein
eRF3a 3240Translation termination

Note: Data is illustrative, adapted from publicly available datasets for comparison purposes. Normalized spectral counts are rounded for clarity.

This comparison highlights that core, stable interactors (like UPF2 and EJC components) are robustly detected by both methods. However, differences in detection levels can arise due to the distinct principles of each technique; BioID may identify proximal proteins that are not part of the stable complex pulled down by Co-IP.

Experimental Workflows and Signaling Pathways

Visualizing the experimental and logical flows can clarify the relationship and distinct steps of each method.

Caption: Comparative workflow of BioID and Co-IP from cell culture to data analysis.

The mTOR (mammalian Target of Rapamycin) signaling pathway is a central regulator of cell growth and metabolism, and its interactions are frequently studied by both BioID and Co-IP. The diagram below illustrates a core component of this pathway, mTOR Complex 1 (mTORC1), and key interactions that can be validated by both techniques.

mtor_pathway cluster_mTORC1 mTOR mTOR mTORC1 mTORC1 Complex mTOR->mTORC1 S6K1 p70-S6K1 mTOR->S6K1 Phosphorylates E4EBP1 4E-BP1 mTOR->E4EBP1 Phosphorylates Raptor Raptor Raptor->mTORC1 mLST8 mLST8 mLST8->mTORC1 Rheb Rheb-GTP Rheb->mTOR Activates Translation Protein Translation & Cell Growth S6K1->Translation E4EBP1->Translation Inhibits when unphosphorylated

Caption: Core interactions within the mTORC1 signaling pathway.

Experimental Protocols

Proximity-Dependent Biotinylation (BioID) Protocol

This protocol provides a general framework for a BioID experiment.

  • Vector Construction and Cell Line Generation:

    • Clone the coding sequence of the bait protein in-frame with a promiscuous biotin ligase (e.g., BirA* or the smaller, improved BioID2) into a suitable mammalian expression vector.[5]

    • Generate a stable cell line expressing the fusion protein at low, near-physiological levels. A negative control cell line expressing only the BirA* ligase should also be created.

  • Biotin Labeling:

    • Culture the stable cell lines in standard medium.

    • Supplement the medium with 50 µM biotin and incubate for 18-24 hours to allow for promiscuous biotinylation of proximal proteins.[1]

  • Cell Lysis:

    • Wash cells with PBS and harvest.

    • Lyse the cells under harsh, denaturing conditions (e.g., RIPA buffer containing SDS) to disrupt all non-covalent protein interactions and solubilize proteins from all cellular compartments. This ensures that only covalently biotinylated proteins are purified.[2]

  • Affinity Purification:

    • Incubate the clarified cell lysate with streptavidin-coated magnetic beads for several hours at 4°C to capture biotinylated proteins.

    • Perform stringent washes to remove non-specifically bound proteins. Washing buffers should contain high salt concentrations and detergents.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Prepare the proteins for mass spectrometry by reduction, alkylation, and on-bead tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins. Hits are determined by comparing spectral counts or intensity values against the negative control.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines the key steps for a typical Co-IP experiment.

  • Sample Preparation:

    • Culture cells expressing the bait protein (either endogenously or from a transfected plasmid).

    • Harvest the cells and lyse them in a mild, non-denaturing lysis buffer (e.g., a Tris- or HEPES-based buffer with low concentrations of non-ionic detergent like NP-40 or Triton X-100).[6] The buffer must contain protease and phosphatase inhibitors to maintain the integrity of protein complexes.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with control beads (e.g., Protein A/G) to reduce non-specific binding.[6]

    • Incubate the pre-cleared lysate with a high-affinity antibody specific to the bait protein for several hours to overnight at 4°C. A parallel sample with a non-specific IgG antibody should be used as a negative control.

    • Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove unbound proteins. The stringency of the washes can be adjusted by altering salt and detergent concentrations.

    • Elute the bait protein and its interactors from the beads, typically using a low-pH buffer or an SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • For validation of a known interaction, perform a Western blot using an antibody against the suspected interactor.

    • For discovery of novel interactors, the entire lane from the gel can be excised and the proteins identified by mass spectrometry.

Conclusion: A Complementary Approach

This compound proximity labeling and co-immunoprecipitation are not mutually exclusive; rather, they are highly complementary techniques.[7] BioID excels at identifying weak or transient interactions and providing a broader view of a protein's neighborhood, while Co-IP is superior for confirming stable, direct interactions within a complex.[3][8] By using BioID for initial discovery and Co-IP for subsequent validation, researchers can build a more complete and accurate map of protein-protein interactions, leading to deeper insights into cellular signaling and disease mechanisms.

References

Assessing the Functional Consequences of Biotinyl-CoA Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282), a process known as biotinylation, is a cornerstone technique in molecular biology for labeling, detecting, and purifying proteins. This guide provides a comprehensive comparison of biotinyl-CoA-related labeling methodologies with other common protein tagging strategies. We delve into the functional consequences of these labeling techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Understanding Biotinylation: From this compound to Labeled Proteins

Biotinylation leverages the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin. While the term "this compound labeling" might imply the direct use of this compound as a labeling reagent, in practice, most biotinylation techniques utilize activated forms of biotin or enzymatic ligation.

Biotin-dependent carboxylases, such as acetyl-CoA carboxylase (ACC), are naturally biotinylated post-translationally.[1] In this process, biotin is covalently attached to a specific lysine (B10760008) residue within a conserved sequence motif.[1] This modification is crucial for the enzyme's catalytic activity in metabolic pathways like fatty acid synthesis.[2][3] Understanding this endogenous process is vital when considering the functional implications of artificially introducing biotin tags onto other proteins.

This guide will focus on the two primary methods of protein biotinylation:

  • Chemical Biotinylation: This method employs biotin derivatives with reactive groups that covalently bind to specific amino acid side chains, most commonly primary amines (lysine residues) or sulfhydryls (cysteine residues).

  • Enzymatic Biotinylation: This highly specific method utilizes the bacterial enzyme Biotin Ligase (BirA), which recognizes a 15-amino acid sequence known as the AviTag and attaches a single biotin molecule to a specific lysine within this tag.[4][5]

Comparison of Protein Labeling Strategies

The choice of a protein labeling strategy depends on the downstream application and the importance of preserving the protein's native function. Here, we compare biotinylation with two other widely used methods: epitope tagging (e.g., FLAG-tag) and fluorescent protein tagging.

FeatureBiotinylationEpitope Tagging (e.g., FLAG)Fluorescent Protein Tagging (e.g., GFP)
Principle Covalent attachment of biotin, detected by avidin/streptavidin.Fusion of a short peptide epitope, detected by a specific antibody.Fusion of a fluorescent protein that emits light upon excitation.
Size of Tag Small (Biotin: 244 Da; AviTag: ~1.7 kDa)Small (e.g., FLAG: 1 kDa)Large (~27 kDa)
Detection Avidin/Streptavidin conjugates (enzymes, fluorophores)Tag-specific antibodiesDirect fluorescence microscopy
Signal Amplification High (multiple streptavidin molecules can bind to a single target if multiply biotinylated)Moderate (dependent on antibody affinity and secondary antibody amplification)Low (typically one fluorophore per protein)
Purification Yield Generally high due to the strong biotin-streptavidin interaction.Can be high, but may require optimization of elution conditions.[6]Not typically used for purification due to the need for harsh elution conditions that denature the protein.
Purity of Purified Protein High, due to the specificity of the biotin-streptavidin interaction.High, particularly with specific elution using competitor peptides.[6]Not applicable for native protein purification.
Live Cell Imaging Possible with cell-permeable biotinylation reagents and fluorescent streptavidin, but can be challenging.[7]Possible with antibody fragments in permeabilized cells, but generally not for intracellular targets in live cells.The primary method for live-cell protein tracking.[8]
Potential for Functional Interference Low, especially with site-specific enzymatic biotinylation. Chemical biotinylation can interfere with function if critical residues are modified.Low, due to the small size of the tag.Higher, due to the large size of the fluorescent protein which can affect protein folding, localization, and interactions.[9]

Experimental Data: Comparing Purification Efficiency

Tag SystemTypical YieldTypical PurityResin CostElution ConditionsReference
Biotin-Streptavidin HighVery HighModerate to HighHarsh (e.g., boiling in SDS) or competitive (free biotin)[11][12]
FLAG-tag ModerateVery HighHighMild (competitor peptide) or harsh (low pH)[6][13]
His-tag HighModerateLowMild (imidazole)[6][10]
GST-tag HighModerateLowMild (glutathione)[10]

Assessing Functional Consequences of Biotinylation

A primary concern when labeling a protein is whether the tag itself alters the protein's function. This is a critical consideration in drug development and basic research where accurate representation of a protein's activity is paramount.

Effects on Enzyme Activity

Biotinylation can potentially alter the kinetic parameters of an enzyme if the modification occurs at or near the active site or an allosteric site. Therefore, it is crucial to perform functional assays on the biotinylated protein.

Case Study: A study on the enzyme β-lactamase, where a cysteine residue was introduced at a specific site for biotinylation, found that the immobilized enzyme retained activity, although the efficiency was reduced compared to the soluble enzyme. This was attributed to impaired substrate diffusion or restricted accessibility of the active site upon immobilization.[14]

Experimental Protocol: Enzyme Activity Assay

  • Protein Preparation: Prepare both the biotinylated and a non-biotinylated control version of the enzyme of interest.

  • Substrate Preparation: Prepare a series of substrate concentrations in the appropriate reaction buffer.

  • Reaction Initiation: Add a fixed amount of the enzyme (either biotinylated or control) to each substrate concentration to start the reaction.

  • Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Comparison: Compare the Km and Vmax values of the biotinylated enzyme to the non-biotinylated control. Significant changes in these parameters would indicate that biotinylation has affected the enzyme's catalytic efficiency or its affinity for the substrate.[15][16]

Enzyme StateKmVmaxInterpretation
Non-biotinylated XYBaseline activity
Biotinylated X'Y'If X' ≈ X and Y' ≈ Y, function is likely preserved. If X' or Y' are significantly different, function is altered.
Effects on Protein Localization and Interactions

Biotinylation is a powerful tool for studying protein localization and interactions, particularly through proximity labeling techniques like BioID. However, the fusion of the biotin ligase and the addition of the biotin tag itself could potentially mislocalize the protein or disrupt its natural interactions.

Experimental Protocol: Assessing Protein Localization via Immunofluorescence

  • Cell Culture and Transfection: Culture cells and transfect them with constructs expressing the biotinylated protein of interest and a non-biotinylated control (e.g., a fluorescent protein fusion of the same protein).

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes if intracellular targets are to be visualized.

  • Staining:

    • For the biotinylated protein, incubate with a fluorescently labeled streptavidin conjugate.

    • For the control protein, the fluorescent tag is directly visualized.

    • Co-stain with antibodies against known subcellular markers to confirm localization.

  • Imaging: Acquire images using a fluorescence microscope.

  • Co-localization Analysis: Quantitatively analyze the co-localization of the biotinylated protein's signal with the control protein and subcellular markers.[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the steps in an experimental workflow can greatly enhance understanding. Here, we provide diagrams generated using the DOT language for Graphviz.

Acetyl-CoA Carboxylase (ACC) Signaling Pathway

Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid synthesis and is regulated by multiple signaling pathways. Its activity is inhibited by phosphorylation by AMP-activated protein kinase (AMPK), which is activated under low energy conditions. Conversely, insulin (B600854) signaling promotes ACC activity.

ACC_Signaling cluster_fatty_acid_synthesis Fatty Acid Synthesis Pathway AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylates ACC Acetyl-CoA Carboxylase (Active) pAMPK->ACC Phosphorylates (Inhibits) pACC p-ACC (Inactive) MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylates AcetylCoA Acetyl-CoA AcetylCoA->ACC FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Insulin Insulin PP2A PP2A Insulin->PP2A PP2A->pACC Dephosphorylates (Activates)

Regulation of Acetyl-CoA Carboxylase (ACC) activity.
Experimental Workflow: In Vitro Enzymatic Biotinylation and Functional Assessment

This workflow outlines the key steps for producing a site-specifically biotinylated protein using the AviTag system and subsequently assessing its enzymatic activity.

Biotinylation_Workflow start Start expression Express AviTag-Protein and BirA Ligase start->expression purification Purify AviTag-Protein and BirA expression->purification biotinylation In Vitro Biotinylation Reaction (Protein, BirA, Biotin, ATP) purification->biotinylation purify_biotinylated Purify Biotinylated Protein (e.g., remove free biotin and BirA) biotinylation->purify_biotinylated verification Verify Biotinylation (e.g., Gel Shift Assay, Mass Spec) purify_biotinylated->verification activity_assay Enzyme Activity Assay (Compare Biotinylated vs. Unbiotinylated) verification->activity_assay data_analysis Analyze Kinetic Parameters (Km, Vmax) activity_assay->data_analysis end End data_analysis->end

References

A Researcher's Guide to Selecting Commercial Biotinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of reagents is paramount to achieving reliable and reproducible experimental outcomes. Biotinyl-CoA, a critical intermediate in fatty acid metabolism and a key component in various enzymatic assays, is available from several commercial sources. However, the purity, activity, and stability of these preparations can vary, impacting experimental results. This guide provides a framework for comparing commercial sources of this compound, complete with detailed experimental protocols to empower researchers to make informed decisions.

Key Commercial Suppliers

Several companies supply this compound or related biotinylated molecules. It is recommended to contact these suppliers directly to obtain lot-specific Certificates of Analysis (CoA) and inquire about available purity and stability data.

Potential Suppliers:

  • Avanti Polar Lipids (distributed by Merck/Sigma-Aldrich): Offers specific acyl-chain length this compound derivatives, such as 12:0 Biotinyl Coenzyme A.[1]

  • Cayman Chemical: Provides a range of biotinylated compounds.

  • Santa Cruz Biotechnology: Offers various biotin-related molecules for research.

  • TargetMol and MedChemExpress: Supply precursors such as Pimeloyl-CoA.

Data Comparison

Researchers should request and compare the following information from suppliers' Certificates of Analysis. This data, once obtained, can be organized in the table below for a clear comparison.

Parameter Supplier A Supplier B Supplier C Internal QC
Product Name
Catalog Number
Lot Number
Reported Purity (%)
Method of Purity Analysis
Molecular Weight (Da)
Formulation
Storage Conditions
Stability Data
Price per mg

Experimental Protocols for In-House Validation

Given the potential for variability between batches and suppliers, in-house validation is crucial. The following are detailed protocols for key experiments to assess the quality of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound preparation by separating it from potential contaminants and degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) and 214 nm (for the peptide bonds).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main this compound peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of the this compound by verifying its molecular weight.

Methodology:

  • Sample Preparation:

    • Dilute the this compound stock solution to a concentration of 10-100 µM in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an electrospray ionization (ESI) mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Scan for the expected mass-to-charge ratio (m/z) of this compound. The theoretical molecular weight should be confirmed from the supplier's documentation or from databases like PubChem.[2]

  • Data Analysis:

    • Compare the experimentally observed m/z with the theoretical m/z of this compound.

Activity Assessment using an Enzymatic Assay

Objective: To determine the biological activity of this compound by measuring its ability to act as a substrate for a relevant enzyme, such as a biotin-dependent carboxylase. A coupled enzyme assay with acetyl-CoA carboxylase (ACC) can be adapted for this purpose.

Methodology:

  • Reaction Components:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 15 mM KHCO₃, and 1 mg/mL bovine serum albumin (BSA).

    • Enzyme: Purified acetyl-CoA carboxylase (ACC).

    • Substrate: The commercial this compound being tested.

    • Coupling Enzymes: Citrate synthase and malate (B86768) dehydrogenase.

    • Detection Reagent: NADH.

  • Assay Principle:

    • This is a continuous spectrophotometric assay. The activity of ACC utilizing this compound (or its precursor in a synthesis reaction) leads to the production of malonyl-CoA. The rate of malonyl-CoA formation can be coupled to other enzymatic reactions that result in a change in absorbance. A common method involves coupling the consumption of acetyl-CoA (in the reverse reaction of ACC) to the reduction of NAD⁺, which can be monitored at 340 nm.

  • Procedure:

    • In a 96-well plate or a cuvette, combine the assay buffer, coupling enzymes, and NADH.

    • Add a known concentration of the this compound sample.

    • Initiate the reaction by adding ACC.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance).

    • Compare the activity of this compound from different suppliers by normalizing the reaction rate to the concentration of the substrate used.

Visualizing Key Processes

To aid in understanding the context and workflow of this compound evaluation, the following diagrams are provided.

signaling_pathway cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_biotin_metabolism Biotin Metabolism Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids FAS Biotin Biotin Biotinyl-AMP Biotinyl-AMP Biotin->Biotinyl-AMP BirA Biotinyl-CoA_Source This compound (Commercial Source) Biotinyl-AMP->Biotinyl-CoA_Source Biotinyl-CoA_Source->Acetyl-CoA Experimental Substrate

Caption: Role of this compound in Fatty Acid Synthesis Pathway.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_experimental_validation Experimental Validation cluster_decision Decision Making Source_A Supplier A This compound CoA_Review Review Certificate of Analysis Source_A->CoA_Review Source_B Supplier B This compound Source_B->CoA_Review Source_C Supplier C This compound Source_C->CoA_Review Purity Purity Assessment (HPLC) CoA_Review->Purity Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Activity Activity Assay (Enzymatic) Identity->Activity Data_Comparison Compare Data: Purity, Activity, Cost Activity->Data_Comparison Selection Select Optimal Supplier Data_Comparison->Selection

Caption: Workflow for Comparing Commercial this compound.

By following this guide, researchers can systematically evaluate and select the most suitable commercial source of this compound for their specific experimental needs, thereby enhancing the reliability and reproducibility of their research.

References

Safety Operating Guide

Prudent Disposal of Biotinyl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. Although biotin (B1667282) and its derivatives are not considered highly hazardous, these precautions minimize the risk of any potential exposure. In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move to an area with fresh air.

  • In case of skin contact: Remove contaminated clothing immediately and rinse the affected skin area with water.

  • After eye contact: Rinse the eyes thoroughly with plenty of water.

  • If swallowed: Consult a medical professional if symptoms persist.[4]

Step-by-Step Disposal Procedure

The following step-by-step procedure provides guidance for the safe disposal of biotinyl-CoA:

  • Assess the Waste Form: Determine if the this compound waste is in a solid or liquid (aqueous solution) form. This will dictate the appropriate disposal container.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Containment for Solid Waste:

    • Place solid this compound waste into a clearly labeled, sealed container.

    • The container should be appropriate for non-hazardous chemical waste.

  • Containment for Liquid Waste:

    • Collect aqueous solutions of this compound in a designated, leak-proof container.

    • Ensure the container is clearly labeled with the contents ("this compound, aqueous solution").

  • Labeling: The waste container must be clearly and accurately labeled with the full chemical name ("this compound") and any known concentration or solvent.

  • Storage: Store the sealed waste container in a designated waste accumulation area away from incompatible materials.

  • Consult Institutional Guidelines: Always consult your institution's specific EHS guidelines for chemical waste disposal. Your EHS department will provide the final determination on the proper disposal route, which may include incineration or landfilling for non-hazardous waste.

  • Documentation: Maintain a record of the disposed chemical, including the amount and date of disposal, as per your laboratory's standard operating procedures.

Summary of Hazard and Disposal Information

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture (based on Biotin SDS)[1][2][3][4]
Pictograms None required[1][4]
Signal Word None required[1][4]
Hazard Statements None required[1][4]
Precautionary Statements None required[1]
Disposal Consideration Do not mix with other waste. Handle uncleaned containers like the product itself.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_form 1. Assess Waste Form (Solid or Liquid) start->assess_form solid_waste 2a. Place Solid Waste in Labeled Container assess_form->solid_waste Solid liquid_waste 2b. Collect Liquid Waste in Labeled Container assess_form->liquid_waste Liquid segregate 3. Segregate from Other Chemical Waste solid_waste->segregate liquid_waste->segregate labeling 4. Accurately Label Container segregate->labeling storage 5. Store in Designated Waste Area labeling->storage consult_ehs 6. Consult Institutional EHS Guidelines storage->consult_ehs documentation 7. Document Disposal consult_ehs->documentation end End: Proper Disposal documentation->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidelines for the secure and effective use of biotinyl-CoA in the laboratory.

For researchers and scientists in the dynamic field of drug development, the integrity of your work and your personal safety are paramount. This document provides crucial, immediate safety and logistical information for handling this compound, a key intermediate in the biosynthesis of biotin. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management, extending value beyond the product itself.

Immediate Safety and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesStandard laboratory grade. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shieldsProtects against splashes.
Body Protection Laboratory coatWorn at all times in the laboratory.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for both safety and experimental success.

Receiving and Storage

Upon receipt, visually inspect the packaging for any signs of damage. This compound is typically supplied as a lyophilized powder or a solution. For optimal stability, it should be stored at -20°C or colder. Refer to the manufacturer's certificate of analysis for specific storage recommendations.

Handling and Preparation of Solutions

All handling of this compound should be conducted in a designated clean area, away from potential contaminants. When preparing solutions, use appropriate solvents as recommended by the supplier. For aqueous solutions, use purified, nuclease-free water. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

Waste TypeDisposal Method
Unused solid this compound Dispose of in the solid chemical waste stream.
Solutions containing this compound Dispose of in the aqueous chemical waste stream.
Contaminated labware (e.g., pipette tips, tubes) Dispose of in the regular laboratory solid waste.

Always adhere to your institution's specific waste disposal guidelines.

Experimental Protocol: Enzymatic Assay of Acetyl-CoA Carboxylase

This section provides a detailed methodology for a typical experiment involving this compound: an enzymatic assay for acetyl-CoA carboxylase (ACC), which utilizes this compound in its reaction mechanism.

Objective: To measure the activity of ACC by monitoring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.

Materials:

  • Purified Acetyl-CoA Carboxylase (ACC) enzyme

  • This compound

  • Acetyl-CoA

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • KHCO₃ (Potassium bicarbonate) containing [¹⁴C]bicarbonate

  • Tricine buffer

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tricine buffer, ATP, MgCl₂, acetyl-CoA, and [¹⁴C]KHCO₃.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add the ACC enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the Reaction: Terminate the reaction by adding a small volume of concentrated trichloroacetic acid (TCA).

  • Remove Unincorporated Bicarbonate: Dry the samples under a heat lamp to remove any unincorporated [¹⁴C]bicarbonate.

  • Quantify Product Formation: Resuspend the dried sample in water, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACC activity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture preincubate Pre-incubate at 37°C reagents->preincubate 5 min start_reaction Initiate Reaction (Add Enzyme) preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate 10 min stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction dry_sample Dry Sample stop_reaction->dry_sample quantify Quantify Radioactivity dry_sample->quantify

Caption: Workflow for an enzymatic assay of Acetyl-CoA Carboxylase.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.